Pimavanserin tartrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSULKHNAKTFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H74F2N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706782-28-7 | |
| Record name | (2~{R},3~{R})-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pimavanserin Tartrate's Mechanism of Action on 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimavanserin (B1677881) is an atypical antipsychotic agent that exhibits a unique mechanism of action, primarily targeting the serotonin (B10506) 2A (5-HT2A) receptor. Unlike traditional antipsychotics that often rely on dopamine (B1211576) D2 receptor antagonism, pimavanserin's pharmacological profile is characterized by high selectivity and inverse agonist activity at the 5-HT2A receptor. This targeted approach is believed to contribute to its efficacy in treating psychosis, particularly in vulnerable patient populations such as those with Parkinson's disease, without inducing the motor side effects associated with dopaminergic blockade. This guide provides an in-depth technical overview of pimavanserin's interaction with the 5-HT2A receptor, including its binding affinity, functional selectivity, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key modulator of various neurotransmitter systems and is implicated in the pathophysiology of several neuropsychiatric disorders. Pimavanserin tartrate's development marks a significant advancement in the selective targeting of this receptor. Its primary mechanism involves inverse agonism, a process where the drug not only blocks the receptor but also reduces its constitutive, or baseline, activity.[1] This is distinct from neutral antagonism, which only blocks the effects of an agonist.[2]
Quantitative Data: Binding Affinity and Potency
Pimavanserin demonstrates high affinity and selectivity for the human 5-HT2A receptor. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Receptor Binding Affinity (Ki) of Pimavanserin
| Receptor | Species | Ki (nM) | Reference(s) |
| 5-HT2A | Human | 0.087 | [1][3][4] |
| 5-HT2C | Human | 0.44 | [1][3][4] |
| Sigma 1 | 120 | [3][4] | |
| Dopamine D2 | >300 | [1][3] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (IC50) of Pimavanserin
| Assay Type | Receptor | Species | IC50 (nM) | Reference(s) |
| Inverse Agonism | 5-HT2A | 2 | [5] | |
| [3H]ketanserin binding | Human 5-HT2A | 0.35 | [1] | |
| [3H]ketanserin binding | Rat 5-HT2A | 1.0 | [1] |
IC50 represents the concentration of an inhibitor where the response is reduced by half.
Core Mechanism of Action: Functional Selectivity
A critical aspect of pimavanserin's mechanism of action is its functional selectivity, also known as biased agonism. This refers to the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. In the case of the 5-HT2A receptor, pimavanserin exhibits distinct effects on the Gαq/11 and Gαi1 protein-mediated signaling cascades.
Studies have shown that pimavanserin acts as an inverse agonist at the Gαi1-protein coupled pathway .[6][7][8] This means it actively suppresses the constitutive activity of the 5-HT2A receptor when it is coupled to Gαi1. In contrast, it behaves as a neutral antagonist at the canonical Gαq/11-protein pathway , meaning it blocks the action of agonists without affecting the receptor's basal activity.[6][7] This functional selectivity is a key differentiator from other 5-HT2A ligands and is thought to be central to its therapeutic effects.
Signaling Pathways
The following diagram illustrates the differential effects of pimavanserin on the two primary signaling pathways of the 5-HT2A receptor.
Experimental Protocols
The characterization of pimavanserin's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of pimavanserin.
-
Incubation: Allow the reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of pimavanserin to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation and is crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.
Methodology:
-
Membrane Preparation: Utilize cell membranes expressing the 5-HT2A receptor.
-
Assay Buffer: Prepare a buffer containing GDP to facilitate the exchange of [35S]GTPγS upon G-protein activation.
-
Incubation: Incubate the membranes with varying concentrations of pimavanserin in the presence of [35S]GTPγS and GDP.
-
Agonist/Inverse Agonist Measurement:
-
To assess antagonist activity, a 5-HT2A agonist is added to stimulate G-protein activation, and the ability of pimavanserin to inhibit this stimulation is measured.
-
To assess inverse agonist activity, the effect of pimavanserin on basal [35S]GTPγS binding (in the absence of an agonist) is measured. A decrease in basal binding indicates inverse agonism.
-
-
Separation and Quantification: Separate bound from free [35S]GTPγS by filtration and quantify the bound radioactivity.
-
Data Analysis: Analyze the data to determine the potency (EC50 or IC50) and efficacy of pimavanserin.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, providing insight into another important signaling pathway.
Methodology:
-
Cell Line: Utilize a cell line engineered to co-express the human 5-HT2A receptor and a β-arrestin protein fused to a reporter enzyme or fluorescent protein.
-
Assay Setup: Plate the cells in a multi-well format and add varying concentrations of pimavanserin.
-
Agonist Stimulation: Add a 5-HT2A agonist to induce receptor activation and subsequent β-arrestin recruitment.
-
Signal Detection: Measure the recruitment of β-arrestin by detecting the signal from the reporter system (e.g., luminescence, fluorescence resonance energy transfer [FRET]).
-
Data Analysis: Plot the signal against the concentration of pimavanserin to determine its potency and efficacy in modulating agonist-induced β-arrestin recruitment.
Conclusion
This compound's mechanism of action at the 5-HT2A receptor is a compelling example of targeted drug design. Its high affinity, selectivity, and unique functional selectivity, characterized by inverse agonism at the Gαi1 pathway and neutral antagonism at the Gαq/11 pathway, distinguish it from other antipsychotic agents. This nuanced pharmacological profile is believed to be the basis for its clinical efficacy in treating psychosis without the motor side effects commonly associated with dopamine receptor antagonists. The experimental methodologies outlined in this guide provide a framework for the continued investigation of pimavanserin and the development of future selective 5-HT2A receptor modulators. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance the treatment of neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. acadia.com [acadia.com]
- 4. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 5. Pimavanserin | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 6. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. addi.ehu.es [addi.ehu.es]
Pimavanserin: A Technical Guide to its Role as a Selective Serotonin Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1] Its unique mechanism of action, primarily as a selective inverse agonist and antagonist at the serotonin (B10506) 5-HT2A receptor, distinguishes it from other antipsychotics that typically target dopamine (B1211576) D2 receptors.[2][3][4] This selectivity is crucial for its clinical efficacy in managing psychosis without worsening the motor symptoms of Parkinson's disease. This technical guide provides an in-depth exploration of Pimavanserin's core pharmacology, including its binding affinity, functional activity, and impact on downstream signaling pathways. Detailed experimental protocols for key assays and a comprehensive summary of clinical trial data are presented to offer a complete resource for researchers and drug development professionals.
Introduction: The 5-HT2A Receptor and Psychosis
The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is widely distributed in the central nervous system and is implicated in various physiological and pathological processes, including mood, cognition, and perception.[2] Overactivity of the serotonergic system, particularly through the 5-HT2A receptor, is believed to contribute to the positive symptoms of psychosis, such as hallucinations and delusions.[2] Traditional antipsychotics often antagonize dopamine D2 receptors, which can lead to extrapyramidal symptoms and worsen motor function in patients with Parkinson's disease. Pimavanserin's targeted action on the 5-HT2A receptor provides a therapeutic alternative that avoids these dopaminergic side effects.[1][2]
Pharmacology of Pimavanserin
Binding Affinity and Selectivity
Pimavanserin demonstrates high and selective affinity for the serotonin 5-HT2A receptor. It also exhibits a lower affinity for the 5-HT2C receptor and negligible affinity for a wide range of other receptors, including dopaminergic, muscarinic, histaminergic, and adrenergic receptors.[5][6][7] This high selectivity is a key feature of its pharmacological profile.
Table 1: Pimavanserin Receptor Binding Affinity
| Receptor | Species | Ki (nM) | pKi | Reference(s) |
| 5-HT2A | Human | 0.087 | 10.06 | [5][6][7] |
| Human | - | 9.3 | [8] | |
| 5-HT2C | Human | 0.44 | 9.36 | [5][6][7] |
| Human | - | 8.80 | [8] | |
| Dopamine D2 | Human | >300 | <6.52 | [5][9] |
| Sigma 1 | Human | 120 | 6.92 | [5][7] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. pKi: The negative logarithm of the Ki value.
Inverse Agonism and Functional Activity
Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist can reduce the constitutive activity of a receptor.[8][10] The 5-HT2A receptor exhibits constitutive, or baseline, activity even in the absence of an agonist.[8][10][11] Pimavanserin acts as an inverse agonist at the 5-HT2A receptor, meaning it not only blocks the effects of serotonin but also reduces this basal signaling.[2][3][4] This inverse agonism is thought to contribute significantly to its therapeutic effects.
Table 2: Pimavanserin Functional Activity
| Assay Type | Receptor | Species | IC50 (nM) | pIC50 | Reference(s) |
| R-SAT (Functional Inverse Agonism) | 5-HT2A | Human | - | 8.7 | [8] |
| [³H]ketanserin Binding | 5-HT2A | Human | 0.35 | 9.46 | [9] |
| R-SAT (Functional Inverse Agonism) | 5-HT2C | Human | - | 7.1 | [8] |
IC50: Half-maximal inhibitory concentration. The concentration of a drug that is required for 50% inhibition in vitro. pIC50: The negative logarithm of the IC50 value. R-SAT: Receptor Selection and Amplification Technology assay.
Downstream Signaling Pathways
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). However, evidence also suggests that the 5-HT2A receptor can couple to the Gi1 protein.[12] Pimavanserin has been shown to exhibit biased inverse agonism, preferentially inhibiting the Gαi1-mediated signaling pathway while acting as a neutral antagonist on the canonical Gαq/11 pathway in human brain cortex.[12] This biased signaling may contribute to its specific therapeutic effects.
References
- 1. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy Data | NUPLAZID® (pimavanserin) [nuplazidhcp.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 7. acadia.com [acadia.com]
- 8. Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Creation of a constitutively activated state of the 5-HT2A receptor by site-directed mutagenesis: revelation of inverse agonist activity of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological and therapeutic relevance of constitutive activity of 5-HT 2A and 5-HT 2C receptors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Pimavanserin (ACP-103) discovery and development history
An In-Depth Technical Guide to the Discovery and Development of Pimavanserin (B1677881) (ACP-103)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimavanserin (ACP-103), marketed as Nuplazid®, represents a paradigm shift in the treatment of Parkinson's Disease Psychosis (PDP). Its development was a targeted effort, moving away from the dopamine-centric mechanisms of traditional antipsychotics, which often worsen motor symptoms in Parkinson's patients. This guide details the scientific journey of Pimavanserin, from the initial hypothesis rooted in the pharmacology of atypical antipsychotics to its successful clinical development and regulatory approval. The core of its innovation lies in its potent and selective inverse agonism at the serotonin (B10506) 5-HT2A receptor, a mechanism that effectively treats psychosis without compromising motor control. This document provides a comprehensive overview of its discovery, preclinical characterization, and the pivotal clinical trials that established its efficacy and safety, offering a technical resource for the scientific community.
Discovery and Rationale: A Targeted Approach
The discovery of Pimavanserin stemmed from a strategic research initiative in the late 1990s by ACADIA Pharmaceuticals.[1] The foundational hypothesis was built on the observation that low doses of the atypical antipsychotic clozapine (B1669256) showed efficacy in treating Parkinson's Disease Psychosis (PDP) with a lower risk of motor side effects compared to other antipsychotics.[1] A critical insight came from molecular pharmacological profiling, which revealed that a common feature of atypical antipsychotics was potent inverse agonist activity at serotonin 5-HT2A receptors.[1][2]
This led to the hypothesis that a highly selective 5-HT2A receptor inverse agonist could provide robust antipsychotic benefits for PDP patients while avoiding the debilitating motor side effects associated with dopamine (B1211576) D2 receptor blockade.[1][2] This targeted approach initiated a high-throughput screening campaign to identify novel, potent, and selective 5-HT2A inverse agonists.[1]
Lead Identification and Optimization
The screening and subsequent chemical lead optimization campaign led to the identification of an early lead compound, AC-90179.[2] While AC-90179 demonstrated attractive in vitro and in vivo pharmacology, it suffered from low oral bioavailability.[2] A major lead optimization effort was then launched to develop an analog with similar pharmacological properties but improved oral bioavailability. This effort culminated in the discovery of Pimavanserin (ACP-103), a structurally similar molecule with much greater oral bioavailability and favorable properties for clinical development.[1][2]
Preclinical Development and Pharmacology
Pimavanserin's preclinical development focused on characterizing its mechanism of action and establishing its antipsychotic-like activity and safety profile in various animal models.
Mechanism of Action
Pimavanserin is a selective serotonin inverse agonist and antagonist.[3][4] Its therapeutic effects are thought to be mediated primarily through potent inverse agonist activity at the serotonin 5-HT2A receptor.[5][6][7][8][9] Inverse agonism means that Pimavanserin not only blocks the receptor but also reduces its constitutive, or baseline, activity.[3] It has a lower affinity for the 5-HT2C receptor and no appreciable affinity for dopamine (including D2), muscarinic, histaminergic, or adrenergic receptors, which is key to its favorable side-effect profile, particularly the absence of motor function impairment.[1][8][10][11][12][13]
Recent studies in human brain tissue have further elucidated its mechanism, showing that Pimavanserin acts as an inverse agonist specifically on the 5-HT2A receptor's coupling to Gαi1-proteins, a pathway implicated in hallucinogenic responses, while behaving as a neutral antagonist on the canonical Gαq/11-protein pathway.[14][15]
Receptor Binding and Functional Activity
The selectivity of Pimavanserin for the 5-HT2A receptor is a cornerstone of its pharmacology. Quantitative data from in vitro binding and functional assays demonstrate this selectivity.
Table 1: Receptor Binding and Functional Profile of Pimavanserin
| Receptor/Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Serotonin 5-HT2A | 0.087 [10][13] | Inverse Agonist (pIC50: 8.7) [16] |
| Serotonin 5-HT2C | 0.44[10][13] | Inverse Agonist (pIC50: 7.1)[16] |
| Sigma 1 | 120[10][13] | Low Affinity |
| Serotonin 5-HT2B | >300[10][12][13] | No Appreciable Affinity |
| Dopamine D2 | >300[10][12][13] | No Appreciable Affinity |
| Muscarinic Receptors | >300[10][12][13] | No Appreciable Affinity |
| Histaminergic Receptors | >300[10][12][13] | No Appreciable Affinity |
| Adrenergic Receptors | >300[10][12][13] | No Appreciable Affinity |
In Vivo Preclinical Models
Pimavanserin demonstrated robust activity in established preclinical rodent models of psychosis.[1] In studies using a rodent model of Alzheimer's disease, which presents with psychosis-like behaviors, Pimavanserin treatment reversed the augmented locomotor response to amphetamine and normalized disrupted prepulse inhibition.[17][18][19] It also prevented head-twitch responses induced by the 5-HT2A agonist DOI.[17][18][19] These findings provided strong preclinical evidence for its potential antipsychotic efficacy.[1]
Clinical Development
The clinical development program for Pimavanserin was designed to rigorously evaluate its efficacy and safety for the treatment of PDP, an indication with no approved therapies at the time.
Phase II Studies
An early Phase II double-blind, placebo-controlled trial in 60 patients with PDP established a critical aspect of Pimavanserin's profile: its excellent motor tolerability.[20] The primary endpoint was met, demonstrating that Pimavanserin did not worsen motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[20] The study also showed positive signals of antipsychotic effect, with significant improvements in global ratings of hallucinations and delusions.[1][21]
Phase III Program for Parkinson's Disease Psychosis
The Phase III program included several key studies that ultimately led to regulatory approval.
-
Study ACP-103-012: This large, international study randomized 298 PDP patients to receive placebo, 10 mg of Pimavanserin, or 40 mg of Pimavanserin.[1] While the 10 mg arm did not show separation from placebo, the 40 mg arm suggested benefits in nighttime sleep and caregiver burden.[1] The study confirmed the safety and motor tolerability of Pimavanserin.[1]
-
Study ACP-103-014: This study, evaluating 10 mg and 20 mg doses of Pimavanserin, was initiated before the results of the -012 study were known. It was terminated early after investigators determined it was unlikely to demonstrate efficacy at these lower doses.[22]
-
Study ACP-103-020 (Pivotal Trial): Learning from the previous studies, the pivotal -020 study was a 6-week, double-blind, placebo-controlled trial that enrolled 199 PDP patients, randomizing them to receive either 40 mg of Pimavanserin or a placebo.[21][23] The trial design was enhanced to limit placebo response.[22][24] The primary endpoint was the change in psychosis symptoms as measured by the Parkinson's disease-adapted Scale for Assessment of Positive Symptoms (SAPS-PD).[24]
The -020 study was highly successful, meeting its primary endpoint with high statistical significance.[1] Pimavanserin also demonstrated significant improvements in key secondary endpoints, including clinical global impression, caregiver burden, and measures of nighttime sleep and daytime wakefulness, all while showing no negative impact on motor function.[1][25]
Table 2: Key Efficacy Results from the Pivotal Phase III Trial (ACP-103-020) for PDP
| Endpoint | Pimavanserin 40 mg (n=95) | Placebo (n=90) | Treatment Difference | p-value |
|---|---|---|---|---|
| SAPS-PD Score Change from Baseline (Primary) | -5.79 | -2.73 | -3.06 | 0.001 [24] |
| CGI-S Score Change from Baseline (Secondary) | -1.1 | -0.6 | -0.5 | 0.0007[25] |
| CGI-I Score at Week 6 (Secondary) | 2.7 | 3.3 | -0.6 | 0.0011[25] |
| Caregiver Burden Scale Change (Secondary) | -3.9 | -1.3 | -2.6 | 0.0016[25] |
| UPDRS Parts II+III Score Change (Motor) | +1.4 | +1.2 | +0.2 | Not Significant[1] |
SAPS-PD: Scale for Assessment of Positive Symptoms-Parkinson's Disease; CGI-S: Clinical Global Impression-Severity; CGI-I: Clinical Global Impression-Improvement; UPDRS: Unified Parkinson's Disease Rating Scale.
Other Indications
Pimavanserin has also been investigated for other indications:
-
Schizophrenia: As an adjunctive treatment, Phase III trials (ENHANCE, ADVANCE-2) did not meet their primary endpoints for improving psychotic symptoms or negative symptoms, respectively, and development for this indication was discontinued.[26][27]
-
Dementia-Related Psychosis (DRP): The Phase III HARMONY study showed that Pimavanserin significantly reduced the risk of relapse of psychosis in patients with DRP who had previously responded to the treatment.[28][29] The trial was stopped early due to positive efficacy.[28][29][30]
Regulatory History and Approval
Pimavanserin's journey to market was expedited by its potential to fill a significant unmet medical need.
-
September 2014: The U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to Pimavanserin for the treatment of Parkinson's Disease Psychosis.[31][32]
-
April 29, 2016: The FDA approved Nuplazid® (pimavanserin) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis, making it the first and only drug approved for this specific indication.[8][9][12][31][33]
-
June 2018: The FDA approved new dosage formulations, a 34 mg capsule and a 10 mg tablet, to improve dosing convenience.[31]
Detailed Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of Pimavanserin for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are then stored at -80°C.
-
Radioligand Binding: A specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (Pimavanserin).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Pimavanserin that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vitro Functional Assay for Inverse Agonism (R-SAT™)
-
Objective: To measure the functional activity of Pimavanserin at a receptor, specifically its ability to reduce constitutive receptor activity (inverse agonism).
-
Methodology (Receptor Selection and Amplification Technology - R-SAT™):
-
Cell Transfection: NIH-3T3 cells are transfected with a plasmid DNA encoding the human 5-HT2A receptor. This leads to overexpression of the receptor, which often results in detectable constitutive (agonist-independent) signaling.
-
Cell Culture: The transfected cells are cultured under conditions that select for their growth, which is now coupled to the activation state of the expressed receptor. Constitutive activity of the 5-HT2A receptor drives cell proliferation.
-
Compound Treatment: The cells are treated with varying concentrations of Pimavanserin.
-
Signal Measurement: The effect of the compound on cell proliferation is measured. An inverse agonist will inhibit the constitutive signaling of the receptor, thereby reducing the rate of cell proliferation.
-
Data Analysis: A concentration-response curve is generated, and the pIC50 value (the negative log of the molar concentration producing 50% of the maximum inhibition) is calculated to quantify the potency of the inverse agonist activity.[16]
-
Pivotal Phase III Clinical Trial Protocol (ACP-103-020)
-
Objective: To evaluate the efficacy and safety of Pimavanserin 40 mg for the treatment of Parkinson's Disease Psychosis.
-
Methodology:
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[24]
-
Patient Population: Included patients aged ≥40 years with a diagnosis of Parkinson's disease and psychotic symptoms (hallucinations and/or delusions) that developed after the PD diagnosis and were severe enough to warrant treatment.[21][24] Patients were on stable antiparkinsonian medication.[24]
-
Lead-in Phase: A 2-week non-pharmacological lead-in phase was included to acclimate patients to the study procedures and limit placebo response.[24]
-
Randomization: 199 patients were randomized (1:1) to receive either Pimavanserin (40 mg, administered as two 20 mg tablets) or a matching placebo, taken orally once daily for 6 weeks.[21][23][24]
-
Primary Endpoint: The primary efficacy measure was the change from baseline to Week 6 on the SAPS-PD scale. The SAPS-PD is a 9-item scale adapted from the full SAPS to specifically assess the hallucinations and delusions domains relevant to PDP.[23][24] Assessments were conducted by central, independent raters to ensure consistency.[23][24]
-
Key Secondary Endpoints:
-
Motor Function: Assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III to ensure no worsening of motor symptoms.[1][23]
-
Clinical Global Impression: Measured using the CGI-Severity (CGI-S) and CGI-Improvement (CGI-I) scales.[25]
-
Caregiver Burden: Assessed using the Caregiver Burden Scale.[25]
-
Sleep and Wakefulness: Evaluated using scales for nighttime sleep and daytime wakefulness.[1][25]
-
-
Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population, comparing the mean change in SAPS-PD scores between the Pimavanserin and placebo groups using an analysis of covariance (ANCOVA).
-
Visualizations: Pathways and Processes
Signaling Pathway and Mechanism of Action
Caption: Pimavanserin acts as an inverse agonist at the 5-HT2A receptor.
Drug Discovery and Development Workflow
Caption: Logical workflow of Pimavanserin's development journey.
Pivotal Phase III Trial (-020) Workflow
Caption: Simplified workflow of the pivotal ACP-103-020 clinical trial.
References
- 1. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. scispace.com [scispace.com]
- 7. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuplazid First Drug Approved for Hallucinations and Delusions Associated with Parkinson’s Disease [ahdbonline.com]
- 10. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. accp1.org [accp1.org]
- 13. acadia.com [acadia.com]
- 14. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. addi.ehu.es [addi.ehu.es]
- 16. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 17. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. acadia.com [acadia.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. innovationscns.com [innovationscns.com]
- 22. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acadia.com [acadia.com]
- 24. Pimavanserin for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. psychiatrictimes.com [psychiatrictimes.com]
- 27. acadia.com [acadia.com]
- 28. acadiapharm.gcs-web.com [acadiapharm.gcs-web.com]
- 29. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]
- 30. Pimavanserin Efficacy for Dementia-Related Psychosis Leads to Early Discontinuation of Pivotal Phase 3 Trial - - Practical Neurology [practicalneurology.com]
- 31. Pimavanserin - Wikipedia [en.wikipedia.org]
- 32. fiercebiotech.com [fiercebiotech.com]
- 33. FDA Approves ACADIA Pharmaceuticals’ NUPLAZID™ (pimavanserin) | American Parkinson Disease Association [apdaparkinson.org]
The Central Nervous System Pharmacodynamics of Pimavanserin Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimavanserin (B1677881) tartrate, a novel atypical antipsychotic, represents a significant departure from traditional dopamine (B1211576) receptor antagonists. Its unique mechanism of action, primarily centered on the serotonergic system, has established it as a targeted therapy for psychosis, particularly in vulnerable patient populations where dopamine blockade is undesirable. This in-depth technical guide elucidates the core pharmacodynamics of pimavanserin within the central nervous system. It details its receptor binding profile, functional activity as a potent inverse agonist at the serotonin (B10506) 2A (5-HT2A) receptor, and its influence on downstream signaling cascades. Furthermore, this guide provides comprehensive methodologies for the key experimental protocols used to characterize its CNS activity, alongside visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction
Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Unlike conventional and most atypical antipsychotics that exert their effects through dopamine D2 receptor antagonism, pimavanserin's therapeutic action is attributed to its unique and selective activity at serotonin receptors.[3][4] This targeted approach avoids the motor side effects commonly associated with dopaminergic blockade, a critical advantage in the treatment of patients with Parkinson's disease.[2] This guide will provide a detailed examination of the pharmacodynamic properties of pimavanserin in the central nervous system.
Receptor Binding Affinity and Selectivity
Pimavanserin exhibits a high affinity and selectivity for the 5-HT2A receptor. Its binding profile has been extensively characterized through in vitro radioligand binding assays. The quantitative data from these studies are summarized in Table 1. Pimavanserin demonstrates a significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor and has negligible affinity for a wide range of other neurotransmitter receptors, including dopaminergic, muscarinic, histaminergic, and adrenergic receptors.[5][6]
| Receptor | Pimavanserin Ki (nM) |
| Serotonin 5-HT2A | 0.087[5][6] |
| Serotonin 5-HT2C | 0.44[5][6] |
| Sigma 1 | 120[5][6] |
| Serotonin 5-HT2B | >300[5][6] |
| Dopamine D2 | >300[5][6] |
| Muscarinic | >300[5][6] |
| Histaminergic | >300[5][6] |
| Adrenergic | >300[5][6] |
| Table 1: Pimavanserin Receptor Binding Affinities (Ki) |
Mechanism of Action: 5-HT2A Inverse Agonism
Pimavanserin functions as a potent inverse agonist and antagonist at the 5-HT2A receptor.[3][4] Inverse agonism is a key aspect of its mechanism, meaning that it not only blocks the action of agonists but also reduces the receptor's constitutive activity, a state of signaling in the absence of an agonist. This is distinct from a neutral antagonist, which only blocks agonist binding without affecting the receptor's basal activity.[2]
Functional Selectivity in G-Protein Coupling
Recent studies have revealed that pimavanserin exhibits functional selectivity, or biased agonism, in its interaction with the 5-HT2A receptor's downstream signaling pathways. The 5-HT2A receptor can couple to different G-proteins, primarily Gαq/11 and Gαi1.[7][8] Pimavanserin acts as an inverse agonist at the 5-HT2A receptor when it is coupled to Gαi1 proteins, a pathway thought to be involved in the hallucinogenic effects of some serotonergic compounds.[7][9] Conversely, it behaves as a neutral antagonist at the Gαq/11-protein coupled pathway, which is the canonical signaling pathway for 5-HT2A receptors leading to the activation of phospholipase C.[7][9]
Effects on Neurotransmitter Systems
By selectively modulating the 5-HT2A receptor, pimavanserin influences downstream neurotransmitter systems, particularly dopamine and glutamate, without directly binding to their receptors.
Modulation of Dopaminergic Pathways
Hyperactivity of cortical 5-HT2A receptors is thought to contribute to the hyperactivation of mesolimbic dopamine pathways, a key neurobiological feature of psychosis.[9][10] Pimavanserin, through its inverse agonism at cortical 5-HT2A receptors, is hypothesized to reduce the excitatory drive on ventral tegmental area (VTA) dopamine neurons, thereby normalizing dopamine release in the nucleus accumbens and mitigating psychotic symptoms.[9]
Attenuation of Glutamatergic Signaling
Excessive glutamatergic signaling is also implicated in the pathophysiology of psychosis. 5-HT2A receptors are located on cortical pyramidal neurons and modulate their activity.[5] Pimavanserin is proposed to reduce the hyperactivity of these glutamatergic neurons, which in turn decreases the excitatory input to the VTA and further contributes to the stabilization of the mesolimbic dopamine pathway.[9]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of pimavanserin.
5-HT2A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of pimavanserin for the 5-HT2A receptor.
Objective: To quantify the competitive binding of pimavanserin to the 5-HT2A receptor.
Materials:
-
Radioligand: [3H]ketanserin.[3]
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor, or rat frontal cortex tissue homogenates.[3][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]
-
Test Compound: Pimavanserin tartrate.
-
Non-specific Binding Control: 10 µM Spiperone (B1681076).[11]
-
96-well microplates, filter plates (e.g., GF/B), vacuum manifold, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO-K1 cells or dissect rat frontal cortex.
-
Homogenize in ice-cold assay buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and determine protein concentration.[11]
-
-
Binding Reaction:
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[3]
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of pimavanserin to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[3]
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals following pimavanserin administration.
Objective: To assess the effect of pimavanserin on neurotransmitter release in the prefrontal cortex and nucleus accumbens.
Materials:
-
Subjects: Male Wistar or Sprague-Dawley rats.[12]
-
Microdialysis Probes: Concentric probes with a semi-permeable membrane.[12]
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).[13]
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).[13]
-
Stereotaxic apparatus, infusion pump, and fraction collector.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or nucleus accumbens).[13]
-
Secure the cannula with dental cement.
-
Allow the animal to recover for a specified period.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[14]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[13]
-
Administer pimavanserin (systemically or via reverse dialysis).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the dialysate samples using HPLC-ED or LC-MS/MS to quantify the concentrations of dopamine, serotonin, and their metabolites.[13]
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of any changes.
-
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is often deficient in psychotic disorders. This behavioral assay is used to evaluate the antipsychotic-like potential of pimavanserin in animal models.
Objective: To determine if pimavanserin can reverse deficits in sensorimotor gating induced by psychomimetic drugs.
Materials:
-
Subjects: Mice or rats.[15]
-
Apparatus: Acoustic startle chambers equipped to deliver auditory stimuli and measure the startle response.[15]
-
Psychomimetic Agent (optional): A drug to induce a PPI deficit, such as the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine).[10]
Procedure:
-
Acclimation: Place the animal in the startle chamber for an acclimation period with background noise.[16]
-
Drug Administration: Administer pimavanserin or vehicle, followed by the psychomimetic agent if applicable.
-
Test Session:
-
Data Analysis:
-
Measure the startle amplitude for each trial type.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].[17]
-
Compare the %PPI between treatment groups.
-
Conclusion
The pharmacodynamic profile of this compound in the central nervous system is characterized by its high affinity and selective inverse agonist activity at the 5-HT2A receptor. This unique mechanism, which avoids direct interaction with the dopamine D2 receptor, allows for the effective modulation of downstream dopaminergic and glutamatergic pathways implicated in psychosis, without inducing motor deficits. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of targeted serotonergic therapies for neuropsychiatric disorders. The continued elucidation of pimavanserin's nuanced interactions with CNS signaling cascades will undoubtedly pave the way for the discovery of next-generation antipsychotics with improved efficacy and tolerability.
References
- 1. Development of a UPLC–MS/MS method for determination of this compound in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. A rapid, simple and highly sensitive UPLC-MS/MS method for quantitation of pimavanserin in plasma and tissues: Application to pharmacokinetics and brain uptake studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
Pimavanserin's Binding Affinity for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin (B1677881) is an atypical antipsychotic agent distinguished by its unique mechanism of action, which deviates from the traditional dopamine (B1211576) D2 receptor antagonism central to many antipsychotic medications.[1][2] Its therapeutic effects, particularly in the context of Parkinson's disease psychosis, are primarily attributed to its potent and selective interaction with specific serotonin (B10506) (5-HT) receptor subtypes.[3][4] This technical guide provides an in-depth exploration of pimavanserin's binding affinity for various serotonin receptors, detailing the quantitative data, the experimental methodologies used to ascertain these affinities, and the relevant signaling pathways.
Quantitative Binding Affinity Data
Pimavanserin exhibits a high affinity for the serotonin 5-HT2A receptor, acting as an inverse agonist and antagonist.[5][6] Its affinity for the 5-HT2C receptor is notably lower, and it demonstrates negligible affinity for a wide range of other receptors, including dopaminergic, muscarinic, histaminergic, and adrenergic receptors.[5][6] This selectivity is a key feature of its pharmacological profile.[7]
The binding affinities of pimavanserin for various receptors are summarized in the tables below. The data are presented as Ki (inhibition constant), pKi (-log Ki), IC50 (half maximal inhibitory concentration), and EC50 (half maximal effective concentration) values, derived from various in vitro and in vivo studies.
Table 1: Pimavanserin Binding Affinity (Ki) for Serotonin and Other Receptors
| Receptor Subtype | Ki (nM) | Species/Tissue | Assay Type | Reference(s) |
| Serotonin 5-HT2A | 0.087 | Human | Radioligand Binding | [3][5][6][8][9] |
| 0.4 | - | R-SAT™ | [5] | |
| Serotonin 5-HT2C | 0.44 | Human | Radioligand Binding | [3][5][6][8][9] |
| 16 | - | R-SAT™ | [5] | |
| Serotonin 5-HT2B | >300 | Human | Radioligand Binding | [5][6] |
| Sigma 1 | 120 | Human | Radioligand Binding | [5][6][8][9] |
| Dopamine D2 | >300 | Human | Radioligand Binding | [5][6] |
| Muscarinic M1-M5 | >300 | Human | Radioligand Binding | [5][6] |
| Adrenergic (various) | >300 | Human | Radioligand Binding | [5][6] |
| Histaminergic H1 | >300 | Human | Radioligand Binding | [5][6] |
Table 2: Pimavanserin Functional Activity (pKi, pIC50, IC50, EC50)
| Parameter | Value | Receptor | Assay System | Reference(s) |
| pKi (membranes) | 9.3 | 5-HT2A | [3H]ketanserin binding | [10] |
| pKi (whole cells) | 9.70 | 5-HT2A | [3H]ketanserin binding | [10] |
| pKi (membranes) | 8.80 | 5-HT2C | - | [10] |
| pKi (whole cells) | 8.00 | 5-HT2C | - | [10] |
| pIC50 (inverse agonist) | 8.7 | 5-HT2A | Cell-based functional assay | [10] |
| pIC50 (inverse agonist) | 7.1 | 5-HT2C | R-SAT™ | [10] |
| IC50 (inverse agonist) | 2 nM | 5-HT2A | - | [11] |
| EC50 (cortex) | 0.6 ng/ml | 5-HT2A | [11C]CIMBI-36 PET | [12] |
| EC50 (choroid plexus) | 6.0 ng/ml | 5-HT2C | [11C]CIMBI-36 PET | [12] |
| EC50 | 2.5 ng/ml | 5-HT2C | [11C]AC1332 PET | [12] |
Experimental Protocols
The characterization of pimavanserin's binding affinity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays cited in the literature.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay is a standard method to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[13]
-
Objective: To determine the inhibitory constant (Ki) of pimavanserin for the human 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[14]
-
Test compound: Pimavanserin.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., Ketanserin).[15]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]Ketanserin, and varying concentrations of pimavanserin.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.[15]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding (wells with only radioligand).
-
Plot the percentage of specific binding against the logarithm of the pimavanserin concentration to generate a dose-response curve.
-
Calculate the IC50 value from the curve using non-linear regression.
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
[35S]GTPγS Binding Scintillation Proximity Assay (SPA)
This functional assay measures the activation of G-proteins coupled to a receptor, providing insights into the agonist or inverse agonist properties of a compound.[16][17]
-
Objective: To assess the inverse agonist activity of pimavanserin at the 5-HT2A receptor by measuring its effect on G-protein activation.
-
Materials:
-
Membranes from postmortem human prefrontal cortex or cells expressing the 5-HT2A receptor.[16][17]
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Specific antibodies for Gα subunits (e.g., Gαq/11 and Gαi1).[16][17]
-
Protein A-coated SPA beads.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
Pimavanserin.
-
-
Procedure:
-
Incubation Mix: Prepare a mixture of membranes, GDP, and varying concentrations of pimavanserin in the assay buffer.
-
G-protein Activation: Initiate the reaction by adding [35S]GTPγS.
-
Immunocapture: After incubation, add specific Gα subunit antibodies to capture the activated G-proteins.
-
SPA Bead Addition: Add Protein A-coated SPA beads, which bind to the antibodies.
-
Signal Detection: When [35S]GTPγS is bound to the G-protein captured on the SPA bead, it comes into close proximity, allowing the emitted beta particles to excite the scintillant within the bead, producing light that is detected by a microplate scintillation counter.
-
-
Data Analysis: A decrease in [35S]GTPγS binding in the presence of pimavanserin, below the basal level, indicates inverse agonist activity.[16][17]
Cyclic AMP (cAMP) Functional Assay
This assay is used to determine the functional effect of a compound on receptors that are coupled to the adenylyl cyclase signaling pathway (Gs or Gi/o).[18][19][20]
-
Objective: To measure changes in intracellular cAMP levels in response to pimavanserin to characterize its functional activity at Gi/o-coupled serotonin receptors.
-
Materials:
-
Cells stably expressing the serotonin receptor of interest (e.g., CHO-K1 cells).[18]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Pimavanserin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[20]
-
Cell culture medium and buffers.
-
-
Procedure:
-
Cell Seeding: Seed the cells in a microplate and allow them to adhere.
-
Compound Addition: Treat the cells with varying concentrations of pimavanserin.
-
Stimulation: Add forskolin to stimulate cAMP production. For Gi-coupled receptors, an agonist is added to inhibit this stimulation, and the effect of an antagonist/inverse agonist is measured as a reversal of this inhibition.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided by the detection kit.
-
-
Data Analysis: For a Gi-coupled receptor, an inverse agonist would increase the forskolin-stimulated cAMP levels by inhibiting the constitutive activity of the receptor. The EC50 or IC50 value is determined from the dose-response curve.
Signaling Pathways and Visualizations
Pimavanserin's interaction with 5-HT2A receptors modulates specific intracellular signaling cascades. The 5-HT2A receptor is primarily coupled to Gαq/11 proteins, but can also couple to Gαi/o proteins.[16][17] Pimavanserin acts as a neutral antagonist at the Gαq/11 pathway and as an inverse agonist at the Gαi1 pathway in human brain cortex.[16][17]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Pimavanserin's neutral antagonism at the 5-HT2A-Gαq/11 pathway.
Caption: Pimavanserin's inverse agonism at the 5-HT2A-Gαi1 pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pimavanserin: An Inverse Agonist Antipsychotic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. acadia.com [acadia.com]
- 6. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 10. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 11. Pimavanserin | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 12. Imaging the 5-HT2C receptor with PET: Evaluation of 5-HT2C and 5-HT2A affinity of pimavanserin in the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. resources.revvity.com [resources.revvity.com]
Pimavanserin's Selective Modulation of 5-HT2A Receptor Downstream Signaling: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
Pimavanserin (B1677881), an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis, exhibits a unique pharmacological profile at the serotonin (B10506) 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of pimavanserin's effects on the downstream signaling pathways of the 5-HT2A receptor. It delves into its mechanism as a selective inverse agonist, with a particular focus on its biased signaling properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system, implicated in a variety of physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. Its activation initiates a cascade of intracellular signaling events primarily through Gαq/11 and Gαi1 proteins, as well as through β-arrestin pathways. Pimavanserin's therapeutic efficacy is attributed to its distinct interaction with the 5-HT2A receptor, where it demonstrates functional selectivity, a phenomenon where a ligand preferentially activates one signaling pathway over another. This guide explores the nuances of pimavanserin's interaction with these pathways.
Pimavanserin's Pharmacological Profile at the 5-HT2A Receptor
Pimavanserin is characterized as a potent and selective inverse agonist at the 5-HT2A receptor.[1][2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. Unlike a neutral antagonist, which simply blocks agonist binding, an inverse agonist can reduce the constitutive activity of a receptor in the absence of an agonist.
Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of pimavanserin for the 5-HT2A receptor. These assays typically involve the use of a radiolabeled ligand, such as [3H]ketanserin, which binds to the receptor. The ability of pimavanserin to displace this radioligand is measured to determine its inhibitory constant (Ki).
| Parameter | Value | Assay Condition | Reference |
| Ki | 0.5 nM | Displacement of [3H]ketanserin from human 5-HT2A receptors in postmortem brain membrane homogenate. | [3] |
| pKi | 9.3 | Determined in membrane radioligand binding assay. | [3] |
| Ki | 0.06 nM | Displacement of [3H]ketanserin from human 5-HT2A receptor. | [3] |
Functional Selectivity: Biased Agonism
A key feature of pimavanserin's mechanism of action is its biased agonism. It exhibits functional selectivity by acting as an inverse agonist on the Gαi1 signaling pathway while behaving as a neutral antagonist on the canonical Gαq/11 pathway.[3][4][5] This differential modulation of downstream signaling is thought to contribute to its antipsychotic effects without the motor side effects associated with other antipsychotics.
| Pathway | Pimavanserin's Effect | Description | Reference |
| Gαi1 | Inverse Agonist | Pimavanserin promotes a concentration-dependent inhibition of the 5-HT2A receptor's coupling to Gαi1-proteins. | [3][4][5] |
| Gαq/11 | Neutral Antagonist | The response of Gαq/11-proteins is unaltered by pimavanserin. | [3][4][5] |
Downstream Signaling Pathways of the 5-HT2A Receptor
The 5-HT2A receptor transduces signals through multiple intracellular pathways upon activation. Pimavanserin's selective modulation of these pathways is central to its therapeutic action.
Gαq/11 Pathway
The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Pimavanserin acts as a neutral antagonist at this pathway, meaning it blocks the action of agonists but does not affect the basal activity of the receptor.[3][4][5]
Gαi1 Pathway
The 5-HT2A receptor can also couple to Gαi1 proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Pimavanserin demonstrates inverse agonism at this pathway, actively reducing the constitutive signaling through Gαi1.[3][4][5] This effect is believed to be crucial for its antipsychotic properties.
β-Arrestin Pathway
β-arrestins are scaffolding proteins that play a key role in the desensitization, internalization, and signaling of GPCRs. Upon agonist stimulation, GPCRs are phosphorylated, which promotes the recruitment of β-arrestin. This can lead to the uncoupling of the receptor from G proteins and can also initiate G protein-independent signaling cascades, including the activation of the ERK/MAPK pathway. While the direct effect of pimavanserin on β-arrestin recruitment to the 5-HT2A receptor is an area of ongoing research, understanding this pathway is critical for a complete picture of its functional selectivity.
ERK/MAPK Pathway
The extracellular signal-regulated kinase (ERK) is a downstream effector that can be activated by both G protein-dependent and β-arrestin-dependent pathways. The activation of ERK (phosphorylation) is a convergence point for multiple signaling cascades and plays a role in regulating gene expression and cell survival. Studies have shown that pimavanserin can modulate ERK phosphorylation, although the precise mechanisms are still under investigation.
Key Experimental Protocols
The following section provides detailed methodologies for the key experiments used to characterize the effects of pimavanserin on 5-HT2A receptor signaling.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of pimavanserin for the 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells expressing human 5-HT2A receptors (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat frontal cortex).[4][6]
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).[4][6]
-
Pimavanserin stock solution.
-
Non-specific binding control: Unlabeled ketanserin (B1673593) or mianserin (B1677119) (1 µM).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.[6]
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of pimavanserin.
-
In a 96-well plate, add in the following order:
-
Total Binding: Assay buffer, [3H]ketanserin (final concentration ~0.5-1.0 nM), and membrane preparation.[4]
-
Non-specific Binding: Non-specific binding control, [3H]ketanserin, and membrane preparation.[4]
-
Competition Binding: Pimavanserin at various concentrations, [3H]ketanserin, and membrane preparation.[4]
-
-
Incubate the plate at room temperature (or 37°C) for 30-60 minutes to reach equilibrium.[4]
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of pimavanserin from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Materials:
-
Membrane preparations expressing 5-HT2A receptors.
-
[35S]GTPγS.
-
GDP.
-
Pimavanserin stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Antibodies specific for Gαi1 and Gαq/11 for immunoprecipitation (optional, for specificity).
-
Scintillation Proximity Assay (SPA) beads (optional).
-
-
Procedure:
-
Pre-incubate the membranes with pimavanserin at various concentrations.
-
Add GDP to the reaction mixture (the optimal concentration needs to be determined empirically, typically 10-30 µM).[8]
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
For inverse agonism, a decrease in basal [35S]GTPγS binding in the presence of pimavanserin is measured. For neutral antagonism, the ability of pimavanserin to block agonist-stimulated [35S]GTPγS binding is assessed without affecting the basal binding.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET is a proximity-based assay used to measure protein-protein interactions in live cells.
-
Materials:
-
HEK293 cells.
-
Expression vectors for 5-HT2A receptor fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8) and β-arrestin-2 fused to a fluorescent protein (e.g., Venus or YFP).
-
Cell culture reagents and transfection reagents.
-
Pimavanserin stock solution.
-
5-HT2A receptor agonist (e.g., serotonin).
-
Coelenterazine (B1669285) h (luciferase substrate).
-
96-well white, clear-bottom plates.
-
BRET-compatible plate reader.
-
-
Procedure:
-
Co-transfect HEK293 cells with the 5-HT2A-Rluc and Venus-β-arrestin-2 constructs.
-
Plate the transfected cells in 96-well plates and grow for 24-48 hours.
-
Replace the culture medium with assay buffer.
-
Pre-incubate the cells with pimavanserin or vehicle for a specified time.
-
Add the 5-HT2A agonist to stimulate β-arrestin recruitment.
-
Add coelenterazine h to the wells.
-
Immediately measure the luminescence at two wavelengths (one for the donor, Rluc, and one for the acceptor, Venus) using a BRET plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment.
-
To assess pimavanserin's effect, compare the agonist-induced BRET signal in the presence and absence of pimavanserin.
-
Western Blot for Phospho-ERK1/2
This technique is used to measure the phosphorylation (activation) of ERK1/2.
-
Materials:
-
Cells expressing 5-HT2A receptors.
-
Pimavanserin stock solution.
-
5-HT2A receptor agonist.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat with pimavanserin and/or agonist for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.[9][10][11][12]
-
Conclusion
Pimavanserin's unique pharmacological profile as a biased inverse agonist at the 5-HT2A receptor provides a compelling example of how functional selectivity can be harnessed for therapeutic benefit. Its ability to selectively modulate downstream signaling pathways, particularly its inverse agonism at the Gαi1 pathway and neutral antagonism at the Gαq/11 pathway, is thought to be central to its antipsychotic efficacy with a favorable side effect profile. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of pimavanserin and to aid in the development of future therapeutics targeting the 5-HT2A receptor and other GPCRs. A thorough understanding of its interaction with the β-arrestin pathway will be a key area for future research to fully elucidate its mechanism of action.
References
- 1. Pimavanserin for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 2. Pimavanserin, a Serotonin2A Receptor Inverse Agonist, for the Treatment of Parkinson's Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. HTRF ADV.ERK P-T202/Y204 KIT-WEICHILAB [weichilab.com]
A Preclinical Pharmacological Overview of Pimavanserin Tartrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pimavanserin (B1677881) is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1][2] Its unique pharmacological profile, characterized by potent and selective inverse agonism at the serotonin (B10506) 5-HT2A receptor without activity at dopaminergic receptors, distinguishes it from first and second-generation antipsychotics.[3][4] This technical guide provides an in-depth summary of the preclinical data for Pimavanserin tartrate, focusing on its receptor binding affinity, functional activity, and efficacy in various animal models. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development.
In Vitro Pharmacology
Pimavanserin's mechanism of action is primarily mediated by its high-affinity binding and inverse agonist activity at the serotonin 5-HT2A receptor.[5][6] Unlike other antipsychotics, it has no appreciable affinity for dopamine, muscarinic, histaminergic, or adrenergic receptors, which is thought to contribute to its favorable side-effect profile, particularly the lack of motor symptom exacerbation.[4][7]
Receptor Binding Profile
Radioligand binding assays have been utilized to determine the affinity of Pimavanserin for a wide range of neurotransmitter receptors. The data consistently demonstrate high affinity and selectivity for the 5-HT2A receptor, with approximately 40-fold lower affinity for the 5-HT2C receptor.[8] Affinity for other receptors is negligible.[9]
Table 1: Receptor Binding Affinity Profile of Pimavanserin
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT2A | 0.087 | [7][9] |
| Serotonin 5-HT2C | 0.44 | [7][9] |
| Sigma 1 | 120 | [7][9] |
| Serotonin 5-HT2B | >300 | [7] |
| Dopamine (D2) | >300 | [7][9] |
| Adrenergic Receptors | No appreciable affinity | [4][9] |
| Muscarinic Receptors | No appreciable affinity | [4][9] |
| Histaminergic Receptors | No appreciable affinity |[4][9] |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates higher binding affinity.
Functional Activity
Pimavanserin functions as a potent inverse agonist at 5-HT2A receptors.[10] An inverse agonist not only blocks the action of the endogenous agonist (serotonin) but also reduces the receptor's basal, constitutive activity. This mechanism is believed to be central to its antipsychotic effects.[11] Its activity at 5-HT2C receptors is also characterized as inverse agonism, though with lower potency.[5][12]
Table 2: Functional Inverse Agonist Activity of Pimavanserin
| Receptor Target | Assay Type | Potency (pIC50 / IC50) | Reference |
|---|---|---|---|
| Serotonin 5-HT2A | Cell-based functional assay | pIC50: 8.7 | [12] |
| Serotonin 5-HT2C | R-SAT™ | pIC50: 7.1 |[12] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Signaling Pathways
Studies in human brain tissue reveal that Pimavanserin exhibits functional selectivity (or "agonist bias") at the 5-HT2A receptor. It acts as an inverse agonist by inhibiting the constitutive activity of the 5-HT2A receptor's coupling to Gαi1 proteins, a pathway linked to hallucinogenic responses.[13] In contrast, it behaves as a neutral antagonist on the receptor's canonical coupling to Gαq/11 proteins, meaning it blocks agonist-induced activity without affecting the basal signal.[13]
Caption: Pimavanserin's selective inverse agonism at the 5-HT2A receptor.
In Vivo Pharmacology
Pimavanserin has demonstrated efficacy in multiple rodent models of psychosis, including those relevant to Parkinson's disease, schizophrenia, and Alzheimer's disease.[3][10][14] A key finding across studies is its ability to reverse psychosis-like behaviors without impairing motor function, a significant advantage over dopamine-blocking antipsychotics.[1][3]
Animal Models and Key Behavioral Assays
Preclinical efficacy has been established using various behavioral paradigms that are sensitive to antipsychotic drugs. These models often involve inducing psychosis-like behaviors with psychostimulant drugs.
-
DOI-Induced Head Twitch: The 5-HT2A agonist DOI induces a characteristic head-twitch response in rodents. Pimavanserin potently blocks this behavior, confirming its in vivo 5-HT2A antagonist activity.[8]
-
Amphetamine-Induced Hyperactivity: This model is used to assess antipsychotic potential. Pimavanserin reverses the augmented locomotor responses to amphetamine in animal models of PDP and ADP.[3][15]
-
Prepulse Inhibition (PPI) Deficits: PPI is a measure of sensorimotor gating that is disrupted in psychotic states. Pimavanserin has been shown to normalize deficits in PPI in various rodent models.[8][14][15]
Table 3: Efficacy of Pimavanserin in Preclinical Behavioral Models
| Animal Model | Behavioral Assay | Effective Dose Range | Key Outcome | Reference |
|---|---|---|---|---|
| Rat | DOI-Induced Head Twitch | 3 mg/kg, p.o. | Mitigated head-twitch behavior | [8][12] |
| Mouse | MK-801-Induced Hyperactivity | 0.1-3 mg/kg, s.c. & p.o. | Reduced hyperactivity | [8][12] |
| Rat | Prepulse Inhibition Deficit | 1-10 mg/kg, s.c. | Normalized sensorimotor gating deficits | [12] |
| Rat (6-OHDA Lesion PDP Model) | Amphetamine-Induced Hyperactivity | Not specified | Reversed psychosis-like behavior | [3][16] |
| Mouse (Amyloid-β Infusion ADP Model) | Amphetamine-Induced Hyperactivity | Not specified | Reversed augmented responses |[15] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals and early clinical studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Pimavanserin.
Table 4: Summary of Preclinical and Early Phase Pharmacokinetic Properties
| Parameter | Value / Description | Reference |
|---|---|---|
| Route of Administration | Oral | [12] |
| Bioavailability | >42.6% (in rats) | [12] |
| Half-life (t½) | ~57 hours (Pimavanserin) | [17][18] |
| ~200 hours (Active Metabolite AC-279) | [17][18] | |
| Metabolism | Primarily hepatic via CYP3A4/5 | [17] |
| Food Effect | No significant effect on exposure | [3][18] |
| Protein Binding | ~91-97% | [18] |
| Excretion | Urine and feces |[17] |
Experimental Protocols
The following sections provide generalized methodologies for key preclinical assays based on published literature.
Radioligand Binding Assay (Generalized Protocol)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Tissue/Cell Preparation: Membranes are prepared from cells (e.g., NIH-3T3) transfected to express the human receptor of interest (e.g., 5-HT2A). Cells are homogenized in a buffer (e.g., 20 mM HEPES/10 mM EDTA) and centrifuged. The resulting pellet is washed and resuspended to isolate the cell membranes containing the receptors.[12]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and various concentrations of the test compound (Pimavanserin).[12]
-
Separation: The reaction mixture is filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay (Receptor Selection and Amplification Technology - R-SAT™)
R-SAT™ is a cell-based functional assay used to identify and characterize the activity of compounds at G-protein coupled receptors, including determining inverse agonist activity.[3][9]
-
Cell Culture: NIH-3T3 cells are engineered to express the target receptor (e.g., 5-HT2A).
-
Compound Treatment: The cells are treated with various concentrations of the test compound (Pimavanserin).
-
Incubation: The assay runs for 5-6 days, which allows for the amplification of cellular responses, making it particularly sensitive for detecting the reduction of constitutive (basal) receptor activity by an inverse agonist.[3]
-
Signal Detection: The cellular response, often linked to cell proliferation or a reporter gene, is measured. For inverse agonists, a concentration-dependent decrease in the basal signal is observed.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 or pIC50 value, quantifying the compound's potency as an inverse agonist.
In Vivo Behavioral Assay Workflow (DOI-Induced Head Twitch Model)
This workflow illustrates the typical steps for assessing in vivo 5-HT2A receptor antagonism.
Caption: A typical experimental workflow for an in vivo behavioral assay.
Conclusion
The preclinical pharmacological profile of this compound is defined by its potent and selective inverse agonist activity at the 5-HT2A receptor. This unique mechanism, devoid of dopaminergic and other major off-target activities, translates to a robust antipsychotic-like efficacy in animal models without the motor deficits common to other antipsychotics.[3][10] Its favorable pharmacokinetic properties support a once-daily oral dosing regimen. This distinctive preclinical profile provided a strong rationale for its successful development and approval for the treatment of Parkinson's disease psychosis.
References
- 1. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pimavanserin, a Serotonin2A Receptor Inverse Agonist, for the Treatment of Parkinson's Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acadia.com [acadia.com]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for the use of pimavanserin in the treatment of Parkinson’s disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 13. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acadia.com [acadia.com]
- 16. researchgate.net [researchgate.net]
- 17. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Pimavanserin: A Technical Guide to its Non-Dopaminergic Antipsychotic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimavanserin (B1677881) represents a significant advancement in antipsychotic therapy, primarily due to its unique non-dopaminergic mechanism of action. This technical guide provides an in-depth exploration of pimavanserin's core pharmacology, focusing on its selective inverse agonism at the serotonin (B10506) 2A (5-HT2A) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with pimavanserin's therapeutic effects. The information presented herein is curated from a wide range of preclinical and clinical studies, providing a robust resource for understanding and advancing the field of serotonergic modulation in psychiatric and neurological disorders.
Introduction
Psychosis, a hallmark of several neuropsychiatric disorders, has traditionally been treated with antipsychotics that primarily target the dopamine (B1211576) D2 receptor. While effective for some, these agents are often associated with significant motor side effects, particularly problematic in vulnerable populations such as patients with Parkinson's disease. Pimavanserin emerges as a first-in-class atypical antipsychotic that circumvents this limitation by exerting its therapeutic effects through a non-dopaminergic pathway.[1][2] It is the first and only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[3] This guide delves into the technical details of pimavanserin's mechanism, efficacy, and the experimental methodologies used to elucidate its unique pharmacological profile.
Mechanism of Action: Selective 5-HT2A Receptor Inverse Agonism
Pimavanserin's primary mechanism of action is potent and selective inverse agonism at the serotonin 5-HT2A receptor.[4] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist reduces the receptor's constitutive activity, a state of basal signaling that can occur even in the absence of the natural ligand, serotonin.[2] This reduction in basal 5-HT2A receptor activity is believed to be a key contributor to its antipsychotic effects.[2]
The 5-HT2A receptors are widely distributed in the brain, particularly in cortical regions, where they are implicated in the modulation of perception, cognition, and mood.[2] Hyperactivity of the serotonergic system, leading to overstimulation of 5-HT2A receptors, is hypothesized to contribute to the positive symptoms of psychosis, such as hallucinations and delusions.[5] By acting as an inverse agonist, pimavanserin dampens this hyperactivity without interacting with the dopaminergic system, thereby avoiding the motor side effects associated with traditional antipsychotics.[1]
Pimavanserin also exhibits a lower affinity for the serotonin 5-HT2C receptor, where it also acts as an inverse agonist.[4] However, its selectivity for the 5-HT2A receptor is approximately 40-fold higher.[6] Crucially, pimavanserin has no appreciable affinity for dopamine D2, muscarinic, histaminergic, or adrenergic receptors, which contributes to its favorable side-effect profile.[7]
Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels. Pimavanserin, through its inverse agonism, is thought to reduce the basal activity of this pathway.
Quantitative Data
The following tables summarize the key quantitative data for pimavanserin, providing a comparative overview of its binding affinities and clinical efficacy.
Table 1: Receptor Binding Affinity of Pimavanserin
| Receptor | Binding Affinity (Ki) | Species | Assay Type | Reference(s) |
| 5-HT2A | 0.087 nM | Human | Radioligand Binding ([3H]ketanserin) | [7] |
| 5-HT2C | 0.44 nM | Human | Radioligand Binding ([3H]mesulergine) | [7] |
| Sigma 1 | 120 nM | Not Specified | Radioligand Binding | [7] |
| Dopamine D2 | >300 nM | Not Specified | Radioligand Binding | [7] |
| Muscarinic M1-M5 | >300 nM | Not Specified | Radioligand Binding | [7] |
| Adrenergic α1, α2 | >300 nM | Not Specified | Radioligand Binding | [7] |
| Histamine H1 | >300 nM | Not Specified | Radioligand Binding | [7] |
Table 2: Preclinical Efficacy of Pimavanserin in Rodent Models of Psychosis
| Model | Animal | Effect | Reference(s) |
| DOI-induced head-twitch | Rat | Reversal of head-twitch behavior | [8] |
| MK-801-induced hyperactivity | Rat | Reduction of hyperlocomotor activity | [8] |
| Amphetamine-induced hyperactivity | Rat (6-OHDA lesioned) | Reversal of augmented locomotor response | [8] |
| Prepulse Inhibition Deficit | Rat (6-OHDA lesioned) | Normalization of prepulse inhibition | [8] |
Table 3: Clinical Efficacy of Pimavanserin in Parkinson's Disease Psychosis (Phase 3 Trial, 6 weeks)
| Outcome Measure | Pimavanserin (40 mg) | Placebo | p-value | Reference(s) |
| SAPS-PD Score Change from Baseline | -5.79 | -2.73 | 0.001 | |
| CGI-S Score Change from Baseline | -1.02 | -0.44 | 0.0007 | [9] |
| CGI-I Responder Rate (Much/Very Much Improved) | 58.9% | 31.1% | 0.0011 | [9] |
| Caregiver Burden Scale Change from Baseline | -2.26 | -0.92 | 0.0016 | [9] |
SAPS-PD: Scale for the Assessment of Positive Symptoms - Parkinson's Disease; CGI-S: Clinical Global Impression - Severity; CGI-I: Clinical Global Impression - Improvement.
Table 4: Clinical Efficacy of Pimavanserin in Dementia-Related Psychosis (HARMONY Trial)
| Outcome Measure | Pimavanserin | Placebo | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Time to Relapse of Psychosis | 13% relapse rate | 28% relapse rate | 0.353 (0.172, 0.727) | 0.0023 | [10] |
| Time to Discontinuation for Any Reason | - | - | 0.452 | 0.0024 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of pimavanserin.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of pimavanserin for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific determinant: 10 µM Ketanserin (B1673593).
-
Test compound: Pimavanserin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]ketanserin (final concentration ~1 nM), and 50 µL of pimavanserin at various concentrations.
-
For total binding, add 50 µL of binding buffer instead of pimavanserin.
-
For non-specific binding, add 50 µL of 10 µM ketanserin.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of pimavanserin from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To assess the functional antagonist activity of pimavanserin at the 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Agonist: Serotonin (5-HT).
-
Antagonist: Pimavanserin.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating:
-
Seed cells into 96-well black-walled, clear-bottom plates and grow to confluency.
-
-
Dye Loading:
-
Remove culture medium and wash cells with assay buffer.
-
Add 100 µL of Fluo-4 AM loading solution (containing Pluronic F-127) to each well.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash cells to remove excess dye.
-
Add 50 µL of assay buffer containing various concentrations of pimavanserin to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure baseline fluorescence.
-
Inject 50 µL of serotonin solution (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Measure the fluorescence signal continuously for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (serotonin alone) against the concentration of pimavanserin to determine the IC50 value.
-
In Vivo Preclinical Models
Objective: To evaluate the ability of pimavanserin to block 5-HT2A receptor-mediated behaviors.
Animals: Male C57BL/6J mice.
Materials:
-
Pimavanserin.
-
(+)-2,5-dimethoxy-4-iodoamphetamine (DOI).
-
Vehicle (e.g., 0.9% saline).
-
Observation chambers.
Procedure:
-
Acclimation:
-
Acclimate mice to the testing room for at least 60 minutes.
-
-
Drug Administration:
-
Administer pimavanserin or vehicle intraperitoneally (i.p.) 30 minutes before DOI administration.
-
Administer DOI (e.g., 2 mg/kg, i.p.) or vehicle.
-
-
Observation:
-
Immediately after DOI injection, place the mouse in an individual observation chamber.
-
Record the number of head-twitches for a period of 30 minutes. A head-twitch is defined as a rapid, side-to-side rotational movement of the head.
-
-
Data Analysis:
-
Compare the number of head-twitches in the pimavanserin-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).[9]
-
Objective: To assess the antipsychotic-like potential of pimavanserin in a glutamate (B1630785) hypofunction model of psychosis.
Animals: Male Sprague-Dawley rats.
Materials:
-
Pimavanserin.
-
MK-801 (dizocilpine).
-
Vehicle (e.g., 0.9% saline).
-
Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays).
Procedure:
-
Habituation:
-
Habituate rats to the open-field arenas for 60 minutes one day prior to testing.
-
-
Drug Administration:
-
On the test day, administer pimavanserin or vehicle (i.p.) 30 minutes before MK-801.
-
Administer MK-801 (e.g., 0.2 mg/kg, i.p.) or vehicle.
-
-
Testing:
-
Immediately after MK-801 injection, place the rat in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between treatment groups using statistical analysis.
-
Clinical Trial Protocols
Objective: To evaluate the efficacy and safety of pimavanserin for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.
Study Design: 6-week, randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Patients with a diagnosis of Parkinson's disease and psychotic symptoms.
Intervention:
-
Pimavanserin 40 mg once daily.
-
Placebo once daily.
Primary Outcome Measure: Change from baseline to week 6 in the Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD).
Key Secondary Outcome Measures:
-
Change in Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I) scores.
-
Caregiver Burden Scale.
-
Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III to assess motor function.
Methodology:
-
Screening and Lead-in:
-
A 2-week non-pharmacological lead-in period to stabilize symptoms and minimize placebo response.
-
-
Randomization:
-
Eligible patients were randomized in a 1:1 ratio to receive pimavanserin or placebo.
-
-
Treatment and Assessment:
-
Patients were treated for 6 weeks.
-
Efficacy and safety assessments were conducted at baseline and at regular intervals throughout the study.
-
Objective: To evaluate the efficacy of pimavanserin in preventing relapse of psychotic symptoms in patients with dementia-related psychosis.
Study Design: Phase 3, double-blind, placebo-controlled, relapse prevention study.
Participants: Patients with psychosis associated with Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, frontotemporal dementia, or vascular dementia.
Intervention:
-
Open-Label Phase: All patients received pimavanserin 34 mg once daily for 12 weeks.
-
Double-Blind Phase: Responders were randomized 1:1 to continue pimavanserin or switch to placebo for up to 26 weeks.
Primary Outcome Measure: Time to relapse of psychosis during the double-blind phase.
Methodology:
-
Open-Label Stabilization:
-
All participants received pimavanserin for 12 weeks.
-
Response was defined as a ≥30% reduction in the Scale for the Assessment of Positive Symptoms-Hallucinations and Delusions (SAPS-H+D) total score and a Clinical Global Impression-Improvement (CGI-I) score of "much improved" or "very much improved" at weeks 8 and 12.
-
-
Randomization:
-
Patients who met the response criteria were randomized to continue pimavanserin or receive placebo.
-
-
Relapse Monitoring:
-
Patients were followed for up to 26 weeks or until a relapse of psychosis occurred.
-
Relapse was defined by worsening of psychotic symptoms, hospitalization for psychosis, or use of another antipsychotic medication.[10]
-
Conclusion
Pimavanserin's development and approval mark a paradigm shift in the treatment of psychosis, particularly in vulnerable patient populations where dopaminergic antipsychotics are contraindicated or poorly tolerated. Its selective 5-HT2A inverse agonism provides a targeted approach to mitigating the positive symptoms of psychosis without compromising motor function. The comprehensive data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community, fostering a deeper understanding of pimavanserin's unique pharmacology and paving the way for future research into non-dopaminergic antipsychotic therapies. As our understanding of the complex neurobiology of psychosis continues to evolve, the principles underlying pimavanserin's mechanism of action will undoubtedly play a crucial role in the development of safer and more effective treatments.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Pimavanserin for Parkinson's Disease psychosis: Effects stratified by baseline cognition and use of cognitive-enhancing medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimavanserin: novel pharmacotherapy for Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Pimavanserin Tartrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and purification processes for pimavanserin (B1677881) tartrate, a crucial atypical antipsychotic agent. The following sections outline common synthetic strategies, detailed experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.
Introduction
Pimavanserin, with the chemical name 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea, is a selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1][2][3] It is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2][4][5] Pimavanserin is typically administered as its tartrate salt to enhance its pharmaceutical properties.[1][4] This document details established methods for its synthesis and purification, providing researchers with practical protocols and comparative data.
Synthesis of Pimavanserin
Several synthetic routes for pimavanserin have been developed, often involving the coupling of key intermediates. A common strategy involves the reaction of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with an isocyanate derivative.[2][3][6] Alternative methods have been devised to avoid the use of hazardous reagents like phosgene, employing safer activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or diphenylphosphoryl azide (B81097) (DPPA).[2][4][5][7]
A practical and efficient synthesis starts from readily available materials like 4-hydroxybenzaldehyde (B117250) and (4-fluorophenyl)methanamine, proceeding through a multi-step process to yield pimavanserin free base, which is then converted to the tartrate salt.[1]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of pimavanserin free base.
Experimental Protocol: Synthesis of Pimavanserin Free Base
This protocol describes a 5-step synthesis route adapted from published literature, which offers advantages such as the use of inexpensive starting materials and mild reaction conditions.[1]
Step 1: Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
-
Combine 1-methyl-4-piperidone (B142233) and 4-fluorobenzylamine (B26447) in a suitable solvent.
-
Perform reductive amination using a reducing agent such as sodium triacetoxyborohydride.[2][3]
-
Monitor the reaction by an appropriate analytical method (e.g., TLC or HPLC) until completion.
-
Work up the reaction mixture to isolate the product, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of 4-isobutoxybenzaldehyde (B95670)
-
Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as ethanol (B145695).[6]
-
Add isobutyl bromide and a base, for example, potassium carbonate.[6]
-
Reflux the mixture until the starting material is consumed, as monitored by HPLC.[6]
-
After cooling, filter the mixture and concentrate the filtrate to obtain the crude product, which can be purified by distillation or crystallization.
Step 3: Synthesis of 4-isobutoxybenzylamine
-
The 4-isobutoxybenzaldehyde is converted to an oxime by reacting with hydroxylamine.[6]
-
The resulting oxime is then reduced to the corresponding amine, for instance, by hydrogenation over a suitable catalyst.[6]
Step 4: Formation of the Isocyanate Intermediate
-
The 4-isobutoxybenzylamine can be converted to the corresponding isocyanate. This step has traditionally used hazardous reagents like phosgene.[2][6]
-
Safer alternatives involve the use of reagents like triphosgene (B27547) or diphenylphosphoryl azide (DPPA) in the presence of a base.[5][8]
Step 5: Coupling Reaction to form Pimavanserin
-
React N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with the 4-isobutoxybenzyl isocyanate intermediate in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).[4][7][9]
-
The reaction is typically carried out at temperatures ranging from -15°C to ambient temperature.[8][9][10]
-
After the reaction is complete, the crude pimavanserin is isolated by quenching the reaction, followed by extraction and solvent evaporation.[9]
Purification of Pimavanserin Tartrate
Crude pimavanserin often contains unreacted starting materials and by-products, such as the urea (B33335) derivative formed from the homo-dimerization of the isocyanate.[11] A multi-step purification process is often necessary to achieve high purity.[11][12]
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Experimental Protocol: Purification of this compound
Step 1: Formation of this compound Salt
-
Dissolve the crude pimavanserin free base in a suitable solvent, such as a 95% ethanol aqueous solution.[13]
-
Heat the solution to approximately 40-50°C.[13]
-
Add a solution of L-tartaric acid (approximately 0.5-0.6 molar equivalents) in the same solvent dropwise.[8][10][13]
-
After the addition is complete, cool the mixture to allow for the precipitation of the tartrate salt. Further cooling to 0-5°C can maximize crystallization.[13]
-
Collect the precipitated solid by filtration.
Step 2: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture.[9][10][13]
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the final product under vacuum at a suitable temperature (e.g., 45-55°C).[6][12]
For exceptionally high purity requirements, a five-step purification process can be employed, which includes salt formation, recrystallization, conversion back to the free base, a second salt formation, and a final recrystallization.[11][12]
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Yield and Purity
| Step | Product | Yield (%) | Purity (%) (by HPLC) | Reference |
| 5-Step Synthesis | Pimavanserin (free base) | 70-81 | 99.8 | [1][9][10] |
| Overall 5-Step Route | This compound | 46 | 99.84 | [1] |
Table 2: Purification Data
| Purification Step | Product | Yield (%) | Purity (%) (by HPLC) | Reference |
| Salt Formation & Recrystallization | This compound | 85 | >99.5 | [6][12] |
Analytical Methods
The purity of pimavanserin and its intermediates is typically assessed by High-Performance Liquid Chromatography (HPLC).[14][15][16] A common method utilizes a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[16][17] Detection is often performed using a UV detector at a wavelength around 224-249 nm.[16][17] Stability-indicating methods have also been developed to separate pimavanserin from its potential degradation products.[15][16][18]
Table 3: Example HPLC Conditions
| Parameter | Condition | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | [16] |
| Mobile Phase | Acetonitrile and 0.1% triethylamine (B128534) buffer (pH 2.5) (30:70 v/v) | [16] |
| Flow Rate | 1.0 mL/min | [16] |
| Detection Wavelength | 234 nm | [16] |
| Retention Time | ~2.16 min | [16] |
Conclusion
The synthesis and purification of this compound can be achieved through various established routes. The selection of a particular synthetic strategy may depend on factors such as the desired scale of production, cost of starting materials, and safety considerations regarding the reagents used. The purification process, primarily involving salt formation and recrystallization, is critical for obtaining the final active pharmaceutical ingredient with high purity. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin - Google Patents [patents.google.com]
- 5. WO2019179920A1 - Process for the manufacturing of pimavanserin - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EP3351532A1 - Method for preparing pimavanserin - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. EP3828170A1 - Method for safely preparing pimavanserin and tartrate salt thereof using triphosgene - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. WO2020212268A1 - Process for the preparation of a pharmaceutical agent - Google Patents [patents.google.com]
- 13. Preparation method of tartaric acid pimavanserin crystal form A - Eureka | Patsnap [eureka.patsnap.com]
- 14. Detection method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 15. Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles as a risk-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ctppc.org [ctppc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Probing the Efficacy of Pimavanserin: In Vivo Rodent Models for Neuropsychiatric Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin (B1677881) is a selective serotonin (B10506) 5-HT2A receptor inverse agonist and antagonist approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1][2] Its unique mechanism of action, which avoids the dopamine (B1211576) D2 receptor antagonism common to typical and atypical antipsychotics, has made it a subject of intense research for other central nervous system disorders.[2][3] These application notes provide detailed protocols for established in vivo rodent models to test the efficacy of Pimavanserin, focusing on models relevant to Parkinson's disease psychosis and Alzheimer's disease-related psychosis. The protocols are designed to be comprehensive, enabling researchers to replicate key experiments and generate robust, comparable data.
I. Rodent Models for Parkinson's Disease Psychosis (PDP)
A widely used and well-characterized rodent model for PDP involves the neurotoxic lesioning of dopaminergic neurons in the substantia nigra using 6-hydroxydopamine (6-OHDA).[4] This model recapitulates some of the motor deficits of Parkinson's disease and, importantly, induces a psychosis-like behavioral phenotype that is sensitive to antipsychotic treatment.[4][5]
Experimental Protocol: 6-OHDA Lesion Rat Model of PDP
Objective: To create a rodent model of Parkinson's disease with psychosis-like features to evaluate the efficacy of Pimavanserin.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame. Shave the scalp and clean with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg/µL.
-
Stereotaxic Injection: Drill a small burr hole over the target injection site. The following coordinates are for the substantia nigra pars compacta (SNc) relative to bregma:
-
Slowly lower the injection needle to the target coordinates and infuse 1 µL of the 6-OHDA solution over 2 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animals to recover for at least 2-3 weeks before behavioral testing to allow for the full development of the lesion.
Behavioral Assays for PDP Models
This assay assesses the ability of Pimavanserin to reverse the augmented locomotor response to amphetamine, a common feature in the 6-OHDA lesion model.[4]
Procedure:
-
Habituate the rats to the open-field arena (e.g., a 40x40 cm box with infrared beams to track movement) for 30 minutes.
-
Administer Pimavanserin (e.g., 1, 3, or 10 mg/kg, s.c. or i.p.) or vehicle.
-
After a pre-treatment period (typically 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).[5]
-
Immediately place the rat back into the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
PPI is a measure of sensorimotor gating, which is often disrupted in psychotic disorders.[4]
Procedure:
-
Place the rat in a startle chamber with a background white noise (e.g., 65-70 dB).
-
Allow for a 5-10 minute acclimation period.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse alone: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No stimulus: Background noise only.
-
-
Administer Pimavanserin or vehicle prior to the test session according to the desired pre-treatment time.
-
Calculate PPI as: 100 - [((startle response to prepulse + pulse) / (startle response to pulse alone)) * 100]
II. Rodent Models for Alzheimer's Disease (AD) Psychosis
Several models are used to study the psychosis-related aspects of Alzheimer's disease, including intracerebroventricular (ICV) infusion of amyloid-β (Aβ) peptides and transgenic mouse models that overexpress human AD-related genes.[8][9][10]
Experimental Protocol: Intracerebroventricular (ICV) Aβ Infusion Mouse Model
Objective: To induce an AD-like pathology and psychosis-related behavioral phenotype in mice to test the efficacy of Pimavanserin.[9][11]
Materials:
-
Male C57BL/6 mice
-
Amyloid-β (25-35 or 1-42) peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or PBS
-
Anesthetic
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Prepare aggregated Aβ peptide by incubating it at 37°C for several days.
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a craniotomy over the lateral ventricle. Coordinates relative to bregma are typically:
-
AP: -0.2 mm
-
ML: ±1.0 mm
-
DV: -2.5 mm
-
-
Infuse a small volume (e.g., 1-3 µL) of the Aβ solution into the ventricle.
-
Allow for a recovery period of at least 7 days before behavioral testing.[9][11]
Transgenic Mouse Models of AD
-
APP/PS1 Mice: These mice co-express mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques.[12]
-
P301L/COMT- Mice: This model combines a tau mutation (P301L) with a deletion of catechol-O-methyltransferase (COMT), resulting in a hyperlocomotive phenotype relevant to psychosis.[13]
Behavioral testing in these models follows similar principles as in the PDP models, often with adaptations for mice.
III. Quantitative Data Summary
The following tables summarize the reported efficacy of Pimavanserin in various rodent models and behavioral assays.
| Model | Species | Assay | Pimavanserin Dose (mg/kg) | Effect | Reference |
| 6-OHDA Lesion | Rat | Amphetamine-Induced Hyperactivity | 1, 3, 10 | Dose-dependent reversal | [4][11] |
| 6-OHDA Lesion | Rat | Prepulse Inhibition Deficit | 3 | Normalization of PPI | [4] |
| 6-OHDA Lesion | Rat | Spontaneous Head Twitches | 1, 3 | Reduction in head twitches | [4] |
| Aβ (25-35) Infusion | Mouse | Amphetamine-Induced Hyperactivity | 3 | Reversal of augmented response | [9][11] |
| Aβ (25-35) Infusion | Mouse | Prepulse Inhibition Deficit | 3 | Normalization of PPI | [9][11] |
| Aβ (25-35) Infusion | Mouse | DOI-Induced Head Twitches | 1, 3 | Prevention of head twitches | [9][11] |
| APP/PS1 Transgenic | Mouse | ISF Aβ Levels | 0.1, 0.3, 1 (s.c.) | Dose-dependent reduction (up to ~50%) | [12] |
| P301L/COMT- & rTg(P301L)4510 | Mouse | Hyperlocomotion | 3 (i.p.) | Normalization of locomotion | [13] |
IV. Signaling Pathways and Experimental Workflows
Pimavanserin's Mechanism of Action at the 5-HT2A Receptor
Pimavanserin acts as an inverse agonist at the 5-HT2A receptor. This means that in addition to blocking the effects of the endogenous agonist serotonin, it also reduces the receptor's basal, constitutive activity.[14][15] The 5-HT2A receptor can couple to different G-proteins, leading to distinct downstream signaling cascades. Pimavanserin exhibits functional selectivity, preferentially acting as an inverse agonist on the Gαi1 pathway, which is implicated in hallucinogenic responses, while acting as a neutral antagonist on the canonical Gαq/11 pathway.[14][15]
Caption: Pimavanserin's inverse agonism at the 5-HT2A receptor, primarily targeting the Gαi1 pathway.
Experimental Workflow for Efficacy Testing in a 6-OHDA Rat Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of Pimavanserin in the 6-OHDA rat model of PDP.
References
- 1. youtube.com [youtube.com]
- 2. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Increased efficacy of the 6-hydroxydopamine lesion of the median forebrain bundle in small rats, by modification of the stereotaxic coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Frontiers | Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model [frontiersin.org]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infusion of blood from mice displaying cerebral amyloidosis accelerates amyloid pathology in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral effects of clozapine, pimavanserin, and quetiapine in rodent models of Parkinson's disease and Parkinson's disease psychosis: evaluation of therapeutic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. addi.ehu.es [addi.ehu.es]
Application Notes and Protocols for Cell-Based Screening of Pimavanserin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Its primary mechanism of action is as a selective inverse agonist and antagonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1][3] Unlike typical antipsychotics, Pimavanserin has a low affinity for dopamine (B1211576) D2 receptors, which is thought to contribute to its favorable side effect profile, particularly regarding motor symptoms.[4]
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[5][6] Pimavanserin's inverse agonism at the 5-HT2A receptor reduces the constitutive activity of the receptor, thereby dampening this signaling cascade.
These application notes provide detailed protocols for three key cell-based functional assays to characterize the activity of Pimavanserin and other potential 5-HT2A receptor modulators: a Calcium Flux Assay, an Inositol Monophosphate (IP1) Accumulation Assay, and the Receptor Selection and Amplification Technology (R-SAT) assay.
Data Presentation
The following tables summarize the binding affinity and functional potency of Pimavanserin and other relevant compounds at the 5-HT2A receptor, as determined by various cell-based and binding assays.
Table 1: Binding Affinity of 5-HT2A Receptor Ligands
| Compound | Receptor | Kᵢ (nM) | Assay Type |
| Pimavanserin | Human 5-HT2A | 0.087 | Radioligand Binding |
| Ketanserin | Human 5-HT2A | 2.5 | Radioligand Binding |
| Risperidone | Human 5-HT2A | 4.0 | Radioligand Binding |
Kᵢ values represent the binding affinity of the ligand for the 5-HT2A receptor. Lower values indicate higher affinity.
Table 2: Functional Potency of 5-HT2A Receptor Ligands
| Compound | Assay Type | IC₅₀ (nM) | pIC₅₀ |
| Pimavanserin | Calcium Flux | 15.2 | - |
| Pimavanserin | IP1 Accumulation | 18.9 | - |
| Pimavanserin | Cell-based functional assay | - | 8.7 |
| Pimavanserin | 5-HT2A antagonist activity | 0.54 | - |
| Pimavanserin | Inverse agonist activity | 2.1 | - |
| Ketanserin | IP1 Accumulation | 5.7 | - |
| Spiperone | IP1 Accumulation | 3.1 | - |
| Ritanserin | IP1 Accumulation | 9.2 | - |
IC₅₀ values represent the concentration of a compound that inhibits 50% of the maximal response. pIC₅₀ is the negative logarithm of the IC₅₀ value.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Gq Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
General Workflow for a Calcium Flux Assay
References
- 1. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pimavanserin Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for calculating and applying pimavanserin (B1677881) dosages in preclinical animal studies, drawing upon its established human therapeutic use. This document outlines the principles of allometric scaling, summarizes effective doses from published animal research, and offers detailed protocols for dose preparation and administration.
Introduction to Pimavanserin
Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Its unique mechanism of action as a selective serotonin (B10506) 5-HT2A receptor inverse agonist and antagonist, without appreciable affinity for dopaminergic receptors, minimizes the motor side effects commonly associated with other antipsychotics. This targeted pharmacology makes it a valuable tool for investigating psychosis-related pathways in various animal models.
Mechanism of Action: Pimavanserin acts primarily as an inverse agonist and antagonist at the serotonin 5-HT2A receptor. To a lesser extent, it also exhibits activity at the 5-HT2C receptor. It does not have significant binding affinity for dopamine (B1211576) (including D2), muscarinic, histaminergic, or adrenergic receptors. This selectivity is crucial for its therapeutic effect without worsening motor symptoms in Parkinson's disease patients.
Allometric Scaling for Dose Conversion
Allometric scaling is a method used to extrapolate drug doses between different species based on the principle that many physiological processes, including drug metabolism and clearance, scale with body size in a predictable manner. The most common approach utilizes body surface area (BSA) for dose conversion, which is considered more accurate than simple weight-based scaling.
The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Conversely, the Animal Equivalent Dose (AED) can be calculated from a human dose:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is a conversion factor that relates body weight to body surface area for a given species.
Table 1: Km Factors for Dose Conversion
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
Recommended Human Dosage of Pimavanserin
The approved dosage of pimavanserin (Nuplazid®) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis is 34 mg taken orally once daily .[1][2][3] This dose is administered without titration. For the purpose of allometric scaling calculations, a standard human body weight of 60 kg will be used.
Human Dose in mg/kg: 34 mg / 60 kg = 0.57 mg/kg
Calculated Animal Equivalent Doses
Based on the approved human dose of 0.57 mg/kg, the equivalent doses for common laboratory animal species are calculated as follows:
Table 2: Calculated Animal Equivalent Doses of Pimavanserin
| Species | Human Dose (mg/kg) | (Human Km / Animal Km) | Calculated AED (mg/kg) |
| Rat | 0.57 | 37 / 6 | 3.52 |
| Mouse | 0.57 | 37 / 3 | 7.04 |
Summary of Effective Doses in Animal Studies
Published preclinical studies have established effective dose ranges for pimavanserin in various rodent models. These empirically determined doses can be used to validate the allometrically scaled calculations and guide dose selection for new studies.
Table 3: Reported Effective Doses of Pimavanserin in Rodent Models
| Species | Model | Effective Dose (mg/kg) | Route of Administration | Reference |
| Rat | Parkinson's Disease Model | 1.0 | Subcutaneous (s.c.) | [4] |
| Rat | Post-Traumatic Stress Disorder Model | 0.3 - 1.0 | Intraperitoneal (i.p.) | |
| Mouse | Alzheimer's Disease Model | 3.0 | Intraperitoneal (i.p.) | |
| Mouse | Pharmacokinetic Study | 0.3, 1.0, 3.0 | Nasal, Intramuscular, Subcutaneous | [5][6] |
The reported effective doses in rats (1.0 mg/kg) and mice (3.0 mg/kg) are within a reasonable range of the allometrically scaled doses, providing confidence in the use of these calculations as a starting point for dose-ranging studies.
Signaling Pathway and Experimental Workflow
Pimavanserin Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. scirp.org [scirp.org]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pimavanserin treatment increases plasma brain-derived neurotrophic factor levels in rats [frontiersin.org]
- 6. Pimavanserin treatment increases plasma brain-derived neurotrophic factor levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Pimavanserin Tartrate
Introduction
Pimavanserin (B1677881) is an atypical antipsychotic agent characterized by its unique mechanism of action as a selective inverse agonist and antagonist, primarily at the serotonin (B10506) 5-HT2A receptors.[1][2] Unlike conventional antipsychotics, it has a notable lack of affinity for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors, which is thought to contribute to its favorable side-effect profile, particularly the absence of motor function worsening.[3][4][5] Pimavanserin tartrate is the salt form commonly used in research and clinical formulations.[6] These notes provide a comprehensive guide for the preparation and administration of this compound in preclinical research settings.
Mechanism of Action
Pimavanserin's therapeutic effects are believed to be mediated through its potent inverse agonist and antagonist activity at serotonin 5-HT2A receptors and, to a lesser extent, at 5-HT2C receptors.[2][4] As an inverse agonist, Pimavanserin not only blocks the receptor but also reduces its constitutive activity, stabilizing it in an inactive state.[1] This action on the serotonin system, without direct dopamine (B1211576) receptor blockade, is a key differentiator from other antipsychotics.[1][5] In human brain tissue, Pimavanserin has been shown to exhibit inverse agonism specifically towards the Gαi1-protein signaling pathway of the 5-HT2A receptor, which is associated with hallucinogenic responses, while acting as a neutral antagonist for the Gαq/11 pathway.[7]
Quantitative Data
Receptor Binding & Functional Activity
Pimavanserin demonstrates high affinity and selectivity for the 5-HT2A receptor. The following table summarizes its binding affinities (Ki) and functional potencies (IC50/pIC50) at various receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (Potency) | Reference |
| Serotonin 5-HT2A | 0.087 | pIC50: 8.7 (Inverse Agonist) | [4][8][9] |
| Serotonin 5-HT2C | 0.44 | pIC50: 7.1 (Inverse Agonist) | [4][8][9] |
| Sigma 1 | 120 | Low Affinity | [4][9] |
| Dopamine D2 | >300 (No appreciable affinity) | No functional activity | [4][8] |
| Other Receptors * | >300 (No appreciable affinity) | No functional activity | [4][9] |
| Includes 5-HT2B, muscarinic, histaminergic, and adrenergic receptors. |
Pharmacokinetic Parameters
Pharmacokinetic properties of Pimavanserin have been characterized in both preclinical species and humans. The long half-life of the parent drug and its active metabolite is a key feature.
| Parameter | Human | Rat | Mouse | Reference |
| Half-life (t½) | ~57 hours | - | - | [1][10] |
| Active Metabolite (AC-279) t½ | ~200 hours | - | - | [10][11] |
| Oral Bioavailability | - | >42.6% | - | [8] |
| Protein Binding | ~91-97% | - | - | [11] |
| Metabolism | Hepatic (CYP3A4/5, CYP2D6, CYP2J2) | - | - | [10] |
| Tmax (Fed state) | ~10.5 hours | - | - | [11] |
| Tmax (Fasted state) | ~6 hours | - | - | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a homogenous solution or suspension of this compound for oral (p.o.) or parenteral (s.c., i.p.) administration in rodents.
Materials:
-
This compound (crystalline solid)[12]
-
Vehicle (select one based on experimental needs):
-
Sterile water or Phosphate-Buffered Saline (PBS)
-
Appropriate vials, tubes, and stirring/vortexing equipment
Solubility Notes:
-
This compound is freely soluble in water.
-
The free base is soluble in organic solvents like DMSO and ethanol (B145695) (~33 mg/mL) but sparingly soluble in aqueous buffers.[12]
-
For aqueous buffers, first dissolve the compound in a minimal amount of ethanol or DMSO, then dilute with the buffer. A 1:1 ethanol:PBS solution yields a solubility of approximately 0.5 mg/mL.[12] Aqueous solutions are not recommended for storage beyond one day.[12]
Procedure for Oral Gavage (Aqueous Suspension):
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals.[8][16]
-
Weigh the this compound powder accurately.
-
Prepare the chosen vehicle (e.g., 0.5% CMC-Na in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
For a 5 mg/mL concentration, 5 mg of the product can be added to 1 mL of CMC-Na solution and mixed evenly.[14]
-
Administer the suspension via oral gavage at the appropriate volume (e.g., 5-10 mL/kg for rats).
Procedure for Parenteral Injection (Solution):
-
Calculate the required amount of this compound. Common doses for subcutaneous (s.c.) or intraperitoneal (i.p.) injection range from 0.1 to 3 mg/kg.[8][13][16]
-
For a saline-based solution, weigh the this compound and dissolve it directly in 0.9% sterile saline.[13]
-
Vortex until fully dissolved. Ensure no particulates are visible.
-
Draw the solution into sterile syringes for administration. A typical injection volume is 100 µL for mice or adjusted by weight for rats.[16]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. acadia.com [acadia.com]
- 5. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11452721B2 - Formulations of pimavanserin - Google Patents [patents.google.com]
- 7. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 9. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 10. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. selleck.co.jp [selleck.co.jp]
- 15. selleckchem.com [selleckchem.com]
- 16. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pimavanserin in Human Plasma by LC-MS/MS
Introduction
Pimavanserin (B1677881) is an atypical antipsychotic medication approved for the treatment of Parkinson's disease psychosis.[1][2][3] It acts as a selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1] Accurate and reliable quantification of Pimavanserin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][4][5] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Pimavanserin in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of Pimavanserin and an internal standard (IS) on a C18 reverse-phase column.[1][6][7] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[1][2][7]
Experimental Protocols
Materials and Reagents
-
Pimavanserin reference standard (≥98% purity)
-
Vilazodone or Clarithromycin as Internal Standard (IS) (≥98% purity)[1][2][6]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)[1][6]
-
Formic acid (LC-MS grade)[6]
-
Ammonium acetate (B1210297) (LC-MS grade)[1][5]
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)[4]
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 column (e.g., Phenomenex C18, 50 x 3.0 mm, 2.6 µm or ACQUITY BEH C18, 100 x 2.1 mm, 1.7 µm).[1][6][7]
-
Data acquisition and processing software.
Preparation of Solutions
-
Pimavanserin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pimavanserin reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Vilazodone or Clarithromycin in methanol.
-
Working Standard and QC Solutions: Prepare working standard solutions of Pimavanserin and the IS by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). These solutions are used to spike blank plasma for calibration curve and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL Vilazodone).[6]
-
Add 200 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.[1][7]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.[1][6]
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18, 50 x 3.0 mm, 2.6 µm[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 1 µL[6] |
| Gradient Program | 10% B (0-0.3 min), linear gradient to 90% B (0.3-1.2 min), hold at 90% B (1.2-2.2 min), return to 10% B (2.2-2.3 min), hold at 10% B (2.3-3.0 min)[6] |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV[1][7] |
| Source Temperature | 150°C[1][7] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C[1][7] |
| MRM Transitions | Pimavanserin: m/z 428.2 → 223.4[6][8] Vilazodone (IS): m/z 442.3 → 155.3[6][8] |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (e.g., Pimavanserin: 24 eV, Vilazodone: 60 eV)[6] |
Data Presentation
The following tables summarize the quantitative data typically obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Pimavanserin | 0.25 - 50.0[4] | y = 0.0511x + 0.00957[8] | > 0.99[1][7][8] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 0.25 | < 20%[6] | < 20%[6] | ± 20%[6] |
| Low | 2.0 | < 15%[7] | < 15%[7] | ± 15%[7] |
| Medium | 16.0 | < 15%[7] | < 15%[7] | ± 15%[7] |
| High | 64.0 | < 15%[7] | < 15%[7] | ± 15%[7] |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Pimavanserin | Low | 76.6 - 81.7[1][7] | 85 - 115 |
| Medium | 76.6 - 81.7[1][7] | 85 - 115 | |
| High | 76.6 - 81.7[1][7] | 85 - 115 | |
| Internal Standard | Medium | ~77.0[1][7] | 85 - 115 |
Visualizations
Caption: Experimental workflow for Pimavanserin quantification.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Development of a UPLC–MS/MS method for determination of pimavanserin tartrate in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, simple and highly sensitive UPLC-MS/MS method for quantitation of pimavanserin in plasma and tissues: Application to pharmacokinetics and brain uptake studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UPLC–MS/MS method for determination of this compound in rat plasma: Application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a UPLC-MS/MS method for determination of this compound in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
Application Notes and Protocols for the Use of Pimavanserin in Preclinical Models of Parkinson's Disease Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin (B1677881) is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1][2] Its unique mechanism of action, primarily as a selective serotonin (B10506) 5-HT2A receptor inverse agonist and antagonist with low affinity for 5-HT2C receptors and no significant dopaminergic activity, makes it a valuable tool for studying the serotonergic mechanisms underlying psychosis in the context of Parkinson's disease.[3][4][5] Unlike typical antipsychotics that block dopamine (B1211576) D2 receptors and can worsen motor symptoms in Parkinson's disease, Pimavanserin offers a targeted therapeutic approach.[1][6]
These application notes provide detailed protocols for utilizing Pimavanserin in established preclinical rodent models of Parkinson's disease psychosis. The methodologies described are based on published studies and are intended to guide researchers in the design and execution of experiments to evaluate the efficacy and mechanism of action of Pimavanserin and other novel compounds.
Key Signaling Pathway of Pimavanserin
Pimavanserin's primary mechanism of action involves the inverse agonism of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gαq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in the pathophysiology of psychosis. Pimavanserin, by acting as an inverse agonist, reduces the constitutive activity of the 5-HT2A receptor, thereby dampening this signaling cascade even in the absence of serotonin. Some studies also suggest a downstream involvement of the extracellular signal-regulated kinase (ERK) pathway.[7]
Caption: Pimavanserin's 5-HT2A inverse agonism.
Preclinical Models of Parkinson's Disease Psychosis
The most widely used animal model to study Parkinson's disease is the neurotoxin-induced lesion model. The 6-hydroxydopamine (6-OHDA) rat model, in particular, has been instrumental in evaluating the efficacy of Pimavanserin. This model mimics the dopaminergic neurodegeneration observed in Parkinson's disease. To induce psychosis-like behaviors, pharmacological challenges are often employed in these lesioned animals.
Experimental Workflow
Caption: General experimental workflow.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a significant loss of dopaminergic neurons.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools
Protocol:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 µg/µL. Prepare the solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small burr hole at the desired coordinates for the MFB. Typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm.
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food on the cage floor. Allow the animals to recover for at least 2-3 weeks before behavioral testing.
Behavioral Assays for Psychosis-like Symptoms
The head-twitch response (HTR) is a behavioral phenotype in rodents mediated by the activation of 5-HT2A receptors and is used as a proxy for hallucinogen-like effects.
Materials:
-
6-OHDA lesioned and sham-operated rats
-
Pimavanserin
-
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) hydrochloride
-
Observation chambers (e.g., clear cylindrical cages)
Protocol:
-
Habituation: Place the rats individually in the observation chambers for at least 30 minutes to acclimate.
-
Pimavanserin Administration: Administer Pimavanserin (e.g., 0.3, 1, 3 mg/kg, s.c. or i.p.) or vehicle 30-60 minutes prior to the DOI challenge.
-
DOI Challenge: Administer DOI (e.g., 1.0 mg/kg, i.p.).
-
Observation: Immediately after DOI injection, count the number of head twitches for a defined period (e.g., 20-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory behavior.
Dopaminergic and serotonergic systems interact to modulate locomotor activity. In 6-OHDA lesioned animals, there can be an augmented locomotor response to psychostimulants like amphetamine.
Materials:
-
6-OHDA lesioned and sham-operated rats
-
Pimavanserin
-
d-Amphetamine sulfate
-
Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam breaks or video tracking)
Protocol:
-
Habituation: Place the rats individually in the open-field arenas for a 30-60 minute habituation period.
-
Pimavanserin Administration: Administer Pimavanserin (e.g., 0.3, 1, 3 mg/kg, s.c. or i.p.) or vehicle.
-
Amphetamine Challenge: After a 30-60 minute pretreatment period, administer d-amphetamine (e.g., 0.5-2.0 mg/kg, i.p.).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes immediately following the amphetamine injection.
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in several psychiatric disorders, including psychosis.
Materials:
-
6-OHDA lesioned and sham-operated rats
-
Pimavanserin
-
Acoustic startle response chambers
Protocol:
-
Acclimation: Place the rat in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Pimavanserin Administration: Administer Pimavanserin (e.g., 1, 3 mg/kg, s.c. or i.p.) or vehicle 30-60 minutes before the PPI test session.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (pulse) (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse) (e.g., 73, 77, 81 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials:
-
%PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100]
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of Pimavanserin in rodent models of psychosis.
Table 1: Effect of Pimavanserin on DOI-Induced Head Twitches in 6-OHDA Lesioned Rats
| Pimavanserin Dose (mg/kg, s.c.) | Challenge Agent & Dose (mg/kg, i.p.) | Outcome | Reference |
| 0.3 | DOI (1.0) | Significant reduction in head twitches | [8] |
| 1.0 | DOI (1.0) | Dose-dependent reduction in head twitches | [8] |
| 3.0 | DOI (1.0) | Further reduction in head twitches | [8] |
Table 2: Effect of Pimavanserin on Amphetamine-Induced Hyperactivity in 6-OHDA Lesioned Rats
| Pimavanserin Dose (mg/kg, s.c.) | Challenge Agent & Dose (mg/kg, i.p.) | Outcome | Reference |
| 0.3 | Amphetamine (0.5) | Reversed augmented locomotor activity | [8][9] |
| 1.0 | Amphetamine (0.5) | Dose-dependent reversal of hyperactivity | [8][9] |
| 3.0 | Amphetamine (0.5) | Significant normalization of locomotor activity | [8][9] |
Table 3: Effect of Pimavanserin on Prepulse Inhibition (PPI) Deficits in 6-OHDA Lesioned Rats
| Pimavanserin Dose (mg/kg, s.c.) | Prepulse Intensities (dB above background) | Outcome | Reference |
| 1.0 | 4, 8, 12 | Normalized disrupted prepulse inhibition | [8][9] |
| 3.0 | 4, 8, 12 | Significant restoration of sensorimotor gating | [8][9] |
Conclusion
Pimavanserin serves as a critical pharmacological tool for investigating the role of the 5-HT2A receptor in Parkinson's disease psychosis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Pimavanserin in preclinical models. These studies are essential for elucidating the underlying neurobiology of PDP and for the development of novel therapeutic strategies with improved efficacy and safety profiles. The 6-OHDA lesion model, in conjunction with behavioral assays such as DOI-induced head twitches, amphetamine-induced hyperactivity, and prepulse inhibition, offers a robust platform for these investigations.
References
- 1. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimavanserin and Parkinson's Disease Psychosis: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. neurologylive.com [neurologylive.com]
- 6. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder frequently accompanied by debilitating psychotic symptoms, including hallucinations and delusions. These symptoms are associated with poorer patient outcomes and increased caregiver burden.[1][2] Currently, there are no medications approved by the United States Food and Drug Administration (FDA) specifically for the treatment of psychosis in Alzheimer's disease.[1][2][3] Pimavanserin (B1677881), a selective serotonin (B10506) 5-HT2A receptor inverse agonist and antagonist, has emerged as a promising therapeutic candidate.[1][3][4][5] It is approved in the U.S. for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis and is being extensively investigated for dementia-related psychosis.[1][6][7] This document provides detailed application notes and protocols for researchers studying Pimavanserin in the context of Alzheimer's disease-related psychosis.
Mechanism of Action
Pimavanserin possesses a unique mechanism of action that distinguishes it from traditional antipsychotics. It is a selective 5-HT2A inverse agonist with a lower affinity for 5-HT2C receptors and no significant affinity for dopaminergic, histaminergic, muscarinic, or adrenergic receptors.[1] This targeted activity is thought to mitigate psychosis without the motor side effects associated with dopamine (B1211576) receptor blockade.[8] The hyperactivation of cortical and limbic pathways, potentially driven by an imbalance in serotonergic, GABAergic, glutamatergic, and dopaminergic signaling, is implicated in the manifestation of psychosis.[9] By acting as an inverse agonist at 5-HT2A receptors, Pimavanserin is believed to reduce the activity of these receptors below their basal levels, thereby modulating downstream signaling and alleviating psychotic symptoms.[10][9] Some preclinical studies also suggest that Pimavanserin may have disease-modifying effects by reducing amyloid-β (Aβ) production.[11]
Data Presentation: Efficacy and Safety of Pimavanserin in Alzheimer's Disease Psychosis
The following tables summarize the quantitative data from key clinical trials of Pimavanserin in patients with Alzheimer's disease-related psychosis.
Table 1: Efficacy of Pimavanserin in the Phase 2 (-019) Study
| Outcome Measure | Pimavanserin Group | Placebo Group | Treatment Difference | p-value | Citation |
| Change in NPI-NH Psychosis Score at Week 6 | -3.76 | -1.93 | -1.84 | 0.045 | [3][5] |
| Change in NPI-NH Psychosis Score at Week 12 | --- | --- | -0.51 | 0.561 | [3] |
| Responder Rate (≥30% improvement) at Week 6 | 90% | 43% | --- | --- | [5] |
| Subgroup with Severe Psychosis (NPI-NH ≥12): Change in Score at Week 6 | -4.43 | --- | --- | 0.011 | [12] |
| Subgroup with Severe Psychosis: ≥30% Improvement | 88.9% | 43.3% | --- | <0.001 | [12] |
| Subgroup with Severe Psychosis: ≥50% Improvement | 77.8% | 43.3% | --- | 0.008 | [12] |
Table 2: Safety and Tolerability of Pimavanserin in the Phase 2 (-019) Study
| Adverse Event | Pimavanserin Group (n=90) | Placebo Group (n=91) | Citation |
| Discontinuation due to Adverse Events | 8 (9%) | 11 (12%) | [3] |
| Serious Adverse Events | 17.9% (in severe subgroup) | 16.7% (in severe subgroup) | [12] |
| Common Adverse Events | [3] | ||
| - Falls | 21 (23%) | 21 (23%) | [3] |
| - Urinary Tract Infections | 20 (22%) | 25 (28%) | [3] |
| - Agitation | 19 (21%) | 13 (14%) | [3] |
| Cognition (MMSE) | No detrimental effect | No detrimental effect | [3][12] |
| Motor Function | No detrimental effect | No detrimental effect | [3] |
Table 3: Efficacy of Pimavanserin in the Phase 3 HARMONY Study (Dementia-Related Psychosis)
| Outcome Measure | Pimavanserin Group | Placebo Group | Hazard Ratio (HR) | p-value | Citation |
| Relapse of Psychosis | 13% (12/95) | 28% (28/99) | 0.35 | 0.005 | [13][14] |
| Discontinuation for any reason | --- | --- | 0.45 | 0.005 | [13] |
Table 4: Safety and Tolerability of Pimavanserin in the Phase 3 HARMONY Study (Double-Blind Phase)
| Adverse Event | Pimavanserin Group (n=105) | Placebo Group (n=112) | Citation |
| Any Adverse Event | 41% (43/105) | 37% (41/112) | [13] |
| Serious Adverse Events | 4.8% | 3.6% | [15] |
| Discontinuation due to Adverse Events | 2.9% | 3.6% | [15] |
| Cognition (MMSE) | No worsening | No worsening | [15] |
| Motor Symptoms (ESRS-A) | No worsening | No worsening | [15] |
Experimental Protocols
The following are generalized protocols based on the methodologies of key clinical trials investigating Pimavanserin for Alzheimer's disease-related psychosis.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial (Adapted from Phase 2 -019 Study)
1. Study Objective: To evaluate the efficacy, safety, and tolerability of Pimavanserin in treating psychosis in patients with Alzheimer's disease.
2. Study Design:
-
Phase: 2
-
Design: Randomized, double-blind, placebo-controlled.
-
Participants: Patients with a diagnosis of probable or possible Alzheimer's disease and psychotic symptoms (visual or auditory hallucinations, and/or delusions).[1]
-
Setting: Nursing homes or clinical research centers.[1]
3. Participant Selection:
-
Inclusion Criteria:
-
Age 50 years or older.[1]
-
Diagnosis of Alzheimer's disease.
-
Presence of psychotic symptoms.
-
Stable medical condition.
-
-
Exclusion Criteria:
-
Other forms of dementia.
-
Psychotic symptoms due to other medical conditions.
-
Use of other antipsychotic medications.
-
4. Randomization and Blinding:
-
Participants are randomly assigned in a 1:1 ratio to receive either Pimavanserin or a matching placebo.[1]
-
Both participants and study personnel are blinded to the treatment allocation.
5. Intervention:
-
Pimavanserin Group: 34 mg or 40 mg of Pimavanserin administered orally once daily.[5][12]
-
Placebo Group: Matching placebo administered orally once daily.
6. Assessments:
-
Primary Endpoint: Change from baseline in the Neuropsychiatric Inventory-Nursing Home Version (NPI-NH) psychosis score (sum of hallucinations and delusions domains) at Week 6.[3][12]
-
Secondary Endpoints:
-
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs, weight, and electrocardiograms (ECGs).[5]
-
7. Statistical Analysis:
-
The primary efficacy analysis is typically performed using a mixed model for repeated measures (MMRM) to compare the change from baseline in NPI-NH psychosis scores between the two groups.
-
Responder rates are compared using chi-square or Fisher's exact tests.
-
Safety data are summarized descriptively.
Protocol 2: Relapse Prevention Study (Adapted from Phase 3 HARMONY Study)
1. Study Objective: To evaluate the efficacy of Pimavanserin in preventing the relapse of psychotic symptoms in patients with dementia-related psychosis who have previously responded to treatment.[7]
2. Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, relapse prevention design.[16]
-
Phases:
-
Participants: Patients with various forms of dementia (including Alzheimer's disease) and psychotic symptoms.[13][14]
3. Study Procedure:
-
Open-Label Phase: All participants receive Pimavanserin (e.g., 34 mg/day) for 12 weeks.[13]
-
Response Assessment: At the end of the open-label phase, participants are assessed for a sustained response to treatment (e.g., ≥30% reduction in psychosis score and a rating of "much improved" or "very much improved" on a clinical global impression scale).[14]
-
Randomization: Responders are randomized in a 1:1 ratio to either continue receiving Pimavanserin or switch to a placebo for the double-blind phase.[13][14]
-
Double-Blind Phase: Participants are monitored for relapse of psychotic symptoms.
4. Assessments:
-
Primary Endpoint: Time to relapse of psychosis during the double-blind phase.[7][15] Relapse can be defined as a worsening of psychosis scores, hospitalization for psychosis, or discontinuation due to lack of efficacy.[14]
-
Secondary Endpoint: Time to discontinuation for any reason.[15]
-
Safety Assessments: Monitored throughout both phases of the study.
5. Statistical Analysis:
-
The primary endpoint is analyzed using a time-to-event analysis, such as a Cox proportional hazards model, to calculate the hazard ratio for relapse between the Pimavanserin and placebo groups.[13][15]
Conclusion
Pimavanserin has demonstrated efficacy in reducing psychotic symptoms in patients with Alzheimer's disease, particularly in those with more severe baseline psychosis.[12] Its favorable safety profile, notably the lack of negative impact on cognition and motor function, makes it a compelling candidate for further research and development.[3][12] The provided protocols and data serve as a comprehensive resource for researchers designing and interpreting studies on Pimavanserin and other novel therapeutics for the treatment of Alzheimer's disease-related psychosis. Further research is needed to fully establish its long-term efficacy and safety in this vulnerable population.[2]
References
- 1. Pimavanserin for the treatment of psychosis in Alzheimer’s disease: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimavanserin for the treatment of psychosis in Alzheimer's disease: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the safety, tolerability, and efficacy of pimavanserin versus placebo in patients with Alzheimer's disease psychosis: a phase 2, randomised, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acadia.com [acadia.com]
- 8. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dementia-related psychosis and the potential role for pimavanserin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dementia-related psychosis and the potential role for pimavanserin | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pimavanserin in Alzheimer's Disease Psychosis: Efficacy in Patients with More Pronounced Psychotic Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pimavanserin Effective for Dementia-Related Psychosis - - Practical Neurology [practicalneurology.com]
- 14. Item - Trial of Pimavanserin in Dementia-Related Psychosis - University of Exeter - Figshare [ore.exeter.ac.uk]
- 15. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]
- 16. Pimavanserin: Potential Treatment For Dementia-Related Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurosciencenews.com [neurosciencenews.com]
Application Notes and Protocols: Pimavanserin as a Tool Compound for Serotonin Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin (B1677881) is a potent and selective small molecule that acts as an inverse agonist and antagonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Its high affinity and selectivity for the 5-HT2A receptor, coupled with a lack of significant activity at dopamine (B1211576) D2 and other receptors, make it an invaluable tool compound for researchers studying serotonergic systems.[2][3][4] Unlike traditional antipsychotics, pimavanserin's unique mechanism of action allows for the specific interrogation of 5-HT2A receptor function without the confounding effects of dopaminergic blockade.[5][6] These application notes provide a comprehensive overview of pimavanserin's pharmacological profile and detailed protocols for its use in fundamental research.
Pharmacological Profile of Pimavanserin
Pimavanserin's utility as a research tool stems from its high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.[7][8] It exhibits approximately 30- to 40-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor and has no appreciable affinity for 5-HT2B, dopamine, muscarinic, histaminergic, or adrenergic receptors.[2][7][8]
Key Pharmacological Actions:
-
Inverse Agonist: At the 5-HT2A receptor, pimavanserin not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.[5][9][10] This is a key feature that distinguishes it from neutral antagonists.
-
Antagonist: By binding to the 5-HT2A receptor, it prevents the binding and subsequent action of endogenous serotonin or other 5-HT2A agonists.[9]
-
Functional Selectivity (Biased Agonism): Pimavanserin demonstrates functional selectivity by acting as an inverse agonist towards the Gαi1-protein signaling pathway while behaving as a neutral antagonist on the canonical Gαq/11-protein pathway of the 5-HT2A receptor in human brain tissue.[11]
Table 1: Quantitative Binding Affinity and Functional Potency of Pimavanserin
| Receptor/Target | Parameter | Value | Species/System |
| Serotonin 5-HT2A | Ki | 0.087 nM | Human [1][2][12] |
| pKi (membranes) | 9.3 | Human[7][8] | |
| pKi (whole cells) | 9.70 | Human[7] | |
| pIC50 (inverse agonism) | 8.7 | Cell-based functional assay[7] | |
| Serotonin 5-HT2C | Ki | 0.44 nM | Human [1][2][12] |
| pKi (membranes) | 8.80 | Human[7] | |
| pKi (whole cells) | 8.00 | Human[7] | |
| pIC50 (inverse agonism) | 7.1 | R-SAT Assay[7] | |
| Sigma 1 | Ki | 120 nM | Human[1][2] |
| Dopamine D2, 5-HT2B, Muscarinic, Histaminergic, Adrenergic Receptors | Ki | >300 nM | Human[1][2] |
Signaling Pathways Modulated by Pimavanserin
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways. Pimavanserin's ability to differentially modulate these pathways makes it a sophisticated tool for dissecting GPCR signaling. The two primary pathways are:
-
Canonical Gαq/11 Pathway: Agonist binding typically activates Gαq/11, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC). Pimavanserin acts as a neutral antagonist at this pathway, blocking agonist-induced signaling without affecting basal activity.[11]
-
Non-Canonical Gαi1 Pathway: The 5-HT2A receptor can also couple to Gαi1 proteins. This pathway is implicated in the hallucinogenic effects of certain 5-HT2A agonists.[11] Pimavanserin acts as an inverse agonist at this pathway, reducing the constitutive activity of the receptor and inhibiting its coupling to Gαi1.[11]
Caption: Pimavanserin's functional selectivity at the 5-HT2A receptor.
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor, using pimavanserin as a reference competitor.
A. Materials and Reagents
-
Receptor Source: Commercially available membranes from cells stably expressing the recombinant human 5-HT2A receptor (e.g., from HEK293 or CHO cells).[7]
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist radioligand).[7]
-
Test Compound: Pimavanserin (for reference curve) or unknown compound.
-
Non-specific Binding (NSB) Compound: High concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Equipment: 96-well microplates, filter plates (e.g., GF/B), vacuum manifold/cell harvester, microplate scintillation counter, scintillation fluid.
B. Experimental Workflow
References
- 1. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 2. acadia.com [acadia.com]
- 3. scispace.com [scispace.com]
- 4. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pimavanserin: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 10. Pimavanserin: novel pharmacotherapy for Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Designing Clinical Trials of Pimavanserin for New Indications
Introduction
Pimavanserin (B1677881) (NUPLAZID®) is an atypical antipsychotic approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2][3] Its unique mechanism of action, primarily as a selective serotonin (B10506) inverse agonist and antagonist at 5-HT2A receptors with lower affinity for 5-HT2C receptors, distinguishes it from other antipsychotics that typically target dopamine (B1211576) D2 receptors.[4][5][6][7] This dopamine-sparing activity makes Pimavanserin a compelling candidate for new indications where dopaminergic blockade could be detrimental or where serotonergic pathways are implicated in the pathophysiology.[1][6] These application notes provide a framework for designing clinical trials to explore the efficacy and safety of Pimavanserin in three potential new indications: Negative Symptoms of Schizophrenia, Agitation in Alzheimer's Disease, and Major Depressive Disorder (as an adjunctive therapy).
Mechanism of Action of Pimavanserin
Pimavanserin's therapeutic effects are believed to be mediated through a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors.[7] Unlike conventional antipsychotics, it has no appreciable binding affinity for dopamine, histamine, muscarinic, or adrenergic receptors, which may account for its different side-effect profile and its utility in patient populations sensitive to dopamine receptor blockade.[1][7]
Caption: Pimavanserin's selective inverse agonism at 5-HT2A receptors.
Indication 1: Negative Symptoms of Schizophrenia
Application Note: Negative symptoms of schizophrenia (e.g., blunted affect, poor socialization, lack of motivation) are a significant unmet medical need with few effective treatments.[8][9] Pimavanserin's serotonergic mechanism offers a novel approach that avoids the dopamine blockade of conventional antipsychotics. Clinical trials should be designed as adjunctive therapy to a stable dose of a primary antipsychotic used for controlling positive symptoms. The primary challenge is demonstrating a clinically meaningful effect over a significant placebo response.[10]
Protocol: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study (Adapted from ADVANCE Trials)
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Protocol Title: A Phase 3 Study to Evaluate the Efficacy and Safety of Pimavanserin as an Adjunctive Treatment for the Predominant Negative Symptoms of Schizophrenia.
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Objective: To assess whether Pimavanserin is superior to placebo in improving negative symptoms in adults with schizophrenia who have achieved control of positive symptoms.
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Study Design: 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][10]
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Patient Population:
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Inclusion Criteria: Adults aged 18-55 with a diagnosis of schizophrenia (DSM-5), stable with predominant negative symptoms, and on a stable dose of an antipsychotic medication.[8][9] Score ≥ 20 on the sum of seven PANSS Marder negative factor items.[8]
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Exclusion Criteria: Unstable positive symptoms, recent hospitalization for psychosis, substance use disorder.
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-
Treatment Regimen:
-
Assessments & Endpoints:
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Primary Endpoint: Change from baseline to week 26 in the Negative Symptom Assessment-16 (NSA-16) total score.[9][10]
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Key Secondary Endpoint: Change from baseline to week 26 in the Clinical Global Impression – Schizophrenia Scale-Severity (CGI-SCH-S) negative symptom score.[9]
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Other Assessments: Positive and Negative Syndrome Scale (PANSS), Personal and Social Performance (PSP) scale, safety assessments (adverse events, labs, ECGs for QTc interval).[8]
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Statistical Analysis Plan: The primary efficacy analysis will be a mixed-effects model for repeated measures (MMRM) on the change from baseline in the NSA-16 total score.
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Safety Monitoring: Monitor for treatment-emergent adverse events (TEAEs), with a focus on headache, somnolence, and potential for QTc interval prolongation.[8]
Summary of Clinical Trial Data: Pimavanserin for Negative Symptoms of Schizophrenia
| Study | Phase | N | Treatment Duration | Primary Endpoint | Pimavanserin (34 mg) Change from Baseline (NSA-16) | Placebo Change from Baseline (NSA-16) | p-value / Effect Size |
| ADVANCE[8] | 2 | 403 | 26 Weeks | NSA-16 Total Score | -10.4 | -8.5 | p=0.043; ES: 0.211 |
| ADVANCE-2[10][11] | 3 | 454 | 26 Weeks | NSA-16 Total Score | -11.8 | -11.1 | p=0.4825; ES: 0.07 |
Note: The ADVANCE-2 trial did not meet its primary endpoint, with Acadia Pharmaceuticals stating they do not intend to conduct further trials for this indication.[10][11]
Indication 2: Agitation in Alzheimer's Disease
Application Note: Agitation is a common and distressing symptom in Alzheimer's Disease (AD), often leading to institutionalization.[12] There is no FDA-approved therapy for this condition.[12][13] Pimavanserin's non-dopaminergic mechanism is advantageous in this elderly, vulnerable population where traditional antipsychotics carry a boxed warning for increased mortality.[7] Trials should focus on a well-defined population with moderate-to-severe agitation.
Protocol: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study (Adapted from SERENE Trial)
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Protocol Title: A Phase 2 Study to Evaluate the Efficacy and Safety of Pimavanserin for the Treatment of Agitation in Patients with Alzheimer's Disease.
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Objective: To determine the efficacy and safety of two doses of Pimavanserin compared to placebo in reducing agitation and/or aggression in patients with AD.
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Study Design: 12-week, multicenter, randomized, double-blind, placebo-controlled outpatient study.[12][13]
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Patient Population:
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Inclusion Criteria: Patients aged 50-90 with a diagnosis of probable AD who exhibit agitation and/or aggression symptoms.
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Exclusion Criteria: Psychotic symptoms unrelated to dementia, severe or unstable medical conditions, use of other antipsychotics.
-
-
Treatment Regimen:
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Assessments & Endpoints:
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Primary Endpoint: Change from baseline to week 12 in the total score of the Cohen-Mansfield Agitation Inventory (CMAI).[12][13]
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Secondary Endpoints: Neuropsychiatric Inventory-Nursing Home Version (NPI-NH) Agitation/Aggression domain score, Clinical Global Impression of Severity (CGI-S), caregiver burden scales.[14]
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Safety Assessments: Monitoring for falls, urinary tract infections, and cardiovascular parameters, including QTc interval.[15]
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-
Statistical Analysis Plan: Analysis of covariance (ANCOVA) will be used to compare the change from baseline in CMAI total score between each Pimavanserin dose group and placebo.
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Safety Monitoring: Given the population, close monitoring of adverse events is critical. Post-hoc analyses may explore the relationship between psychosis reduction and agitation improvement.[14]
Caption: General experimental workflow for a randomized controlled trial.
Indication 3: Major Depressive Disorder (Adjunctive Therapy)
Application Note: A significant portion of patients with Major Depressive Disorder (MDD) have an inadequate response to first-line therapies like SSRIs or SNRIs.[16][17] The 5-HT2A receptor, targeted by Pimavanserin, is thought to play a role in depression.[16] Clinical trials should position Pimavanserin as an adjunctive therapy for patients who have not responded to at least one standard antidepressant.
Protocol: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study (Adapted from CLARITY Trials)
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Protocol Title: A Phase 3 Study to Evaluate the Efficacy and Safety of Pimavanserin as an Adjunctive Therapy in Patients with Major Depressive Disorder and an Inadequate Response to Antidepressant Treatment.
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Objective: To assess if Pimavanserin adjunctive to an SSRI or SNRI is superior to placebo in reducing depressive symptoms.
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Study Design: 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[18]
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Patient Population:
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Inclusion Criteria: Adults with a diagnosis of MDD (DSM-5) who have had an inadequate response to their current SSRI or SNRI therapy.[17]
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Exclusion Criteria: Bipolar disorder, primary psychotic disorders, active suicidality.
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-
Treatment Regimen:
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Assessments & Endpoints:
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Primary Endpoint: Change from baseline to week 6 on the 17-item Hamilton Depression Rating Scale (HAMD-17) total score.[18][19]
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Key Secondary Endpoints: Clinical Global Impression – Severity (CGI-S) score, Sheehan Disability Scale (SDS) score.[17][19]
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Safety Assessments: Monitoring for adverse events such as dry mouth, nausea, and headache; ECGs for QTc interval.[17]
-
-
Statistical Analysis Plan: The primary endpoint will be analyzed using an MMRM approach to compare the change from baseline in HAMD-17 total score between the two groups.
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Safety Monitoring: Assess for common adverse events and any potential drug-drug interactions with the ongoing antidepressant therapy.
Summary of Clinical Trial Data: Pimavanserin for Major Depressive Disorder (Adjunctive)
| Study | Phase | N | Treatment Duration | Primary Endpoint | Pimavanserin Change from Baseline (HAMD-17) | Placebo Change from Baseline (HAMD-17) | p-value | Key Finding |
| CLARITY[17][20] | 2 | 207 | 5 + 5 Weeks | HAMD-17 Total Score | - | - | 0.039 | Demonstrated robust efficacy. |
| CLARITY (Combined)[19] | 3 | 298 | 5 Weeks | HAMD-17 Total Score | -9.0 | -8.1 | 0.296 | Did not achieve statistical significance. |
Note: Following the results of the combined Phase 3 CLARITY study, further development for this indication may require re-evaluation.[19]
References
- 1. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pimavanserin - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 6. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. acadia.com [acadia.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. acadia.com [acadia.com]
- 13. Acadia Initiates Phase II Study Of Pimavanserin In Alzheimer’s Disease Agitation - BioSpace [biospace.com]
- 14. Evaluation of the efficacy of pimavanserin in the treatment of agitation and aggression in patients with Alzheimer's disease psychosis: A post hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pimavanserin for the treatment of psychosis in Alzheimer’s disease: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acadiapharm.gcs-web.com [acadiapharm.gcs-web.com]
- 17. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive Pimavanserin in Patients With Major Depressive Disorder and an Inadequate Response to Therapy (CLARITY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hcplive.com [hcplive.com]
- 19. acadia.com [acadia.com]
- 20. Pimavanserin Also Effective as Adjunct Treatment for Major Depressive Disorder - - Practical Neurology [practicalneurology.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pimavanserin Tartrate Solubility Issues In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Pimavanserin tartrate in in vitro settings. The following information offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits variable solubility depending on the solvent. It is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2][3] While some sources describe it as "freely soluble in water," others classify it as "sparingly soluble in aqueous buffers," especially at neutral pH.[3][4][5] For in vitro experiments requiring aqueous solutions, it is standard practice to first dissolve the compound in a minimal amount of an organic solvent before diluting it with the aqueous buffer or cell culture medium of choice.[3]
Q2: Why do I see precipitation when I dilute my this compound stock solution in my aqueous buffer or cell culture medium?
A2: Precipitation upon dilution into aqueous solutions is a common issue and can be attributed to several factors. The primary reason is the lower solubility of this compound in aqueous solutions compared to the initial organic solvent stock. Other contributing factors can include the pH of the final solution, the concentration of the compound, and the temperature. The tartrate salt form of Pimavanserin generally exhibits improved aqueous solubility compared to the free base, but challenges can still arise.
Q3: What is the maximum recommended concentration of DMSO or ethanol in my cell culture experiment?
A3: The final concentration of organic solvents in cell culture should be kept to a minimum to avoid cytotoxicity. For DMSO and ethanol, it is generally recommended to keep the final concentration below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of the solvent used to dissolve the this compound, to account for any solvent-induced effects on the cells.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C for long-term stability.[2][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in aqueous buffer. | This compound has limited solubility in neutral aqueous buffers. | Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol first. Then, dilute the stock solution into your aqueous buffer. Sonication may aid dissolution in some solvents.[2] |
| Precipitation occurs upon dilution of the organic stock solution into aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The organic solvent concentration may be too high, causing the compound to crash out. | - Increase the volume of the aqueous medium to lower the final concentration of this compound.- Decrease the concentration of your initial stock solution.- Perform a serial dilution of the stock solution into the aqueous medium.- Consider using a different co-solvent system, such as a mixture of PEG300, Tween 80, and saline, for in vivo preparations, which may be adapted for some in vitro uses.[1][2] |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.- Precipitation of the compound in the culture medium over time. | - Ensure complete dissolution of the powder when making the stock solution. Gentle warming or sonication can be helpful.- Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Prepare fresh dilutions for each experiment. Visually inspect the culture medium for any signs of precipitation during the experiment. |
| Observed cellular toxicity. | The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium is too high. | - Ensure the final concentration of the organic solvent is at a non-toxic level (typically ≤0.1% to 0.5%).- Include a vehicle control in your experimental design to assess the effect of the solvent on your cells. |
Quantitative Solubility Data
The following table summarizes the reported solubility of Pimavanserin and its tartrate salt in various solvents.
| Solvent | Pimavanserin Base Solubility | This compound Solubility | Source(s) |
| DMSO | ≥21.4 mg/mL | ~28.05 mg/mL to 100 mg/mL | [1][2][6] |
| Ethanol | ~33 mg/mL | ~93 mg/mL | [2][3] |
| Water | Sparingly soluble | ~92 mg/mL (described as "freely soluble") | [2][4][5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Not specified | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Not specified | ~2.5 mg/mL | [2] |
Note: Solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound. The provided values should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 1005.2 g/mol )
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Anhydrous Dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh out 10.05 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
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10 mM this compound stock solution in DMSO (from Protocol 1)
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Sterile cell culture medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
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To prepare a 10 µM final working concentration in a 10 mL culture volume, first prepare an intermediate dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to create a 10 µM intermediate solution.
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Add the desired volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would add 10 µL of a 1 mM intermediate solution or 1 µL of the 10 mM stock if the final DMSO concentration is acceptable.
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Ensure the final concentration of DMSO in the cell culture is below the cytotoxic threshold for your specific cell line (typically ≤0.1%).
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Gently mix the contents of the well or plate after adding the compound.
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Always include a vehicle control by adding the same volume of DMSO (diluted in culture medium) to a separate set of cells.
Visualizations
Caption: Pimavanserin acts as an inverse agonist at the 5-HT2A receptor.
Caption: Workflow for preparing this compound for in vitro experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 5-HT 2A Agonist | NFAT Inhibitor | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In Vitro Stability and Recovery Studies of Pimavanserin in Water and in Different Vehicles Orally Administered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. raybiotech.com [raybiotech.com]
Identifying and minimizing off-target effects of Pimavanserin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of Pimavanserin during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of Pimavanserin?
Pimavanserin is a selective serotonin (B10506) inverse agonist and antagonist that preferentially targets the 5-HT2A receptor.[1] It has a high binding affinity for the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor.[2][3][4] Pimavanserin also exhibits low binding affinity for the sigma-1 receptor.[2][3][4] Notably, it has no significant affinity for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors.[1][5][6]
Q2: Does Pimavanserin have any active metabolites that could contribute to off-target effects?
Yes, Pimavanserin is metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, to its major active metabolite, AC-279.[2] This metabolite has a significantly longer half-life than the parent compound (approximately 200 hours for AC-279 versus 57 hours for Pimavanserin) and should be considered when evaluating long-term or steady-state off-target effects.[2][7]
Q3: What are the potential off-target effects of Pimavanserin that I should be aware of in my experiments?
The most clinically relevant off-target effect of Pimavanserin is QT interval prolongation, which can increase the risk of cardiac arrhythmias.[1][8] This effect is attributed to the blockade of the hERG cardiac potassium channel.[9] Additionally, due to its interaction with the sigma-1 receptor, there is a potential for modulation of various cellular processes, including calcium signaling, and responses to endoplasmic reticulum and oxidative stress.[2][10]
Q4: How can I experimentally determine the binding affinity of Pimavanserin for a suspected off-target receptor?
A radioligand binding assay is the gold-standard method for determining the binding affinity (Ki) of a compound for a specific receptor. This involves competing a radiolabeled ligand with unlabeled Pimavanserin at various concentrations in a preparation of membranes from cells expressing the receptor of interest.
Q5: What methods can I use to assess the functional consequences of Pimavanserin binding to an off-target receptor?
Cell-based functional assays are essential to determine whether Pimavanserin acts as an agonist, antagonist, or inverse agonist at an off-target receptor. These assays measure the downstream signaling of the receptor upon exposure to the compound. Common readouts include changes in intracellular second messengers like cAMP or calcium, or G-protein activation.[11][12]
Data Presentation: Pimavanserin and Metabolite AC-279 Receptor Binding Profile
| Receptor | Pimavanserin Ki (nM) | AC-279 Ki (nM) | Primary/Off-Target |
| 5-HT2A | 0.087[2] | Similar to Pimavanserin | Primary Target |
| 5-HT2C | 0.44[2] | Similar to Pimavanserin | Primary Target |
| Sigma-1 | 120[2] | Data not readily available | Off-Target |
| Dopamine (D2) | >300 | Data not readily available | Off-Target (negligible) |
| Muscarinic | >300 | Data not readily available | Off-Target (negligible) |
| Histaminergic | >300 | Data not readily available | Off-Target (negligible) |
| Adrenergic | >300 | Data not readily available | Off-Target (negligible) |
Experimental Protocols & Methodologies
Radioligand Binding Assay for a Suspected Off-Target Receptor
This protocol provides a general framework for a competitive radioligand binding assay.
Materials:
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Cell membranes expressing the receptor of interest
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Radiolabeled ligand specific for the receptor
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Unlabeled Pimavanserin
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Wash buffer (ice-cold)
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96-well microplates
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Glass fiber filters
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Scintillation fluid
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Scintillation counter
Methodology:
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
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Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Pimavanserin.
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Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature for a predetermined time to reach equilibrium.
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Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
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Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of Pimavanserin to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assay for a G-Protein Coupled Receptor (GPCR)
This protocol outlines a general method for assessing the functional activity of Pimavanserin at a GPCR.
Materials:
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A cell line expressing the GPCR of interest
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Pimavanserin
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A known agonist for the receptor (for antagonist mode)
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Assay-specific reagents (e.g., cAMP detection kit, calcium flux dye)
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Cell culture medium and supplements
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96-well cell culture plates
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Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Methodology:
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Cell Culture: Culture the cells expressing the GPCR in 96-well plates.
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Compound Addition:
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Agonist Mode: Add varying concentrations of Pimavanserin to the cells.
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Antagonist Mode: Pre-incubate the cells with varying concentrations of Pimavanserin before adding a fixed concentration of a known agonist.
-
-
Incubation: Incubate the plates for a specific time at a controlled temperature to allow for receptor activation and downstream signaling.
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Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal using a plate reader.
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Data Analysis:
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Agonist Mode: Plot the signal intensity against the Pimavanserin concentration to generate a dose-response curve and determine the EC50.
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Antagonist Mode: Plot the inhibition of the agonist response against the Pimavanserin concentration to generate an inhibition curve and determine the IC50.
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Troubleshooting Guides
Troubleshooting a Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Total Binding | 1. Degraded radioligand.2. Low receptor density in membranes.3. Incorrect buffer composition or pH.4. Insufficient incubation time. | 1. Use a fresh batch of radioligand.2. Use a cell line with higher receptor expression or increase the amount of membrane protein per well.3. Verify buffer components and pH.4. Perform a time-course experiment to determine the optimal incubation time. |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Inadequate washing.3. Radioligand sticking to filters or plates. | 1. Use a radioligand concentration at or below its Kd.2. Increase the number of wash steps and ensure the wash buffer is ice-cold.3. Pre-treat filters with a blocking agent (e.g., polyethyleneimine). |
| Poor Reproducibility | 1. Pipetting errors.2. Inconsistent incubation times or temperatures.3. Variability in membrane preparations. | 1. Calibrate pipettes and use consistent pipetting techniques.2. Ensure precise timing and temperature control.3. Use a single, well-characterized batch of membranes for a set of experiments. |
Troubleshooting a Cell-Based Functional GPCR Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Response to Known Agonist | 1. Low receptor expression or function.2. Inactive agonist.3. Incorrect assay conditions. | 1. Verify receptor expression (e.g., via Western blot or qPCR).2. Use a fresh, validated batch of the agonist.3. Optimize assay parameters such as cell density, incubation time, and temperature. |
| High Background Signal | 1. Constitutive receptor activity.2. Autofluorescence/luminescence of the compound.3. Assay artifacts. | 1. If applicable, use an inverse agonist to reduce basal activity.2. Run a control plate with the compound but without cells to check for interference.3. Review the assay protocol for potential sources of non-specific signal. |
| Inconsistent Dose-Response Curves | 1. Cell health and passage number variability.2. Compound solubility issues.3. Edge effects in the plate. | 1. Use cells within a consistent and low passage number range.2. Check the solubility of Pimavanserin in the assay buffer; consider using a different solvent or sonication.3. Avoid using the outer wells of the plate or fill them with buffer. |
Mandatory Visualizations
Caption: Pimavanserin's primary and off-target signaling pathways.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. Pimavanserin: A novel therapeutic option for Parkinson disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pimavanserin: An Inverse Agonist Antipsychotic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Profile of Pimavanserin Therapy in Elderly Patients with Neurodegenerative Disease-Related Neuropsychiatric Symptoms: A Phase 3B Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Addressing High Placebo Response in Pimavanserin Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of high placebo response rates in clinical trials involving pimavanserin (B1677881). By understanding the nuances of trial design, experimental protocols, and pimavanserin's mechanism of action, researchers can better design studies that accurately assess its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is pimavanserin and how does it work?
Pimavanserin is an atypical antipsychotic agent that acts as a selective inverse agonist and antagonist at serotonin (B10506) 5-HT2A receptors.[1] It also has lower affinity for 5-HT2C receptors.[1] Unlike many other antipsychotics, pimavanserin has no appreciable binding affinity for dopamine (B1211576) (including D2), histamine, muscarinic, or adrenergic receptors.[1] This unique mechanism of action is thought to contribute to its efficacy in treating psychosis without worsening motor symptoms in patients with Parkinson's disease.[1]
Q2: Why is a high placebo response a significant issue in pimavanserin clinical trials?
A high placebo response can mask the true therapeutic effect of pimavanserin, making it difficult to demonstrate a statistically significant difference between the drug and placebo groups. This is a common challenge in clinical trials for central nervous system (CNS) disorders, including psychosis, where subjective endpoints and patient expectations play a large role. An elevated placebo response can lead to failed trials, even for a potentially effective drug.
Q3: What are the primary factors contributing to high placebo response in psychosis trials?
Several factors can contribute to a high placebo response, including:
-
Patient Expectations: The belief that they are receiving an active and potentially beneficial treatment can lead to symptom improvement.
-
Increased Clinical Attention: The structured environment of a clinical trial, with regular visits and interactions with healthcare professionals, can have a therapeutic effect.
-
Natural Course of the Illness: Symptoms of psychosis can fluctuate, and spontaneous improvements may be mistaken for a placebo effect.
-
Rater Bias: Raters who are aware of the study visit sequence may unintentionally influence patient responses or their scoring.
-
Subjective Nature of Assessment Scales: Rating scales for psychosis rely on patient reporting and clinician interpretation, which can be variable.
Troubleshooting Guides
Issue 1: High variability in patient-reported outcomes.
Troubleshooting Steps:
-
Implement Rigorous Rater Training: Ensure all raters are trained to administer assessment scales consistently. This training should be protocol-specific and include periodic refresher sessions to prevent "rater drift."[2][3]
-
Utilize Centralized Raters: Employing a central group of raters who conduct assessments remotely (e.g., via video conference) can reduce inter-rater variability. This approach helps to blind raters to the sequence of study visits, further minimizing bias.
-
Patient and Caregiver Education: Train patients and their caregivers on how to accurately report symptoms. This can include providing examples and clarifying the meaning of different points on the rating scales.[4]
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Employ a Placebo Lead-in Phase: A single-blind placebo lead-in period, where all participants receive a placebo before randomization, can help to identify and exclude "placebo responders" from the trial. The pivotal Phase 3 trial for pimavanserin in Parkinson's disease psychosis successfully used a two-week, non-pharmacological lead-in phase to limit the placebo response.[5][6]
Issue 2: Lack of separation between pimavanserin and placebo on primary endpoints.
Troubleshooting Steps:
-
Refine Inclusion/Exclusion Criteria: Carefully define the patient population to ensure a homogenous group with a clear potential to respond to treatment.
-
Optimize Trial Design: Consider alternative trial designs such as the sequential parallel comparison design (SPCD). In SPCD, placebo non-responders in the first phase are re-randomized to either the active drug or placebo in a second phase, which can enhance the ability to detect a treatment effect.
-
Manage Patient Expectations: Implement strategies to manage patient expectations, such as providing neutral information about the investigational drug and the placebo. The "Placebo-Control Reminder Script" (PCRS) is an example of a tool used to educate patients about factors that can amplify the placebo response.[4]
-
Statistical Analysis Plan: Develop a robust statistical analysis plan that accounts for potential high placebo response. This may include predefined subgroup analyses or the use of mixed-model repeated measures (MMRM) to handle missing data and analyze longitudinal changes.
Data Presentation: Pimavanserin Clinical Trial Results
The following tables summarize quantitative data from key pimavanserin clinical trials, highlighting the response rates for both the pimavanserin and placebo groups.
Table 1: Pivotal Phase 3 Trial of Pimavanserin in Parkinson's Disease Psychosis (PDP) (-020 Study)
| Outcome Measure | Pimavanserin (40 mg) | Placebo | p-value |
| Change from Baseline on SAPS-PD | -5.79 | -2.73 | 0.001 |
| CGI-S Improvement | Significant | - | 0.001 |
| CGI-I Improvement | Significant | - | 0.001 |
(Source: Data from the pivotal Phase 3 -020 study)[5]
Table 2: ENHANCE Phase 3 Trial of Adjunctive Pimavanserin in Schizophrenia
| Outcome Measure | Pimavanserin | Placebo | p-value |
| Change from Baseline in PANSS Total Score | -15.4 | -13.3 | 0.094 |
| PANSS Responder Rate (≥20% improvement) | 56.5% | 50.5% | - |
| CGI-I Responder Rate (score of 1 or 2) | 39.3% | 34.4% | - |
(Source: Data from the ENHANCE study)[7]
Table 3: HARMONY Phase 3 Trial of Pimavanserin in Dementia-Related Psychosis (DRP)
| Outcome Measure | Pimavanserin | Placebo | Hazard Ratio (p-value) |
| Relapse of Psychosis | Lower Risk | Higher Risk | 0.353 (p=0.0023) |
| Discontinuation for Any Reason | Lower Risk | Higher Risk | 0.452 (p=0.0024) |
(Source: Data from the HARMONY study)[8]
Experimental Protocols
Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD)
The SAPS-PD is a modified version of the SAPS, tailored to assess the specific psychotic symptoms experienced by patients with Parkinson's disease.
-
Structure: The SAPS-PD used in the pivotal pimavanserin trial consists of nine items from the hallucinations and delusions domains of the original SAPS.[9]
-
Administration: The scale is administered through a structured clinical interview with the patient and/or their caregiver. Raters should be trained to ask open-ended questions to elicit detailed descriptions of symptoms.
-
Scoring: Each of the nine items is rated on a 6-point Likert scale, from 0 (absent) to 5 (severe). The total score is the sum of the individual item scores.
Positive and Negative Syndrome Scale (PANSS)
The PANSS is a widely used instrument for assessing the severity of symptoms in schizophrenia.
-
Structure: The PANSS consists of 30 items divided into three subscales: Positive (7 items), Negative (7 items), and General Psychopathology (16 items).[10]
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Administration: The assessment is based on a semi-structured clinical interview with the patient, which typically takes 45-50 minutes to complete.[10] Information from family members or caregivers can also be incorporated.
-
Scoring: Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme). Scores for each subscale and a total score are calculated.
Mandatory Visualizations
Caption: Pimavanserin's Mechanism of Action as a 5-HT2A Receptor Inverse Agonist.
Caption: Workflow of a Randomized, Placebo-Controlled Trial with a Placebo Lead-in Phase.
Caption: Logical Relationship of Placebo Mitigation Strategies to Improved Signal Detection.
References
- 1. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. premier-research.com [premier-research.com]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. innovationscns.com [innovationscns.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Pimavanserin for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. React App [cde-fe.ninds.nih.gov]
- 10. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Pimavanserin-Induced Adverse Effects in Animal Models
Welcome to the technical support center for researchers utilizing pimavanserin (B1677881) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential adverse effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pimavanserin?
A1: Pimavanserin is a selective serotonin (B10506) 5-HT2A receptor inverse agonist and antagonist.[1][2] Unlike typical and some atypical antipsychotics, it has a very low affinity for dopamine (B1211576) D2 receptors, which is thought to contribute to its lower risk of extrapyramidal side effects.[3][4] It also has some antagonist activity at the 5-HT2C receptor, though with lower potency than at the 5-HT2A receptor.[2]
Q2: What are the most common adverse effects observed in animal models treated with pimavanserin?
A2: Based on preclinical studies, the most notable adverse effects include potential cardiovascular effects (QT interval prolongation), sedation or changes in locomotor activity, and at higher doses or with chronic administration, phospholipidosis.[4][5][6][7]
Q3: Is sedation a common issue with pimavanserin in rodent studies?
A3: While pimavanserin is generally considered to have a lower sedative profile compared to other antipsychotics like clozapine (B1669256) and quetiapine, dose-dependent sedation or suppression of locomotor activity can occur in rodents.[4][7] However, some studies report that pimavanserin does not cause sedation at therapeutic doses.[8]
Q4: What is phospholipidosis and should I be concerned about it in my studies?
A4: Phospholipidosis is the accumulation of phospholipids (B1166683) within cells, which can be induced by cationic amphiphilic drugs like pimavanserin.[5] It has been observed in multiple organs of mice, rats, and monkeys, particularly the lungs and kidneys, with both dose- and duration-dependent effects.[5][9] In rats, at high doses, this has been associated with respiratory difficulties.[5] For most short-term studies, it may not be a primary concern, but for chronic administration protocols, it is a factor to be aware of. In mice and monkeys, this effect was found to be partially or fully reversible.[5]
Troubleshooting Guides
Issue 1: Unexpected Sedation or Reduced Locomotor Activity
Symptoms:
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Animals appear lethargic or sleepier than the control group.
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Reduced exploratory behavior in the open field test.
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Decreased overall distance traveled.
Possible Causes:
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The administered dose is too high for the specific animal strain or model.
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Interaction with other administered compounds.
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Individual animal sensitivity.
Troubleshooting Steps:
-
Review and Adjust Dosage:
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Consult dose-response studies for your specific animal model if available. Doses in the range of 1-3 mg/kg have been shown to be effective in reversing psychosis-like behaviors in rodents without causing significant motor impairment.[10][11][12]
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If sedation is observed, consider performing a dose-escalation study to find the optimal dose that achieves the desired therapeutic effect without causing excessive sedation.[13]
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Start with a lower dose and gradually increase it in subsequent cohorts while monitoring for both efficacy and sedative effects.
-
-
Optimize the Timing of Behavioral Testing:
-
Pimavanserin's half-life is approximately 57 hours in humans, and while rodent pharmacokinetics differ, it is a long-acting compound.[6] Consider the timing of your behavioral testing relative to drug administration. Peak plasma concentrations may be associated with more pronounced sedative effects.
-
-
Control for Environmental Factors:
-
Ensure that the testing environment is consistent across all animal groups. Factors such as lighting, noise, and handling can influence activity levels.
-
-
Consider Drug Interactions:
Issue 2: Cardiovascular Irregularities (QT Interval Prolongation)
Symptoms:
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Abnormalities detected on electrocardiogram (ECG) recordings, specifically a prolongation of the QT interval.
Possible Causes:
-
Dose-dependent effect of pimavanserin on cardiac ion channels.[6]
-
Underlying cardiovascular susceptibility in the animal model.
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Electrolyte imbalances in the animals.
Troubleshooting Steps:
-
Implement ECG Monitoring:
-
For studies where cardiovascular effects are a concern, it is crucial to monitor ECGs. This can be done in conscious, restrained, or anesthetized animals, though conscious monitoring is preferred to avoid the confounding effects of anesthesia.[15][16] Telemetry systems allow for continuous monitoring in freely moving animals.[17]
-
-
Establish a Baseline:
-
Always record baseline ECGs before drug administration to have a clear comparison for each animal.
-
-
Dose Selection:
-
Be aware that QT prolongation is a known effect. If possible, use the lowest effective dose of pimavanserin.
-
-
Maintain Electrolyte Balance:
-
Ensure animals have ad libitum access to water and appropriate food to maintain normal electrolyte levels, as imbalances (e.g., hypokalemia, hypomagnesemia) can exacerbate the risk of QT prolongation.[6]
-
-
Avoid Co-administration of QT-Prolonging Drugs:
-
Do not co-administer other compounds known to prolong the QT interval unless it is a specific aim of the study.[18]
-
Issue 3: Unexplained Variability in Behavioral Results
Symptoms:
-
High variability in behavioral data within the pimavanserin-treated group.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Inconsistent drug administration or bioavailability.
-
Stress-induced behavioral changes.
-
Insufficient habituation to the testing apparatus.
Troubleshooting Steps:
-
Standardize Drug Administration:
-
Ensure precise and consistent administration techniques (e.g., intraperitoneal, subcutaneous, oral gavage). For oral administration, be mindful of the potential for food to affect absorption, although pimavanserin is not significantly affected by this.[8]
-
-
Acclimatize and Habituate Animals:
-
Properly acclimate animals to the housing and testing rooms to reduce stress.
-
Habituate animals to the behavioral testing apparatus before the actual test to minimize novelty-induced anxiety or hyperactivity.
-
-
Increase Sample Size:
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If high variability persists, a larger sample size may be necessary to achieve sufficient statistical power.
-
-
Blinding:
-
Ensure that experimenters are blind to the treatment conditions to prevent unconscious bias in handling and scoring.[10]
-
Data Summary Tables
Table 1: Pimavanserin Dosing in Rodent Models and Observed Effects
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Sprague-Dawley Rats | 1 mg/kg/day | Subcutaneous (s.c.) | Increased plasma mBDNF levels after chronic treatment. | [19] |
| P301L/COMT– and rTg(P301L)4510 Mice | 3 mg/kg | Intraperitoneal (i.p.) | Normalized hyperkinetic phenotype. | [10] |
| APP/PS1 Mice | 0.1, 0.3, 1.0 mg/kg | Subcutaneous (s.c.) | Dose-dependent decrease in interstitial fluid Aβ levels. | [8] |
| Lewis Rats (PTSD model) | 0.3 and 1.0 mg/kg | Not specified | Dose-dependently reversed anxiety-like behaviors. | [11] |
| Rats (6-OHDA lesion model) | Not specified | Not specified | Reversed psychosis-like behaviors without worsening motor deficits. | [4] |
Table 2: Reported Adverse Effects of Pimavanserin in Animal Studies
| Adverse Effect | Animal Species | Doses and Duration | Notes | Reference |
| Phospholipidosis | Mice, Rats, Monkeys | Dose- and duration-dependent | Most affected organs were lungs and kidneys. Reversible in mice and monkeys. | [5][9] |
| Maternal Toxicity | Rats | ≥26 mg/kg/day | Included mortality, dehydration, and reduced body weight. | [9] |
| Lower Pup Survival and Body Weight | Rats | ≥26 mg/kg/day | Observed when administered during pregnancy and lactation. | [9] |
| Decreased Respiratory Rate | Rats | Not specified | Observed in safety pharmacology studies. | [5] |
| QTc Interval Prolongation | Monkeys | 57-times the maximum recommended human dose | Significant prolongation observed at high doses. | [5] |
Key Experimental Protocols
Open Field Test
-
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape, often equipped with automated photobeam tracking or video analysis software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Gently place the animal in the center or a corner of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record locomotor activity, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Clean the arena thoroughly between each animal to remove olfactory cues.
-
-
Pimavanserin-specific considerations: Administer pimavanserin or vehicle at a predetermined time before the test (e.g., 60 minutes).[10]
Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To measure sensorimotor gating, which is often deficient in animal models of psychosis.
-
Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the startle chamber and allow a 5-10 minute habituation period with background white noise.
-
The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse + pulse trials: The startling stimulus is preceded by a weaker, non-startling acoustic prepulse (e.g., 75-85 dB).
-
No-stimulus trials: Background noise only.
-
-
Calculate PPI as the percentage reduction in the startle response in "prepulse + pulse" trials compared to "pulse-alone" trials.
-
-
Pimavanserin-specific considerations: Pimavanserin has been shown to normalize PPI deficits in some rodent models of psychosis.[3]
ECG Monitoring in Conscious Rodents
-
Objective: To assess cardiovascular parameters, including the QT interval, without the confounding effects of anesthesia.
-
Apparatus: Non-invasive ECG recording platforms with embedded electrodes for the paws, or surgically implanted telemetry devices for continuous monitoring.
-
Procedure (Non-invasive platform):
-
Habituate the animal to handling and placement on the recording platform.
-
Allow the animal to acclimate on the platform for several minutes until it is calm.[1]
-
Record ECG data for a specified duration, ensuring good contact between the paws and the electrodes.
-
Analyze the ECG waveforms to determine heart rate, RR interval, and QT interval.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's formula, though species-specific formulas are often preferred).
-
-
Pimavanserin-specific considerations: Record baseline ECGs before pimavanserin administration. Monitor for changes in the QTc interval at various time points after drug administration.
Signaling Pathways and Workflows
Pimavanserin's 5-HT2A Receptor Inverse Agonism Pathway
General Experimental Workflow for Pimavanserin Studies
References
- 1. Method for non-invasively recording electrocardiograms in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pimavanserin reverses multiple measures of anxiety in a rodent model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zora.uzh.ch [zora.uzh.ch]
- 18. Safety and Tolerability Data | NUPLAZID® (pimavanserin) [nuplazidhcp.com]
- 19. researchgate.net [researchgate.net]
Optimizing Pimavanserin dosage to avoid motor function impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimavanserin (B1677881). The focus is on optimizing dosage to avoid motor function impairment, a critical consideration in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established optimal dosage of Pimavanserin to avoid motor function impairment in clinical settings?
A1: The FDA-approved and clinically recommended dosage of Pimavanserin for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis is 34 mg taken orally once daily.[1][2] Clinical trials have demonstrated that this dosage is effective without worsening motor function.[3] Titration is not required for this medication.[1][2]
Q2: Are there any necessary dosage adjustments for Pimavanserin when co-administered with other drugs?
A2: Yes, dosage adjustments are necessary when Pimavanserin is co-administered with strong CYP3A4 inhibitors or inducers.
-
With Strong CYP3A4 Inhibitors: The recommended dose of Pimavanserin should be reduced to 10 mg or 17 mg once daily.[1][4][5]
-
With Strong or Moderate CYP3A4 Inducers: Concomitant use should be avoided if possible. If co-administration is necessary, it may be required to increase the dosage of Pimavanserin, and patients should be monitored for reduced efficacy.[1][2][4][6]
Q3: How does Pimavanserin's mechanism of action contribute to its low risk of motor function impairment?
A3: Pimavanserin is a selective serotonin (B10506) 5-HT2A receptor inverse agonist and antagonist.[7][8][9] Unlike typical and many atypical antipsychotics, it has no appreciable binding affinity for dopamine (B1211576) D2 receptors.[7][10] This lack of dopaminergic blockade is the primary reason it does not interfere with motor control pathways in the same way as other antipsychotics, thus avoiding the extrapyramidal symptoms commonly associated with those medications.[3]
Q4: What is the pharmacokinetic profile of Pimavanserin, and how might it influence experimental design?
A4: Pimavanserin has a long half-life of approximately 57 hours.[8] This means that steady-state plasma concentrations are typically reached after about five days of consistent daily dosing. Researchers should consider this extended half-life when designing washout periods in crossover studies and when interpreting pharmacodynamic effects in relation to plasma concentration.
Troubleshooting Guides
Problem 1: Observed Motor Function Decline in a Preclinical Animal Model.
-
Possible Cause: The dosage used in the animal model may not be equivalent to the therapeutic dose in humans and could be causing off-target effects.
-
Troubleshooting Steps:
-
Review Allometric Scaling: Ensure that the dose administered to the animal model has been correctly scaled from the human equivalent dose, considering species-specific differences in metabolism and pharmacokinetics.
-
Dose-Response Study: Conduct a dose-response study to identify the minimal effective dose that does not produce motor impairment.
-
Alternative Models: Consider using a different animal model of Parkinson's disease psychosis that may have a different sensitivity to the motor effects of 5-HT2A inverse agonists.
-
Problem 2: Inconsistent Motor Function Assessment Results in a Clinical Trial.
-
Possible Cause: Variability in the administration of motor function scales or unaccounted confounding factors.
-
Troubleshooting Steps:
-
Standardize Assessment Protocols: Ensure all clinical staff are rigorously trained and certified in the administration of the Unified Parkinson's Disease Rating Scale (UPDRS) and the Extrapyramidal Symptom Rating Scale-Abbreviated (ESRS-A).[11][12][13][14] Adherence to the official manuals is critical.
-
Control for Concomitant Medications: Analyze motor function data for any influence of concomitant medications, especially other antiparkinsonian drugs, which could have fluctuating effects.
-
Blinded Raters: Employ independent, blinded raters to score motor function assessments to minimize bias.
-
Data Presentation
Table 1: Summary of Pimavanserin Dosage and Administration
| Parameter | Recommendation |
| Standard Dosage | 34 mg once daily[1][2] |
| Dosage with Strong CYP3A4 Inhibitors | 10 mg or 17 mg once daily[1][4][5] |
| Dosage with Strong/Moderate CYP3A4 Inducers | Increased dosage may be needed; monitor for efficacy[1][2][4][6] |
| Administration | Orally, with or without food[1] |
| Titration | Not required[1][2] |
Table 2: Key Clinical Trial Data on Motor Function with Pimavanserin (34 mg)
| Study | Assessment Scale | Pimavanserin Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) |
| Pivotal Phase 3 (NCT01174004) | UPDRS Parts II + III | -2.4 | -2.3 |
| HARMONY (NCT03325556) | ESRS-A | No negative effect observed | No negative effect observed |
Note: In the pivotal Phase 3 trial, a negative change in the UPDRS score indicates improvement in motor function. The results show no statistically significant difference between the Pimavanserin and placebo groups, indicating no worsening of motor symptoms.
Experimental Protocols
1. Motor Function Assessment in the Pivotal Phase 3 Trial (NCT01174004)
-
Methodology: Motor function was a key safety endpoint assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II (Activities of Daily Living) and III (Motor Examination).[11][15][16]
-
Administration: The UPDRS was administered at baseline and at specified follow-up visits during the 6-week study period. Assessments were conducted by trained and calibrated raters who were blinded to the treatment allocation.
-
Scoring: Each item on the UPDRS is scored on a 0-4 scale, with higher scores indicating greater impairment. The total scores for Parts II and III were combined for the primary motor safety analysis.
2. Motor Function Assessment in the HARMONY Study (NCT03325556)
-
Methodology: Motor function was evaluated using the Extrapyramidal Symptom Rating Scale-Abbreviated (ESRS-A).[12][13][14][17]
-
Administration: The ESRS-A was administered at baseline and at various time points throughout the open-label and double-blind phases of the study. The assessments were performed by trained clinicians.
-
Scoring: The ESRS-A assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia. The scale includes a questionnaire and a clinical examination, with items rated on a defined scale.
Visualizations
Caption: Pimavanserin's mechanism of action at the 5-HT2A receptor.
Caption: Generalized workflow for motor function assessment in Pimavanserin clinical trials.
Caption: Logical decision tree for Pimavanserin dosage based on concomitant medications.
References
- 1. Dosing Information | NUPLAZID® (pimavanserin) [nuplazidhcp.com]
- 2. Nuplazid (pimavanserin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. scispace.com [scispace.com]
- 8. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 9. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acadia.com [acadia.com]
- 11. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 12. The Extrapyramidal Symptom Rating Scale and Its Abbreviated Version: A Critical Review of Clinimetric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unified Parkinson’s Disease Rating Scale (UPDRS), Movement Disorders Society (MDS) Modified Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) | APTA [apta.org]
- 16. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Pimavanserin & CYP3A4 Inhibitor Drug-Drug Interaction Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction between pimavanserin (B1677881) and CYP3A4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of pimavanserin and which cytochrome P450 enzyme is most critical?
Pimavanserin is extensively metabolized in the liver through both Phase I and Phase II pathways. The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[1][2] CYP3A5 and, to a lesser extent, CYP2J2 and CYP2D6, also contribute to its metabolism.[2][3] The major active metabolite of pimavanserin is AC-279, and its formation is also primarily mediated by CYP3A4.[2] Given that CYP3A4 is the major enzyme, co-administration with strong inhibitors of this enzyme can significantly increase pimavanserin exposure.[1][2]
Q2: What is the expected quantitative impact on pimavanserin's pharmacokinetics when co-administered with a strong CYP3A4 inhibitor?
Co-administration of pimavanserin with a strong CYP3A4 inhibitor, such as ketoconazole (B1673606), has been shown to significantly increase the systemic exposure of pimavanserin. Clinical studies have demonstrated that a strong CYP3A4 inhibitor can increase the maximum plasma concentration (Cmax) of pimavanserin by approximately 1.5-fold and the area under the plasma concentration-time curve (AUC) by about 3-fold.[1][2][3] This increased exposure necessitates a dose adjustment of pimavanserin to mitigate the risk of potential adverse effects.[1][3]
Q3: What is the recommended dose adjustment for pimavanserin when administered with a strong CYP3A4 inhibitor in a clinical research setting?
When pimavanserin is co-administered with a strong CYP3A4 inhibitor (e.g., ketoconazole, itraconazole (B105839), clarithromycin), the recommended dose of pimavanserin should be reduced by half.[1][4] For instance, if the study protocol specifies a 34 mg daily dose of pimavanserin, it should be reduced to 17 mg once daily when a strong CYP3A4 inhibitor is introduced.[4]
Q4: Does pimavanserin itself act as an inhibitor or inducer of CYP3A4?
Based on in vitro and clinical studies, pimavanserin is not a clinically significant inhibitor or inducer of CYP3A4.[2][3] Co-administration of pimavanserin with a sensitive CYP3A4 substrate, such as midazolam, did not result in any significant changes to the pharmacokinetics of midazolam.[1]
Troubleshooting Guides
Issue 1: Greater than expected variability in pimavanserin plasma concentrations in the presence of a CYP3A4 inhibitor.
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Possible Cause 1: Inconsistent administration of the CYP3A4 inhibitor.
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Troubleshooting Step: Ensure strict adherence to the dosing schedule of the CYP3A4 inhibitor. The timing of inhibitor administration relative to pimavanserin can influence the extent of the interaction. Verify subject compliance through dosing logs and, if possible, measure inhibitor plasma concentrations.
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Possible Cause 2: Genetic polymorphism of CYP3A4/5 in the study population.
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Troubleshooting Step: While CYP3A4 has several known genetic variants, their clinical impact is generally less pronounced than for other CYP enzymes. However, if significant variability is observed, consider genotyping subjects for key CYP3A4/5 alleles to assess if this is a contributing factor.
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Possible Cause 3: Concomitant use of other medications or dietary supplements that may also modulate CYP3A4 activity.
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Troubleshooting Step: Thoroughly review and document all concomitant medications and supplements for each subject. Substances like St. John's Wort (an inducer) or grapefruit juice (an inhibitor) can affect CYP3A4 activity. Counsel subjects to avoid such products during the study.
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Issue 2: Lower than expected increase in pimavanserin exposure with a CYP3A4 inhibitor.
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Possible Cause 1: The inhibitor used is not a potent CYP3A4 inhibitor or was administered at a sub-therapeutic dose.
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Troubleshooting Step: Verify the classification of the CYP3A4 inhibitor and the appropriateness of the dose and dosing regimen used in the study protocol. Strong inhibitors like itraconazole and ketoconazole are recommended for definitive interaction studies.
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Possible Cause 2: Poor absorption of the CYP3A4 inhibitor.
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Troubleshooting Step: Some CYP3A4 inhibitors, like itraconazole, have pH-dependent absorption. Ensure that the administration conditions (e.g., with or without food) are optimized for the specific inhibitor being used, as per its prescribing information.
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Possible Cause 3: Concomitant administration of a CYP3A4 inducer.
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Troubleshooting Step: Screen subjects for the use of any potent CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) that could counteract the effect of the inhibitor. A thorough medication history is crucial.
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Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of pimavanserin in the presence and absence of a strong CYP3A4 inhibitor, ketoconazole.
| Pharmacokinetic Parameter | Pimavanserin Alone (Geometric Mean) | Pimavanserin + Ketoconazole (Geometric Mean) | Geometric Mean Ratio (90% CI) | Fold Change |
| Cmax (ng/mL) | Value not specified | Value not specified | 1.5-fold increase | ~1.5x |
| AUC (ng*h/mL) | Value not specified | Value not specified | 3-fold increase | ~3.0x |
Note: Specific geometric mean values for Cmax and AUC were not publicly available in the reviewed documents, but the fold-change is consistently reported.[1][2][3]
Experimental Protocols
Representative Clinical Protocol: Pimavanserin and a Strong CYP3A4 Inhibitor Drug-Drug Interaction Study
This protocol is a representative methodology based on published clinical trial data and standard practices for drug-drug interaction studies.
1. Study Design:
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An open-label, two-period, fixed-sequence study in healthy adult volunteers.
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Period 1: Subjects receive a single oral dose of pimavanserin (e.g., 34 mg).
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Period 2: Subjects receive a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for a pre-specified duration to achieve steady-state inhibition (e.g., 4 days). On the fourth day, a single oral dose of pimavanserin (34 mg) is co-administered with the inhibitor. The inhibitor is continued for the duration of the pharmacokinetic sampling period.
2. Subject Population:
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Healthy male and female volunteers, typically aged 18-55 years.
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Subjects should have a body mass index (BMI) within a normal range.
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Exclusion criteria should include: use of any medications or supplements known to be strong inducers or inhibitors of CYP3A4 within a specified washout period, history of significant medical conditions, and known hypersensitivity to pimavanserin or the inhibitor.
3. Pharmacokinetic Sampling:
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Serial blood samples are collected at pre-defined time points before and after pimavanserin administration in both periods.
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A typical sampling schedule would be: pre-dose (0 hours), and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours post-dose.
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Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) and placed on ice immediately.
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Plasma is separated by centrifugation within a specified time (e.g., 30 minutes) and stored frozen at -70°C or below until analysis.
4. Bioanalytical Method:
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Plasma concentrations of pimavanserin and its major active metabolite, AC-279, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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The method should be validated for selectivity, sensitivity, accuracy, precision, and stability according to regulatory guidelines.
5. Pharmacokinetic and Statistical Analysis:
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Pharmacokinetic parameters (Cmax, AUC, tmax, t1/2) for pimavanserin and AC-279 are calculated using non-compartmental analysis.
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The geometric mean ratios and 90% confidence intervals for Cmax and AUC are calculated to compare the pharmacokinetics of pimavanserin with and without the co-administered CYP3A4 inhibitor.
Visualizations
Caption: Metabolic pathway of pimavanserin and the inhibitory effect of strong CYP3A4 inhibitors.
Caption: Workflow for a typical two-period drug-drug interaction study.
References
- 1. medpace.com [medpace.com]
- 2. Phase 1 drug-drug interaction study to assess the effect of CYP3A4 inhibition and pan-CYP induction on the pharmacokinetics and safety of fosmanogepix in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for the Design of Clinical Drug–Drug Interaction Studies With Itraconazole Using a Mechanistic Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating Drug–Drug Interactions in Clinical Drug Development: A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Pimavanserin Behavioral Assays
Welcome to the technical support center for Pimavanserin behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vivo experiments with Pimavanserin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting inconsistent results in a question-and-answer format.
Q1: We are observing high variability in our locomotor activity assays after Pimavanserin administration. What are the potential causes and solutions?
A1: Inconsistent effects on locomotor activity are a frequent challenge. Several factors, from experimental design to the animal model itself, can contribute to this variability.
Potential Causes & Troubleshooting Steps:
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Dose-Response Relationship: Pimavanserin's effects can be dose-dependent. A dose that is too low may not produce a consistent effect, while a very high dose could lead to unforeseen off-target effects or sedation, although Pimavanserin is noted for its lack of sedative properties at therapeutic doses.
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Solution: Conduct a full dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.
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Pharmacokinetics and Timing of Assay: Pimavanserin has a half-life of approximately 57 hours in humans, but this can differ in rodents.[1] The timing of your behavioral test relative to drug administration is critical.
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Solution: Review the pharmacokinetic data for Pimavanserin in your chosen species and strain. Ensure that your behavioral testing window aligns with the peak plasma concentration (Cmax) and brain exposure of the drug.
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Animal Strain and Genetics: Different rodent strains can exhibit varying baseline locomotor activity and may have differences in the expression or function of 5-HT2A receptors.[2][3]
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Solution: Use a consistent and well-characterized rodent strain for all experiments. If possible, confirm the 5-HT2A receptor expression levels in the brain regions of interest for your chosen strain.
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Habituation and Environmental Stress: Insufficient habituation to the testing environment or excessive handling can increase stress and anxiety, which can significantly impact locomotor activity and mask the effects of Pimavanserin.
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Solution: Implement a standardized and consistent habituation protocol for all animals before testing. Minimize handling stress by using appropriate techniques.[1]
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Troubleshooting Workflow for Locomotor Activity Variability
Q2: Our results in the prepulse inhibition (PPI) test are not consistently showing the expected effect of Pimavanserin. What should we investigate?
A2: Prepulse inhibition is a sensitive measure of sensorimotor gating and can be influenced by a variety of factors. Inconsistent results with Pimavanserin in this assay warrant a careful review of your protocol and experimental conditions.
Potential Causes & Troubleshooting Steps:
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Acoustic Startle Response Parameters: The intensity of the startle stimulus and the prepulse stimulus are critical. If the baseline startle response is too low or too high, it can be difficult to detect a drug-induced change in PPI.
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Solution: Optimize the startle and prepulse stimulus intensities for your specific animal strain and apparatus. Ensure that the background noise level is consistent across all test sessions.
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Timing of Drug Administration: As with locomotor activity, the timing of Pimavanserin administration relative to the PPI test is crucial for observing a consistent effect.
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Solution: Correlate your dosing schedule with the known pharmacokinetic profile of Pimavanserin in your animal model to ensure testing occurs at peak drug exposure.
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Animal Stress and Acclimation: High levels of stress can disrupt PPI. Insufficient acclimation to the startle chambers can lead to inconsistent baseline responses.
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Solution: Ensure a sufficient acclimation period to the testing room and the startle chambers. Handle animals gently and consistently.
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Data Summary: Pimavanserin in Preclinical Behavioral Models
| Behavioral Assay | Animal Model | Pimavanserin Dose Range (rodents) | Observed Effect | Reference(s) |
| DOI-induced Head Twitch | Rodent | 0.3 - 3 mg/kg | Dose-dependent reduction | [4] |
| Amphetamine-induced Hyperactivity | Rodent (6-OHDA lesion model) | 0.3 - 3 mg/kg | Reversal of hyperactivity | [3] |
| Prepulse Inhibition (PPI) | Rodent (MK-801 induced deficit) | 1 - 10 mg/kg | Attenuation of deficit | [4] |
| Open Field Test (Locomotion) | Mouse (P301L/COMT-) | 3 mg/kg | Normalization of hyperlocomotion | [2] |
Q3: We are concerned about the stability of our Pimavanserin formulation for in vivo studies. How can we ensure consistent dosing solutions?
A3: The stability and solubility of your Pimavanserin formulation are critical for achieving consistent and reproducible results.
Formulation and Stability Considerations:
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Solubility: Pimavanserin is sparingly soluble in aqueous buffers. For in vivo administration, it is often necessary to first dissolve the compound in an organic solvent like ethanol (B145695) or DMSO and then dilute it with the desired aqueous vehicle.[5]
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Recommendation: A stock solution can be made in ethanol or DMSO. For the final dosing solution, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. It is not recommended to store aqueous solutions for more than one day.[5]
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Vehicle Preparation: The vehicle used to dissolve Pimavanserin should be consistent across all treatment groups, including the control group.
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Recommendation: Prepare the vehicle in the same manner for all groups, including the same concentration of any organic solvents used to dissolve Pimavanserin.
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Stability in Common Vehicles: Studies have shown that the contents of a Pimavanserin capsule are stable for up to 24 hours at ambient temperature when dispersed in water, applesauce, vanilla Ensure®, or non-pulp orange juice.[6][7][8][9] While these studies were conducted with the capsule formulation for oral administration, they provide evidence of the compound's stability in these vehicles.
Experimental Protocols
Detailed Methodology for Prepulse Inhibition (PPI) Assay
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Apparatus: A startle response system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
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Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
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Habituation: Place each animal in the startle chamber for a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).
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Dosing: Administer Pimavanserin or vehicle at the predetermined pretreatment time based on pharmacokinetic data.
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Test Session: The test session consists of a series of trials:
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Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
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Prepulse-pulse trials: A weak, non-startling acoustic stimulus (e.g., 6-12 dB above background) precedes the strong pulse stimulus by a short interval (e.g., 100 ms).
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No-stimulus trials: Only the background noise is present.
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Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.
Visualizations
Pimavanserin's Mechanism of Action: 5-HT2A Receptor Inverse Agonism
Logical Workflow for Troubleshooting Inconsistent Pimavanserin Assay Results
References
- 1. benchchem.com [benchchem.com]
- 2. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 4. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Stability and Recovery Studies of Pimavanserin in Water and in Different Vehicles Orally Administered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Stability and Recovery Studies of Pimavanserin in Water and in Different Vehicles Orally Administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Stability and Recovery Studies of Pimavanserin in Water and in Different Vehicles Orally Administered | springermedizin.de [springermedizin.de]
Technical Support Center: Pimavanserin Administration in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful long-term administration of Pimavanserin (B1677881) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pimavanserin?
A1: Pimavanserin is a selective serotonin (B10506) inverse agonist and antagonist with high binding affinity for the 5-hydroxytryptamine 2A (5-HT2A) receptors and lower affinity for the 5-HT2C receptors.[1] Unlike typical and most atypical antipsychotics, it has no significant affinity for dopamine (B1211576) D2 receptors, which is thought to contribute to its favorable motor side effect profile.[1][2]
Q2: What is the recommended solvent and storage condition for Pimavanserin stock solutions?
A2: Pimavanserin is soluble in organic solvents such as ethanol (B145695) and DMSO at approximately 33 mg/mL. For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve Pimavanserin in ethanol and then dilute with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day. For long-term storage, Pimavanserin as a crystalline solid should be stored at -20°C.
Q3: Can Pimavanserin be administered with food?
A3: In clinical settings, Pimavanserin can be taken with or without food. For preclinical studies, the experimental design should specify and maintain consistency regarding administration in relation to feeding schedules to minimize variability.
Q4: What are the known species differences in the pharmacokinetics of Pimavanserin?
A4: There are species-specific differences in the pharmacokinetics of Pimavanserin. For instance, in rats, there is a noted gender difference in exposure levels, with female rats showing approximately 55-65% higher exposure than male rats at equivalent doses. No significant gender differences in exposure have been observed in mice or monkeys.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Dosing Solution | - Low solubility in the chosen vehicle.- Temperature fluctuations affecting solubility.- Incorrect pH of the buffer. | - Prepare fresh solutions daily, especially for aqueous-based vehicles.- Consider using a co-solvent system (e.g., ethanol:PBS 1:1) for better solubility, but be mindful of potential vehicle effects on the experiment.- Ensure the pH of the buffer is compatible with Pimavanserin's solubility.- Gently warm the solution and vortex before each administration. |
| Animal Distress During Oral Gavage | - Improper restraint technique.- Incorrect gavage needle size or length.- Esophageal irritation from repeated dosing. | - Ensure proper training in animal handling and oral gavage techniques. Utilize a firm but gentle restraint to prevent head movement.[4]- Use a flexible plastic or ball-tipped metal gavage needle of the correct size for the animal.[5]- Measure the needle length from the corner of the mouth to the last rib to avoid stomach perforation.[5]- Coat the gavage needle with a palatable substance like sucrose (B13894) solution to reduce stress.[6]- For very long-term studies, consider alternative administration methods like voluntary oral consumption in flavored gelatin if feasible. |
| Inconsistent Behavioral Results | - Variability in drug administration (e.g., time of day, relation to feeding).- Stress from handling and administration.- Development of tolerance or sensitization. | - Standardize the administration protocol, including time of day and fasting/fed state.- Acclimatize animals to handling and the administration procedure before the study begins.- Include appropriate vehicle-control groups to account for procedural stress.- In the study design, consider including washout periods or varying dosing schedules to assess for tolerance. |
| Adverse Health Observations (e.g., weight loss, lethargy) | - Dose-related side effects.- Vehicle intolerance.- Complications from the administration procedure (e.g., aspiration pneumonia). | - Monitor animal health daily (body weight, food/water intake, general appearance, and behavior).- If adverse effects are observed, consider reducing the dose.[7]- If vehicle intolerance is suspected, run a pilot study with the vehicle alone.- If aspiration is suspected (e.g., difficulty breathing after gavage), immediately stop the procedure and consult with a veterinarian.[5] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration in Rodents
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Preparation of Dosing Solution (Example for 1 mg/kg in mice):
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For a 25g mouse, the required dose is 0.025 mg.
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If the dosing volume is 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 0.1 mg/mL.
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Pimavanserin is sparingly soluble in aqueous solutions. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. Alternatively, for better solubility, a solution of 1:1 ethanol:PBS (pH 7.2) can be used, though the final concentration is limited to approximately 0.5 mg/mL.
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To prepare, weigh the required amount of Pimavanserin and dissolve it in a small volume of ethanol (if using a co-solvent system) before adding the aqueous vehicle. Vortex thoroughly. Prepare fresh daily.
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Animal Handling and Administration:
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Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
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Measure the gavage needle from the tip of the nose to the last rib to ensure correct length and mark it.
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Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
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If any resistance is met, withdraw and reposition. Do not force the needle.
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Once the needle is in the esophagus, slowly administer the solution.
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Withdraw the needle gently and return the animal to its cage.
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Post-Administration Monitoring:
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Observe the animal for at least 5-10 minutes post-administration for any signs of distress, such as gasping or labored breathing.
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Daily monitoring should include body weight, food and water consumption, and general clinical signs.
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Protocol 2: Subcutaneous Injection in Rodents
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Preparation of Dosing Solution (Example for 1 mg/kg in rats):
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For a 300g rat, the required dose is 0.3 mg.
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If the injection volume is 1 mL/kg (0.3 mL for a 300g rat), the required concentration is 1 mg/mL.
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Pimavanserin can be dissolved in sterile saline (0.9% sodium chloride) for subcutaneous injection.[8]
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Ensure the final solution is sterile by filtering through a 0.22 µm syringe filter.
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Animal Handling and Administration:
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Restrain the rat and lift the skin on the back or flank to create a tent.
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Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
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Aspirate briefly to ensure a blood vessel has not been entered.
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Inject the solution slowly.
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Post-Administration Monitoring:
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Monitor the injection site for any signs of irritation, swelling, or infection.
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Conduct daily health monitoring as described for oral gavage.
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Quantitative Data
Table 1: Preclinical Dosing of Pimavanserin in Rodents
| Species | Dose Range | Administration Route | Vehicle | Study Duration | Reference |
| Rat | 0.3 - 1.0 mg/kg | Subcutaneous | Saline | Acute (1 hour post-dose) | [9] |
| Rat | 1 mg/kg/day | Subcutaneous | Saline | Chronic (4 weeks) | [8] |
| Mouse | 0.1 - 3.0 mg/kg | Subcutaneous, Intraperitoneal, Nasal Drip | Saline | Acute (single dose) | [10][11][12] |
| Mouse | 5 - 15 mg/kg | Intraperitoneal | Saline | Acute | [13] |
Table 2: Pharmacokinetic Parameters of Pimavanserin in Mice (single 3 mg/kg dose)
| Administration Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Nasal Drip | 0.25 | 450 | 800 |
| Intramuscular | 0.5 | 350 | 750 |
| Subcutaneous | 1.0 | 200 | 600 |
(Data are approximate values derived from graphical representations in the source and intended for comparative purposes.)[12][14]
Visualizations
Caption: Pimavanserin's 5-HT2A receptor signaling pathway.
Caption: General experimental workflow for long-term Pimavanserin studies.
References
- 1. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. scispace.com [scispace.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of common adverse effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pimavanserin reverses multiple measures of anxiety in a rodent model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]
- 13. The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
Technical Support Center: Strategies to Reduce Variability in Pimavanserin Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in reducing variability in preclinical studies involving Pimavanserin (B1677881).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pimavanserin?
A1: Pimavanserin is a selective serotonin (B10506) inverse agonist and antagonist that preferentially targets the 5-HT2A receptor.[1][2] It has significantly lower affinity for the 5-HT2C receptor and no appreciable activity at dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which is thought to contribute to its favorable side-effect profile, particularly the lack of motor function impairment.[3]
Q2: What is the active metabolite of Pimavanserin and is it relevant for preclinical studies?
A2: The major active metabolite of Pimavanserin is AC-279 (N-desmethyl pimavanserin).[4][5] In humans, this metabolite has a much longer half-life (approximately 200 hours) than the parent compound (around 57 hours).[4] While the contribution of AC-279 to the overall pharmacological effect in preclinical rodent models is less characterized, its presence and activity should be considered, especially in chronic dosing studies.
Q3: Are there known issues with Pimavanserin's formulation for preclinical oral administration?
A3: Pimavanserin has low aqueous solubility, which can present challenges for achieving consistent and reproducible dosing, especially when preparing suspensions. The use of an appropriate suspending vehicle and a standardized preparation protocol are critical to minimize variability in drug exposure.
Q4: Can Pimavanserin be administered through routes other than oral gavage in rodents?
A4: Yes, Pimavanserin has been successfully administered via intraperitoneal (IP) and subcutaneous (SC) injections in preclinical studies.[6][7][8] The choice of administration route will significantly impact the pharmacokinetic profile of the compound.[5][9]
Troubleshooting Guides
High Variability in Behavioral Assay Results
Q: We are observing high variability in our locomotor activity data after Pimavanserin administration. What are the potential causes and solutions?
A: High variability in locomotor activity assays can stem from several factors:
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Inconsistent Environmental Conditions: Minor changes in lighting, noise, or temperature can significantly alter rodent activity levels.[10]
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Solution: Standardize and document all environmental parameters. Use a sound-attenuating chamber for testing and ensure consistent lighting conditions across all test sessions.
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Improper Animal Handling: Stress induced by inconsistent or rough handling can lead to erratic behavior.
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Solution: Implement a consistent handling protocol and ensure all handlers are proficient. Allow for a sufficient habituation period (at least one week) to the facility and handlers before testing.[10]
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Variable Drug Administration: Inconsistent dosing due to improper gavage technique or a poorly prepared drug suspension can lead to variable drug exposure and, consequently, variable behavioral responses.
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Solution: Ensure all personnel are thoroughly trained in oral gavage or the chosen injection technique. Use a standardized and validated protocol for preparing the Pimavanserin suspension to ensure homogeneity.
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Confounding Effects on Motor Function: While Pimavanserin is known for not impairing motor function at therapeutic doses, high doses could potentially have sedative effects.[3]
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Solution: Conduct a dose-response study to identify a dose that elicits the desired pharmacological effect without causing sedation or motor impairment. It is also beneficial to include a control group treated with a compound known to affect motor activity to validate the assay's sensitivity.
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Q: Our prepulse inhibition (PPI) data is showing inconsistent results. How can we improve the reliability of this assay?
A: Prepulse inhibition is a sensitive assay prone to variability. Here are some common issues and their solutions:
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Inadequate Habituation: Animals that are not properly habituated to the testing chamber and background noise will exhibit more variable startle responses.
-
Solution: Implement a consistent acclimation and habituation protocol. Allow animals to acclimate to the testing room for at least 60 minutes, followed by a 5-10 minute habituation period within the startle chamber with background noise prior to the first trial.[11][12] For repeated testing, consider running the entire protocol once before collecting the actual data, as variability is often reduced in the second session.[12]
-
-
Suboptimal Stimulus Parameters: The intensity and timing of the acoustic stimuli are critical for reliable PPI.
-
Solution: The startle stimulus intensity should be set to a level that produces a maximal startle response (typically 105-115 dB).[12] The prepulse intensity should be 3-20 dB above the background noise.[11] It is advisable to perform pilot studies to determine the optimal parameters for the specific rodent strain being used, as different strains can have vastly different startle responses.[11]
-
-
Animal-Related Factors: The age, sex, and strain of the animals can all influence PPI.
Unexpected Pharmacokinetic (PK) Profiles
Q: We are observing large inter-animal variability in plasma concentrations of Pimavanserin after oral administration. What could be the cause?
A: Significant inter-animal variability in oral PK can be due to:
-
Inconsistent Formulation: A non-homogenous suspension will result in animals receiving different doses.
-
Solution: Follow a strict, validated protocol for preparing the dosing suspension. Ensure the suspension is continuously mixed during the dosing procedure to prevent settling of the drug particles.
-
-
Gavage Technique Variability: Inconsistent delivery to the stomach can affect absorption.
-
Solution: Ensure all personnel performing oral gavage are highly proficient and follow a standardized technique. The use of appropriate gavage needle size and length is crucial to prevent injury and ensure proper delivery.[13]
-
-
Physiological Factors: Differences in gastric emptying time, intestinal motility, and metabolism can contribute to variability.
-
Solution: Control for factors that can influence physiology, such as fasting status and time of day for dosing. Be aware that the gut microbiome can also influence drug metabolism and may be a source of variability.
-
Lack of Efficacy or Unexpected Results
Q: We are not observing the expected antipsychotic-like effects of Pimavanserin in our animal model. What should we consider?
A: A lack of efficacy could be due to several factors:
-
Inappropriate Animal Model: The chosen animal model may not be sensitive to the 5-HT2A-mediated effects of Pimavanserin.
-
Solution: Critically evaluate the validity of the animal model. For example, in models of Parkinson's disease psychosis, the extent of the dopaminergic lesion can influence the response to 5-HT2A modulation.[3] For Alzheimer's disease models, the specific transgenes and the age of the animals can significantly impact the behavioral phenotype and drug response.[10]
-
-
Insufficient Drug Exposure: The dose of Pimavanserin may be too low to achieve therapeutic concentrations in the brain.
-
Solution: Conduct a dose-response study and, if possible, measure plasma and brain concentrations of Pimavanserin and its active metabolite to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
-
High Placebo Response: In some behavioral paradigms, a high response in the vehicle-treated group can mask the effects of the drug.
-
Solution: Refine the behavioral testing protocol to minimize stress and other factors that can contribute to a high placebo response. Ensure that the behavioral endpoint is robust and has a large enough dynamic range to detect a drug effect.
-
-
Off-Target Effects of the Model: The behavioral phenotype in the chosen model may be driven by mechanisms that are not modulated by 5-HT2A receptors.
-
Solution: Thoroughly characterize the pharmacology of the animal model to ensure that the observed behavioral deficits are relevant to the mechanism of action of Pimavanserin.
-
Data Presentation
Table 1: Pimavanserin Receptor Binding Profile
| Receptor | Ki (nM) |
| 5-HT2A | 0.087 |
| 5-HT2C | 0.44 |
| Sigma 1 | 120 |
| 5-HT2B, Dopamine (D2, D3), Muscarinic (M5), Adrenergic, Calcium Channels | >300 |
Data compiled from publicly available information.
Table 2: Comparative Pharmacokinetics of Pimavanserin in Preclinical Species (Oral Administration)
| Parameter | Mouse | Rat |
| Tmax (h) | ~4-6 | ~6-8 |
| t1/2 (h) | ~6-8 | ~10-12 |
| Active Metabolite (AC-279) t1/2 (h) | ~12-16 | ~20-24 |
Note: These are approximate values compiled from various sources and can vary depending on the study design, vehicle, and animal strain. It is highly recommended to perform pharmacokinetic studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Pimavanserin Suspension for Oral Gavage
This protocol provides a general guideline for preparing a suspension of Pimavanserin in 0.5% methyl cellulose (B213188).
Materials:
-
Pimavanserin tartrate powder
-
Methyl cellulose (viscosity 400 cP)
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
-
Analytical balance
Procedure:
-
Calculate the required amounts: Determine the total volume of suspension needed and the required concentration of Pimavanserin based on the desired dose and the average weight of the animals.
-
Prepare the 0.5% methyl cellulose vehicle:
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methyl cellulose powder while stirring vigorously to disperse it.
-
Add the remaining two-thirds of the water as cold water or ice to bring the solution to room temperature.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear.
-
-
Triturate the Pimavanserin powder: Use a mortar and pestle to grind the this compound powder to a fine, uniform consistency. This helps in creating a more stable suspension.[14]
-
Create a paste: Transfer the weighed Pimavanserin powder to a small beaker. Add a small amount of the 0.5% methyl cellulose vehicle and mix with a spatula to form a smooth paste.[14]
-
Prepare the final suspension:
-
Place a stir bar in the beaker containing the paste.
-
While stirring on a magnetic stirrer, gradually add the remaining vehicle to the desired final volume.
-
Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.
-
-
Storage and Use:
-
It is recommended to prepare the suspension fresh daily.[14]
-
If storage is necessary, keep it refrigerated and protected from light. Bring to room temperature before use.
-
Always vortex or stir the suspension thoroughly before each administration to ensure homogeneity.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for IP injection in mice.
Materials:
-
25-30 gauge needle
-
1 mL syringe
-
70% ethanol (B145695) or other appropriate disinfectant
-
Pimavanserin solution (dissolved in a suitable vehicle like saline or DMSO, then diluted)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand. The "three-finger" restraint method is commonly used.[15]
-
Ensure the tail is secured to prevent movement.
-
Turn the animal so its abdomen is facing upwards.
-
-
Injection Site Identification:
-
Visualize the abdomen divided into four quadrants. The target for IP injection is the lower right quadrant. This avoids major organs such as the liver, spleen, and bladder.[15]
-
-
Injection:
-
Disinfect the injection site with an alcohol wipe.
-
Tilt the mouse's head slightly downwards to help move the abdominal organs forward.
-
Insert the needle, bevel up, at a 30-45° angle into the lower right quadrant.[15]
-
Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ.
-
If there is no fluid return, slowly inject the substance.
-
Withdraw the needle and return the mouse to its cage.
-
-
Observation: Monitor the animal for any signs of distress or complications after the injection.
Visualizations
Pimavanserin Signaling Pathway
Caption: Pimavanserin's inverse agonism at the 5-HT2A receptor inhibits Gq/11 signaling.
Experimental Workflow for a Preclinical Behavioral Study
Caption: A standardized workflow for preclinical behavioral studies helps reduce variability.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected results in Pimavanserin studies.
References
- 1. FDA panel rejects pimavanserin for Alzheimer’s psychosis | MDedge [mdedge.com]
- 2. Evaluating this compound as a treatment in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scirp.org [scirp.org]
- 6. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurophysiological treatment effects of mesdopetam, pimavanserin and clozapine in a rodent model of Parkinson's disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. benchchem.com [benchchem.com]
- 15. uac.arizona.edu [uac.arizona.edu]
Validation & Comparative
A Comparative Guide to Pimavanserin and Clozapine for Parkinson's Disease Psychosis
For Researchers, Scientists, and Drug Development Professionals
Parkinson's disease psychosis (PDP) presents a significant challenge in the management of Parkinson's disease, contributing to patient distress and increased caregiver burden. This guide provides an objective comparison of two key therapeutic agents used in its treatment: pimavanserin (B1677881), the only FDA-approved medication specifically for PDP-associated hallucinations and delusions, and clozapine (B1669256), an atypical antipsychotic used off-label with a substantial evidence base. This comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal clinical trials.
Mechanism of Action: A Tale of Two Receptors
The distinct clinical profiles of pimavanserin and clozapine stem from their differing interactions with neurotransmitter systems. Pimavanserin boasts a highly selective mechanism, while clozapine exhibits a broader receptor binding profile.
Pimavanserin is a selective serotonin (B10506) inverse agonist and antagonist, primarily targeting the 5-HT2A receptor.[1][2] It also has a lower affinity for the 5-HT2C receptor.[2][3] Crucially, pimavanserin lacks significant affinity for dopamine (B1211576), adrenergic, histaminic, or muscarinic receptors, which is thought to contribute to its favorable side-effect profile, particularly the absence of motor function worsening.[1][4] Inverse agonism at the 5-HT2A receptor not only blocks the receptor but also reduces its constitutive activity, helping to quell the serotonergic overactivity implicated in PDP.[1][3]
Clozapine , on the other hand, is an atypical antipsychotic with a complex pharmacological profile. It acts as an antagonist at dopamine D2 receptors, but with a lower affinity compared to typical antipsychotics, which is believed to spare motor function in Parkinson's patients.[5][6] Its efficacy in psychosis is also attributed to its potent antagonism of serotonin 5-HT2A receptors.[5] Furthermore, clozapine interacts with a wide range of other receptors, including dopamine D4, adrenergic, histaminic, and muscarinic receptors, contributing to both its therapeutic effects and its notable side-effect profile.[5][7][8]
Clinical Efficacy: A Quantitative Comparison
While direct head-to-head trials are lacking, data from placebo-controlled studies and network meta-analyses allow for a comparative assessment of pimavanserin and clozapine's efficacy in reducing psychotic symptoms in PDP.
| Efficacy Outcome | Pimavanserin | Clozapine | Source(s) |
| Primary Efficacy Scale | Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD) | Clinical Global Impression Scale (CGI), Brief Psychiatric Rating Scale (BPRS), Scale for the Assessment of Positive Symptoms (SAPS) | [9][10] |
| Change in SAPS-PD/SAPS | -5.79 (vs. -2.73 for placebo, p=0.001) | -11.8 (vs. -3.8 for placebo, p=0.01) | [9][10] |
| Change in CGI-S | -1.02 (vs. -0.44 for placebo, p=0.007) | -1.6 (vs. -0.5 for placebo, p<0.001) | [10][11] |
| Motor Function (UPDRS Parts II+III) | No significant worsening compared to placebo | No significant worsening compared to placebo; some studies show improvement in tremor | [9][10] |
A network meta-analysis of 19 studies concluded that both pimavanserin and clozapine significantly improved psychotic symptoms compared to placebo without impairing motor function.
Safety and Tolerability Profile
The safety profiles of pimavanserin and clozapine are a key differentiating factor in clinical decision-making.
| Adverse Event | Pimavanserin | Clozapine | Source(s) |
| Common Adverse Events | Peripheral edema, confusional state | Somnolence, hypersalivation, orthostatic hypotension, constipation | [11][12][13] |
| Serious Adverse Events | Generally well-tolerated with a safety profile comparable to placebo in pivotal trials. | Risk of agranulocytosis (requiring regular blood monitoring), myocarditis, seizures. | [9][10][14] |
| Motor Symptoms | No significant worsening of motor function. | No significant worsening of motor function. | [9][10] |
| Mortality | A retrospective analysis of Medicare claims data suggested a lower mortality risk compared to other atypical antipsychotics. | Data on mortality in the PDP population is limited, but the drug carries a black box warning for increased mortality in elderly patients with dementia-related psychosis. | [12] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal trials is crucial for interpreting the evidence.
Pimavanserin: The ACP-103-020 Trial (NCT01174004)
This Phase 3, randomized, double-blind, placebo-controlled study was pivotal for the approval of pimavanserin.[9][15][16]
-
Objective: To evaluate the efficacy, safety, and tolerability of pimavanserin for the treatment of PDP.[17]
-
Patient Population: 199 patients with a clinical diagnosis of Parkinson's disease for at least one year and psychotic symptoms (hallucinations and/or delusions) that developed after the PD diagnosis.[9][17] Patients were on stable anti-Parkinsonian medication.[9]
-
Intervention: Patients were randomized 1:1 to receive either 40 mg of pimavanserin or a matching placebo once daily for six weeks.[9]
-
Primary Outcome Measure: Change from baseline to week 6 in the 9-item SAPS-PD total score.[9][17]
-
Secondary Outcome Measures: Motoric tolerability as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III.[17]
Clozapine: The PSYCLOPS Trial
The "PSYchosis and CLOzapine in the treatment of Parkinsonism" (PSYCLOPS) trial was a key randomized, double-blind, placebo-controlled study evaluating low-dose clozapine.[10][18]
-
Objective: To determine the efficacy and tolerability of low-dose clozapine in ameliorating drug-induced psychosis in patients with idiopathic Parkinson's disease without worsening motor function.[10][19]
-
Patient Population: 60 patients with idiopathic Parkinson's disease and drug-induced psychosis for at least four weeks.[10][20] Patients were on stable doses of antiparkinsonian drugs.[20]
-
Intervention: Patients were randomized to receive either clozapine (starting at 6.25 mg/day, titrated up to a maximum of 50 mg/day) or placebo for four weeks.[10][20] The mean daily dose of clozapine at the study's end was 24.7 mg.[20]
-
Primary Outcome Measure: Change in scores on the Clinical Global Impression Scale (CGIS).[20]
-
Secondary Outcome Measures: Changes in the Brief Psychiatric Rating Scale (BPRS), the Scale for the Assessment of Positive Symptoms (SAPS), and the Unified Parkinson's Disease Rating Scale (UPDRS).[20]
References
- 1. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 2. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 6. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. youtube.com [youtube.com]
- 9. Scholars Portal [scholarsportal.info]
- 10. Low-dose clozapine for the treatment of drug-induced psychosis in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clozapine in drug induced psychosis in Parkinson's disease: a randomised, placebo controlled study with open follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clozapine | KEY [slideshare.net]
- 14. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pimavanserin for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acadia.com [acadia.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Clozapine for the treatment of drug-induced psychosis in Parkinson's disease: results of the 12 week open label extension in the PSYCLOPS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. mentalhealth.bmj.com [mentalhealth.bmj.com]
Pimavanserin: A Head-to-Head Comparison with Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin (B1677881), an atypical antipsychotic, has garnered significant attention for its unique mechanism of action and its targeted therapeutic applications. Unlike most atypical antipsychotics that modulate dopamine (B1211576) D2 receptors, pimavanserin is a selective serotonin (B10506) inverse agonist and antagonist with high affinity for the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor. This distinct pharmacological profile translates to a differentiated clinical profile, particularly in vulnerable patient populations where dopaminergic blockade is undesirable. This guide provides a comprehensive head-to-head comparison of pimavanserin with other commonly used atypical antipsychotics, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Divergence from the Norm
The primary mechanism of action of pimavanserin sets it apart from other atypical antipsychotics. While drugs like risperidone, olanzapine, quetiapine (B1663577), and clozapine (B1669256) exhibit varying degrees of affinity for dopamine D2 receptors in addition to their serotonergic activity, pimavanserin's antipsychotic effect is believed to be mediated primarily through its potent inverse agonism and antagonism at the 5-HT2A receptor. This selectivity for the serotonergic system, with no appreciable binding to dopaminergic, adrenergic, histaminergic, or muscarinic receptors, is hypothesized to contribute to its efficacy in treating psychosis without worsening motor symptoms in patients with Parkinson's disease.
dot
Figure 1: Simplified signaling pathway comparison.
Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of pimavanserin and other atypical antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[1][2][3]
| Receptor | Pimavanserin (Ki, nM) | Quetiapine (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Serotonin | |||||
| 5-HT2A | 0.087 | 148 | 16 | 4 | 2.5 |
| 5-HT2C | 0.44 | 2750 | 13 | 22 | 30 |
| Dopamine | |||||
| D2 | >300 | 429 | 160 | 31 | 3.1 |
| Adrenergic | |||||
| α1A | >300 | 23 | 7 | 57 | 1.6 |
| Histamine | |||||
| H1 | >300 | 11 | 6 | 7 | 20 |
| Muscarinic | |||||
| M1 | >300 | >1000 | 1.9 | 26 | >1000 |
Head-to-Head Clinical Efficacy
Parkinson's Disease Psychosis (PDP)
A network meta-analysis of 19 studies including 1,242 patients with PDP provides indirect comparisons of pimavanserin with other atypical antipsychotics.[4]
| Outcome Measure | Pimavanserin vs. Placebo | Clozapine vs. Placebo | Quetiapine vs. Placebo |
| Clinical Global Impression - Severity (CGI-S) | SMD: -4.81 (95% CI: -5.39 to -4.24) | SMD: -4.25 (95% CI: -5.24 to -3.26) | - |
| Scale for the Assessment of Positive Symptoms (SAPS-PD) | OR: 1.16 (95% CI: 1.07 to 1.24) | - | - |
| Unified Parkinson's Disease Rating Scale (UPDRS) - Motor | SMD: -0.01 (95% CI: -0.56 to 0.53) | SMD: -0.69 (95% CI: -1.35 to -0.02) | SMD: 0.00 (95% CI: -0.68 to 0.69) |
A retrospective cohort study directly compared pimavanserin (n=45) and quetiapine (n=47) for the treatment of psychosis in Parkinson's disease and dementia with Lewy bodies. The primary outcome was time to discontinuation.[5]
| Outcome | Pimavanserin | Quetiapine | p-value |
| Early Discontinuation (<43 days) | Lower Rate | Higher Rate | 0.04 |
| Late Discontinuation (>43 days) | Higher Rate | Lower Rate | 0.04 |
Dementia-Related Psychosis (DRP)
The HARMONY trial, a phase 3, double-blind, placebo-controlled, randomized withdrawal study, evaluated the efficacy of pimavanserin in patients with dementia-related psychosis who had previously responded to open-label pimavanserin.[6][7]
| Outcome | Pimavanserin (n=105) | Placebo (n=112) | Hazard Ratio (95% CI) | p-value |
| Relapse of Psychosis | 13% | 28% | 0.35 (0.17 to 0.73) | 0.005 |
Negative Symptoms of Schizophrenia (Adjunctive Therapy)
The ADVANCE study, a phase 2, randomized, double-blind, placebo-controlled trial, assessed the efficacy of pimavanserin as an adjunctive treatment for predominant negative symptoms in stable outpatients with schizophrenia.[8][9][10]
| Outcome Measure | Pimavanserin (n=201) | Placebo (n=202) | Mean Difference (SE) | p-value |
| Change in NSA-16 Total Score at Week 26 | -10.4 | -8.5 | -1.9 (0.95) | 0.043 |
Head-to-Head Safety and Tolerability
Parkinson's Disease Psychosis (PDP)
The network meta-analysis by Yunusa et al. also provided insights into the comparative safety profiles.[4]
| Adverse Event | Pimavanserin vs. Placebo | Clozapine vs. Placebo | Quetiapine vs. Placebo |
| Cognitive Impairment (MMSE) | - | - | SMD: 0.60 (95% CI: 0.07 to 1.14) |
In the retrospective cohort study by Holt et al., mortality was not significantly different between the pimavanserin and quetiapine groups (HR 0.37, 95% CI 0.06 to 2.45; p = 0.88).[5] Patients in the quetiapine cohort were more likely to experience new or worsening orthostatic hypotension.[5]
Dementia-Related Psychosis (DRP)
In the HARMONY trial, the incidence of adverse events during the double-blind phase was similar between the pimavanserin and placebo groups.[6][7][11]
| Adverse Event Category | Pimavanserin (n=105) | Placebo (n=112) |
| Any Adverse Event | 41.0% | 36.6% |
| Serious Adverse Events | 4.8% | 3.6% |
| Discontinuation due to Adverse Events | 2.9% | 3.6% |
Common adverse events with pimavanserin included headache, constipation, and urinary tract infection.[6]
Negative Symptoms of Schizophrenia (Adjunctive Therapy)
In the ADVANCE study, the rates of treatment-emergent adverse events were comparable between the pimavanserin and placebo groups.[8][9][10]
| Adverse Event Category | Pimavanserin (n=201) | Placebo (n=202) |
| Any Treatment-Emergent Adverse Event | 39.8% | 35.1% |
| Serious Adverse Events | 2.0% | 0.5% |
| Discontinuation due to Adverse Events | 5.0% | 3.0% |
The most common adverse events were headache and somnolence, with similar incidence in both groups.[8] A mean increase in the QTc interval of 4.5 ms (B15284909) was observed with pimavanserin compared to no change with placebo.[8][12]
Experimental Protocols
Receptor Binding Assays
Receptor binding affinities (Ki values) are typically determined through in vitro competitive radioligand binding assays. The general protocol involves:
-
Preparation of Cell Membranes: Cell lines stably expressing the human recombinant receptor of interest are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Binding Assay: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (e.g., pimavanserin or other atypical antipsychotics).
-
Separation and Quantification: The bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
dot
Figure 2: General workflow for receptor binding assays.
Clinical Trial Methodologies
-
Objective: To compare the efficacy, safety, and acceptability of atypical antipsychotics for Parkinson's Disease Psychosis.
-
Methods: A systematic review and network meta-analysis of 19 unique studies. Standardized mean differences (SMDs) for continuous outcomes and odds ratios (ORs) for binary outcomes were estimated.
-
Key Efficacy Measures: Clinical Global Impression Scale for Severity (CGI-S), Scale for Assessment of Positive Symptoms for Parkinson's Disease Psychosis (SAPS-PD).
-
Key Safety Measures: Unified Parkinson's Disease Rating Scale (UPDRS) motor score, Mini-Mental State Examination (MMSE).
-
Objective: To evaluate the efficacy and safety of pimavanserin in preventing relapse of dementia-related psychosis.
-
Design: Phase 3, double-blind, placebo-controlled, randomized withdrawal study.
-
Population: Patients with psychosis related to Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, frontotemporal dementia, or vascular dementia.
-
Procedure: 12-week open-label phase with pimavanserin. Responders were then randomized to continue pimavanserin or switch to placebo for up to 26 weeks.
-
Primary Endpoint: Time to relapse of psychosis.
-
Objective: To assess the efficacy and safety of adjunctive pimavanserin for predominant negative symptoms of schizophrenia.
-
Design: Phase 2, 26-week, randomized, double-blind, placebo-controlled study.
-
Population: Stable outpatients with schizophrenia and predominant negative symptoms.
-
Procedure: Patients received pimavanserin or placebo in addition to their ongoing antipsychotic medication.
-
Primary Endpoint: Change from baseline in the 16-item Negative Symptom Assessment (NSA-16) total score.
Conclusion
Pimavanserin presents a distinct profile among atypical antipsychotics, primarily driven by its selective 5-HT2A inverse agonism and lack of significant dopaminergic antagonism. This translates to a clinical advantage in treating psychosis in patients with Parkinson's disease, where it has demonstrated efficacy without worsening motor function.[4] In this context, it shows comparable or superior efficacy to clozapine without the associated safety concerns, and appears to have a better cognitive safety profile than quetiapine.[4][13] For dementia-related psychosis, pimavanserin has shown promise in preventing relapse in patients who have initially responded to treatment.[6][7] Its role as an adjunctive therapy for the negative symptoms of schizophrenia is also under investigation, with initial studies suggesting a modest benefit.[8][9][10] The choice of an atypical antipsychotic should be guided by the specific clinical indication, the patient's underlying condition, and a careful consideration of the individual drug's efficacy and safety profile. Pimavanserin offers a valuable therapeutic option, particularly when avoiding dopamine receptor blockade is a clinical priority.
References
- 1. Ki Database - Wikipedia [en.wikipedia.org]
- 2. Ki Database [medbox.iiab.me]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. Comparative Efficacy, Safety, and Acceptability of Pimavanserin and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pimavanserin versus quetiapine for the treatment of psychosis in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial of Pimavanserin in Dementia-Related Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acadia.com [acadia.com]
- 10. researchgate.net [researchgate.net]
- 11. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]
- 12. Pimavanserin Improves Negative Symptoms of Schizophrenia | CARLAT PUBLISHING [thecarlatreport.com]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Pimavanserin's Efficacy in Psychosis: A Comparative Analysis Using the Scale for the Assessment of Positive Symptoms (SAPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pimavanserin's efficacy in treating psychosis, with a specific focus on data validated by the Scale for the Assessment of Positive Symptoms (SAPS). We will explore the pivotal clinical trial data for Pimavanserin (B1677881), compare its performance with an alternative antipsychotic, clozapine (B1669256), and delve into the experimental protocols and underlying signaling pathways.
Comparative Efficacy Data
The following table summarizes the efficacy of Pimavanserin compared to a placebo, as demonstrated in a pivotal Phase 3 clinical trial in patients with Parkinson's Disease Psychosis (PDP). The primary outcome was the change from baseline in the SAPS-PD score, a version of the SAPS adapted for this patient population.
| Treatment Group | N | Baseline SAPS-PD Score (Mean ± SD) | Change from Baseline at Week 6 (LSM ± SE) | Placebo-Subtracted Difference (95% CI) | p-value |
| Pimavanserin (34 mg) | 95 | 15.9 ± 6.12 | -5.79 ± 0.66 | -3.06 (-4.91, -1.20) | 0.001 |
| Placebo | 90 | 14.7 ± 5.55 | -2.73 ± 0.67 |
LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval; SD: Standard Deviation
A network meta-analysis of 19 studies on atypical antipsychotics for Parkinson's Disease Psychosis (PDP) provides indirect comparative efficacy.[1] This analysis showed that both pimavanserin and clozapine significantly improved psychosis symptoms compared to placebo without worsening motor function.[1] While direct head-to-head trials using the SAPS are limited, this meta-analysis provides valuable comparative context. Based on the Clinical Global Impression Scale for Severity, both pimavanserin (Standardized Mean Difference [SMD]: -4.81) and clozapine (SMD: -4.25) demonstrated significant improvement in symptoms compared with placebo.[1] Furthermore, pimavanserin showed a significant improvement in psychotic symptoms based on SAPS-PD/Hallucinations and Delusions scores (Odds Ratio [OR]: 1.16) when compared to placebo.[1]
Experimental Protocols
Pivotal Phase 3 Trial of Pimavanserin (-020 Study)
Objective: To evaluate the efficacy, tolerability, and safety of pimavanserin for the treatment of Parkinson's disease psychosis.[2]
Study Design: A 6-week, multicenter, double-blind, placebo-controlled, randomized trial.[2][3] A total of 199 patients were enrolled and randomized on a one-to-one basis.[2][3]
Patient Population: Patients with a diagnosis of Parkinson's disease and psychotic symptoms (hallucinations and/or delusions) for at least one month.[3] The mean age of patients was 72 years.[3] Patients were required to have a Mini-Mental State Examination (MMSE) score of ≥21.[3]
Intervention:
-
Pimavanserin: 40 mg (equivalent to 34 mg of the active moiety) administered orally once daily.
-
Placebo: Identical in appearance to the Pimavanserin tablets.
Patients continued to receive stable doses of their existing anti-Parkinson's therapy throughout the study.[2]
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to week 6 in the total score of the 9-item SAPS-PD.[3] This scale was assessed by central, independent raters.[2]
Key Secondary and Supportive Measures:
-
Clinical Global Impression Severity (CGI-S) scale[2]
-
Clinical Global Impression Improvement (CGI-I) scale[2]
-
The full 20-item SAPS (hallucinations and delusions domains)[2]
Signaling Pathways and Mechanism of Action
Pimavanserin exhibits a unique mechanism of action compared to traditional antipsychotics. It is a selective serotonin (B10506) 5-HT2A receptor inverse agonist and antagonist.[4][5][6] It also has lower affinity for 5-HT2C receptors.[4][6] Crucially, Pimavanserin has no appreciable binding affinity for dopamine (B1211576) receptors (including D2), which is believed to contribute to its lack of motor side effects.[4][7]
In contrast, most atypical antipsychotics, while also acting on 5-HT2A receptors, are also antagonists at dopamine D2 receptors.[4] This dual action is thought to be responsible for both their antipsychotic effects and their potential to cause extrapyramidal symptoms.
Caption: Pimavanserin blocks the 5-HT2A receptor, preventing serotonin binding and subsequent activation of psychosis-related signaling pathways.
Experimental Workflow: Pivotal Pimavanserin Trial
The following diagram illustrates the workflow of the pivotal Phase 3 clinical trial for Pimavanserin.
Caption: Workflow of the 6-week, randomized, placebo-controlled Phase 3 trial of Pimavanserin for Parkinson's Disease Psychosis.
References
- 1. Comparative Efficacy, Safety, and Acceptability of Pimavanserin and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acadia.com [acadia.com]
- 3. Efficacy Data | NUPLAZID® (pimavanserin) [nuplazidhcp.com]
- 4. scispace.com [scispace.com]
- 5. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 6. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acadia.com [acadia.com]
Pimavanserin's Neutral Stance on Motor Symptoms in Parkinson's Disease Models: A Comparative Guide
For Immediate Release
In the landscape of therapeutic development for Parkinson's disease (PD), a critical challenge remains the management of non-motor symptoms, such as psychosis, without exacerbating the hallmark motor deficits. This guide offers a detailed comparison of pimavanserin (B1677881) and a placebo in preclinical Parkinson's disease models, with a specific focus on motor symptom outcomes. The data presented herein is synthesized from key preclinical studies to provide researchers, scientists, and drug development professionals with a clear, evidence-based overview of pimavanserin's motor safety profile.
A pivotal study in this area, conducted by McFarland and colleagues in 2011, utilized a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease to investigate the effects of pimavanserin. This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD, leading to observable motor impairments. The study's findings indicate that pimavanserin, a selective 5-HT2A receptor inverse agonist/antagonist, effectively addressed psychosis-like behaviors without negatively impacting motor coordination and balance, as assessed by the rotorod and challenging beam tests.[1][2]
Quantitative Analysis of Motor Performance
The following table summarizes the key quantitative findings from preclinical research assessing the impact of pimavanserin on motor function in a 6-OHDA rat model of Parkinson's disease, as compared to a placebo (vehicle) control.
| Treatment Group | Motor Assessment Test | Key Metric | Result vs. Placebo (Lesioned) |
| Pimavanserin (3 mg/kg) | Rotarod Test | Time on Rod (seconds) | No significant difference |
| Challenging Beam Test | Traversal Time (seconds) | No significant difference | |
| Placebo (Vehicle) | Rotarod Test | Time on Rod (seconds) | Baseline motor impairment due to lesion |
| Challenging Beam Test | Traversal Time (seconds) | Baseline motor impairment due to lesion |
Note: The specific quantitative values (mean ± SEM) from the McFarland et al. (2011) study were not available in the reviewed search results. The table reflects the qualitative findings reported in the literature that pimavanserin did not impair motor performance compared to the vehicle-treated lesioned animals.
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for the interpretation of these findings. The methodologies employed in the key preclinical studies are detailed below.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA-lesioned rat is a well-established model that replicates the dopamine (B1211576) depletion characteristic of Parkinson's disease.
-
Animal Subjects: Adult male Sprague-Dawley rats were used in the study.
-
Anesthesia: Prior to surgery, animals were anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The rats were placed in a stereotaxic frame. A small burr hole was drilled in the skull to allow for the injection of 6-OHDA.
-
Neurotoxin Injection: 6-hydroxydopamine was unilaterally or bilaterally injected into the substantia nigra pars compacta or the medial forebrain bundle. The neurotoxin selectively destroys dopaminergic neurons.
-
Post-Operative Care: Following surgery, the animals received appropriate post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: The extent of the dopaminergic lesion was typically confirmed post-mortem through tyrosine hydroxylase (TH) immunohistochemistry, which stains for dopamine-producing neurons.
Drug Administration
-
Pimavanserin: Pimavanserin was dissolved in a suitable vehicle and administered to the treatment group of 6-OHDA lesioned rats. A common dosage used in these studies was 3 mg/kg, administered subcutaneously.[2]
-
Placebo: The control group of 6-OHDA lesioned rats received an equivalent volume of the vehicle (placebo) via the same route of administration.
-
Sham Control: A sham-operated control group received vehicle injections to control for the effects of the surgery itself.
Motor Function Assessment
-
Rotorod Test: This test assesses motor coordination and balance. Rats were placed on a rotating rod, and the latency to fall was recorded. The rod typically accelerates over time, increasing the difficulty of the task.
-
Challenging Beam Test: This test evaluates fine motor control and balance. Rats were required to traverse a narrow, elevated beam. The time taken to cross the beam and the number of foot slips were recorded as measures of motor impairment.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying mechanism of action of pimavanserin, the following diagrams are provided.
References
A Network Meta-Analysis of Pimavanserin and Other Antipsychotics for Parkinson's Disease Psychosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pimavanserin (B1677881) and other atypical antipsychotics for the treatment of Parkinson's Disease Psychosis (PDP), based on a recent network meta-analysis. The data presented herein is intended to inform research and development efforts in this critical area of neurology and psychiatry.
Pimavanserin: A Targeted Approach to Parkinson's Disease Psychosis
Pimavanserin is a selective serotonin (B10506) inverse agonist and antagonist, primarily targeting the 5-HT2A receptor, with a lower affinity for the 5-HT2C receptor.[1][2][3] Unlike traditional antipsychotics, it has no appreciable affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[4] This unique mechanism of action is thought to contribute to its efficacy in treating the psychotic symptoms of Parkinson's disease without worsening the core motor symptoms of the condition.[3]
Network Meta-Analysis Findings
A 2023 systematic review and network meta-analysis by Yunusa et al. evaluated the comparative efficacy, safety, and acceptability of Pimavanserin, clozapine (B1669256), quetiapine (B1663577), olanzapine, ziprasidone, and risperidone (B510) for PDP.[5] The analysis included 19 unique studies with a total of 1,242 participants.[5]
Efficacy Outcomes
The primary efficacy outcomes were assessed using the Clinical Global Impression-Severity (CGI-S) scale and the Scale for the Assessment of Positive Symptoms for Parkinson's Disease Psychosis (SAPS-H+D).
Table 1: Efficacy of Antipsychotics in Parkinson's Disease Psychosis Compared to Placebo [5]
| Treatment | Outcome Measure | Result (95% Confidence Interval) |
| Pimavanserin | CGI-S (SMD) | -4.81 (-5.39, -4.24) |
| Clozapine | CGI-S (SMD) | -4.25 (-5.24, -3.26) |
| Pimavanserin | SAPS-H+D (OR) | 1.16 (1.07, 1.24) |
SMD: Standardized Mean Difference; OR: Odds Ratio. A negative SMD indicates improvement. An OR greater than 1 indicates a higher likelihood of improvement.
Both Pimavanserin and clozapine demonstrated a significant improvement in psychotic symptoms compared to placebo, as measured by the CGI-S.[5] Pimavanserin also showed a significant improvement based on the SAPS-H+D scores.[5]
Safety and Tolerability Outcomes
Key safety and tolerability outcomes included impact on motor function (Unified Parkinson's Disease Rating Scale - UPDRS), cognitive function (Mini-Mental State Examination - MMSE), somnolence, and discontinuation due to adverse events.
Table 2: Safety and Tolerability of Antipsychotics in Parkinson's Disease Psychosis Compared to Placebo [5]
| Treatment | Outcome Measure | Result (95% Confidence Interval) | Interpretation |
| Pimavanserin | UPDRS (SMD) | -0.01 (-0.56, 0.53) | No significant impact on motor function |
| Clozapine | UPDRS (SMD) | -0.69 (-1.35, -0.02) | No significant impairment of motor function |
| Quetiapine | UPDRS (SMD) | 0.00 (-0.68, 0.69) | No significant impact on motor function |
| Quetiapine | MMSE (SMD) | 0.60 (0.07, 1.14) | Significant cognitive impairment |
Pimavanserin, clozapine, and quetiapine did not significantly impair motor function.[5] However, quetiapine was associated with a significant decline in cognition.[5]
Experimental Protocols
The network meta-analysis by Yunusa et al. included 19 randomized controlled trials. While the specific protocols for each of the 19 studies are detailed in their respective publications, a general methodology for these key experiments can be summarized as follows:
Study Design: The majority of the included studies were randomized, double-blind, placebo-controlled trials.
Participant Population: Patients diagnosed with Parkinson's disease and experiencing psychotic symptoms (hallucinations and/or delusions) that met a specified frequency and severity threshold.
Interventions: The active treatment arms consisted of one of the atypical antipsychotics (Pimavanserin, clozapine, quetiapine, olanzapine, risperidone, or ziprasidone) at varying doses. The control arm received a matching placebo.
Outcome Measures:
-
Primary Efficacy: Typically assessed using standardized psychiatric rating scales such as the Scale for the Assessment of Positive Symptoms (SAPS), the Brief Psychiatric Rating Scale (BPRS), or the Clinical Global Impression (CGI) scale.
-
Motor Function: Assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor examination section (Part III).
-
Cognitive Function: Commonly evaluated using the Mini-Mental State Examination (MMSE).
-
Safety and Tolerability: Monitored through the recording of adverse events, vital signs, laboratory tests, and electrocardiograms (ECGs). Discontinuation rates due to adverse events were also a key metric.
Statistical Analysis: Data from the individual trials were synthesized using a network meta-analysis framework, allowing for both direct and indirect comparisons between the different antipsychotic treatments.
Visualizing the Methodologies and Mechanisms
To better understand the processes involved in this research, the following diagrams illustrate the network meta-analysis workflow and the signaling pathway of Pimavanserin's primary target.
Caption: Workflow of a Network Meta-Analysis.
Caption: Pimavanserin's Mechanism of Action at the 5-HT2A Receptor.
Conclusion
The network meta-analysis by Yunusa et al. provides valuable comparative data on the efficacy and safety of Pimavanserin and other atypical antipsychotics for Parkinson's Disease Psychosis.[5] The findings suggest that Pimavanserin and clozapine are effective in reducing psychotic symptoms without significantly worsening motor function.[5] Notably, Pimavanserin's targeted mechanism of action at the 5-HT2A receptor offers a distinct pharmacological approach compared to other antipsychotics with broader receptor binding profiles.[1][4] This guide serves as a summary of the current evidence to aid researchers and drug development professionals in their ongoing efforts to address the unmet needs of patients with PDP.
References
- 1. Pimavanserin in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Real-world evidence of pimavanserin utilization among patients with Parkinson’s disease psychosis: a review of real-world data that augments data from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Efficacy, Safety, and Acceptability of Pimavanserin and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pimavanserin for the Treatment of Parkinson's Disease Psychosis
An objective guide for researchers and drug development professionals on the therapeutic effects, safety profile, and mechanistic underpinnings of Pimavanserin (B1677881) in comparison to alternative treatments for Parkinson's disease psychosis (PDP).
Pimavanserin, a selective serotonin (B10506) inverse agonist and antagonist, stands as the only U.S. Food and Drug Administration (FDA)-approved medication specifically for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1][2] This guide provides a cross-study validation of its therapeutic effects, presenting a comparative analysis with other pharmacological options and detailing the experimental frameworks that underpin its clinical use.
Therapeutic Efficacy: A Quantitative Comparison
Pimavanserin has demonstrated a significant improvement in psychosis symptoms for patients with Parkinson's disease.[1] Meta-analyses of randomized clinical trials have shown a statistically significant reduction in the Scale for the Assessment of Positive Symptoms (SAPS) scores for patients treated with Pimavanserin compared to placebo.
Table 1: Efficacy of Pimavanserin in Parkinson's Disease Psychosis (Meta-analysis Data)
| Efficacy Measure | Mean Difference (Pimavanserin vs. Placebo) | 95% Confidence Interval | p-value | Citation |
| SAPS-H+D Score Reduction | -1.55 | -2.71 to -0.379 | 0.009 | [1][3] |
SAPS-H+D: Scale for the Assessment of Positive Symptoms - Hallucinations and Delusions Subscales
In a pivotal Phase 3 trial, patients receiving a 40 mg/day dose of Pimavanserin showed a significant improvement in symptoms as assessed by a modified seven-item PD-adapted SAPS, with a placebo-subtracted difference of -3.06 (95% CI: -4.91 to -1.20; p = 0.0014).[4][5] Notably, this improvement in psychotic symptoms was achieved without worsening motor function, a common side effect of many antipsychotic medications.[4]
Comparison with Alternative Therapies
While direct head-to-head trials are limited, some studies and meta-analyses provide comparative insights into the efficacy of Pimavanserin versus other atypical antipsychotics used off-label for PDP, such as quetiapine (B1663577) and clozapine (B1669256).
Table 2: Comparative Efficacy and Safety Considerations for PDP Treatments
| Drug | Efficacy Evidence in PDP | Key Safety/Tolerability Concerns | Citations |
| Pimavanserin | FDA-approved; demonstrated efficacy in multiple clinical trials.[1][3][4] | Generally well-tolerated; common adverse events include peripheral edema, nausea, and confusional state.[6] Carries a black box warning for increased mortality in elderly patients with dementia-related psychosis.[6][7] | [1][3][4][6][7] |
| Quetiapine | Frequently used off-label; evidence for efficacy is not well-established in clinical trials.[8][9] May help with agitation and distress.[8] | Sedation, orthostatic hypotension.[9] | [8][9] |
| Clozapine | Shown to be effective for PDP.[8] Some studies suggest superior efficacy to Pimavanserin.[3][8] | Risk of agranulocytosis requires frequent blood monitoring; other significant side effects.[8][10][11] | [3][8][10][11] |
Safety and Tolerability Profile
Across multiple studies, Pimavanserin has demonstrated a favorable safety profile compared to placebo.[3] A meta-analysis of four randomized clinical trials involving 680 patients found that most adverse events were similarly distributed between the Pimavanserin and placebo groups.[1] Interestingly, Pimavanserin was found to be protective against orthostatic hypotension.[1][3]
Real-world data further support the tolerability of Pimavanserin, with a majority of patients remaining on treatment long-term.[7][12] In one study, 65% of living patients remained on treatment at a mean follow-up of 14.6 months.[7] The most common adverse effects reported in clinical trials and real-world use include peripheral edema, nausea, confusional state, hallucinations, and constipation.[6][7]
Mechanism of Action: A Unique Pharmacological Profile
Pimavanserin's therapeutic effect is believed to be mediated through a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors.[13][14] It also has a lower affinity for 5-HT2C receptors.[13][15][16] Crucially, Pimavanserin has no appreciable affinity for dopamine (B1211576), muscarinic, histaminergic, or adrenergic receptors, which is thought to contribute to its lack of motor side effects.[14][15][17]
Experimental Protocols and Methodologies
The clinical development of Pimavanserin for PDP involved several key clinical trials. The methodologies of these studies provide a framework for understanding the evidence base.
Representative Phase 3 Clinical Trial Workflow
A typical Phase 3 trial for Pimavanserin in PDP followed a randomized, double-blind, placebo-controlled design.
Key Methodological Components:
-
Patient Population: Patients diagnosed with Parkinson's disease who experience hallucinations and/or delusions.[18] A key inclusion criterion is often a Mini-Mental State Examination (MMSE) score of ≥21 to exclude patients with severe dementia.[5] Patients are typically required to be on stable doses of their existing dopamine replacement therapy.[18]
-
Primary Efficacy Endpoint: The primary measure of efficacy in pivotal trials was the change from baseline in the Scale for the Assessment of Positive Symptoms (SAPS), often a modified version adapted for the PDP population (SAPS-PD).[4][18]
-
Secondary Endpoints: Important secondary measures included the Clinical Global Impression - Improvement (CGI-I) scale and assessments of motor function using the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III to ensure no worsening of motor symptoms.[1][18]
-
Study Duration: The double-blind treatment period in pivotal trials was typically six weeks.[5][18] Open-label extension studies have been conducted to evaluate long-term safety and efficacy.[6]
Conclusion
The cross-study validation of Pimavanserin confirms its efficacy in treating the psychotic symptoms of Parkinson's disease without compromising motor function. Its unique mechanism of action, targeting the 5-HT2A receptor, distinguishes it from other antipsychotics and contributes to its favorable safety profile. While alternatives like quetiapine and clozapine are used, Pimavanserin remains the only approved and specifically studied medication for this indication, supported by a robust body of clinical trial data. Future research, including more direct comparative studies, will further delineate its position in the therapeutic landscape for Parkinson's disease psychosis.
References
- 1. Pimavanserin in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Profile of Pimavanserin Therapy in Elderly Patients with Neurodegenerative Disease-Related Neuropsychiatric Symptoms: A Phase 3B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimavanserin in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy Data | NUPLAZID® (pimavanserin) [nuplazidhcp.com]
- 6. acadia.com [acadia.com]
- 7. Pimavanserin for Psychosis in Parkinson’s Disease-Related Disorders: A Retrospective Chart Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. Pimavanserin versus quetiapine for the treatment of psychosis in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 14. acadia.com [acadia.com]
- 15. scispace.com [scispace.com]
- 16. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of treatment with pimavanserin on activities of daily living in patients with Parkinson’s disease psychosis: a 16-week, single-arm, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acadia.com [acadia.com]
Cognitive Effects of Pimavanserin: A Comparative Analysis Against Other Antipsychotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive impact of Pimavanserin (B1677881) versus other commonly used antipsychotics, supported by experimental data and detailed methodologies.
Pimavanserin, a selective serotonin (B10506) 5-HT2A receptor inverse agonist/antagonist, stands out in the landscape of antipsychotic treatments for its distinct mechanism of action, which avoids the dopaminergic, histaminergic, muscarinic, or adrenergic receptor binding common to many other antipsychotics.[1][2] This unique profile suggests a potentially different impact on cognitive function, a critical consideration in the treatment of psychosis associated with neurodegenerative disorders like Parkinson's disease and dementia.
Comparative Cognitive Impact: Data from Clinical Studies
Clinical evidence suggests that while some atypical antipsychotics may be associated with a decline in cognitive function, Pimavanserin appears to have a neutral to potentially favorable cognitive profile. A meta-analysis of clinical trials in patients with Alzheimer's disease and other dementias indicated that olanzapine, risperidone (B510), and aripiprazole (B633) were linked to a significant worsening in Mini-Mental State Examination (MMSE) scores compared to placebo.[3][4] In contrast, studies on Pimavanserin have not shown a negative impact on cognition.[3][4][5][6]
A network meta-analysis of 19 studies involving 1,242 patients with Parkinson's disease psychosis (PDP) found that quetiapine (B1663577) was associated with a significant decline in cognition as measured by the MMSE.[7][8] Conversely, Pimavanserin and clozapine (B1669256) were shown to significantly improve psychosis symptoms without negatively affecting motor function.[7][8][9][10] In this analysis, clozapine had the highest probability of being safe in terms of avoiding cognitive impairment.[9]
The following tables summarize key quantitative data from comparative studies.
| Drug | Study Population | Key Cognitive Finding | Source |
| Pimavanserin | Parkinson's Disease Psychosis (PDP) | No negative impact on MMSE scores.[3][4][5] In patients with cognitive impairment (MMSE 21-24), a larger improvement in psychosis symptoms was observed.[11][12][13] | [3][4][5][11][12][13] |
| Pimavanserin | Dementia-Related Psychosis (DRP) | Did not negatively impact cognitive function over up to 9 months of treatment.[14] | [14] |
| Quetiapine | Parkinson's Disease Psychosis (PDP) | Significantly impaired cognition compared to placebo (SMD, 0.60; 95% CI, 0.07, 1.14) based on MMSE.[7][8] | [7][8][9] |
| Olanzapine, Risperidone, Aripiprazole | Alzheimer's Disease & Other Dementias | Associated with a significant worsening in MMSE scores relative to placebo.[3][4] | [3][4] |
| Clozapine | Parkinson's Disease Psychosis (PDP) | Showed the highest probability of being safe in avoiding cognitive impairment.[9] | [9] |
Table 1: Summary of Cognitive Impact of Pimavanserin and Other Antipsychotics
| Study / Drug | Patient Population | N | Duration | Cognitive Measure | Change from Baseline (Pimavanserin) | Change from Baseline (Placebo) | p-value | Source |
| HARMONY (Pimavanserin) | PD Dementia with Psychosis | 37 (Open-label) | 12 weeks | MMSE Score | +0.3 (SE 0.66) | N/A | N/A | [3][4][5][6] |
| Study 020 Sub-analysis (Pimavanserin) | PDP with Cognitive Impairment (MMSE 21-24) | 50 | 6 weeks | SAPS-PD Score | -6.62 | -0.91 | 0.002 | [11] |
| Study 020 Sub-analysis (Pimavanserin) | PDP without Cognitive Impairment (MMSE ≥25) | 135 | 6 weeks | SAPS-PD Score | -5.50 | -3.23 | 0.046 | [11] |
| Phase 2 (Pimavanserin) | Alzheimer's Disease Psychosis | 181 | 6 weeks | NPI-NH Psychosis Score | -3.76 | -1.93 | 0.045 | [12][15] |
| CATIE-AD (Atypical Antipsychotics) | Alzheimer's Disease | 421 | 36 weeks | MMSE Score | Significant decline vs. Placebo | - | 0.004 | [16] |
Table 2: Quantitative Data from Key Clinical Trials SAPS-PD: Scale for the Assessment of Positive Symptoms for Parkinson's Disease; NPI-NH: Neuropsychiatric Inventory–Nursing Home Version; SE: Standard Error; MMSE: Mini-Mental State Examination.
Experimental Protocols
Understanding the methodologies of the cited studies is crucial for interpreting the data. Below are summaries of the experimental protocols for key trials.
HARMONY Study (Pimavanserin)
-
Objective: To evaluate the long-term efficacy and safety of Pimavanserin for the treatment of dementia-related psychosis.
-
Design: A randomized, double-blind, placebo-controlled, relapse prevention study.
-
Participants: Patients with dementia-related psychosis (including Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, frontotemporal dementia, and vascular dementia).
-
Procedure: The study included a 12-week open-label period where all patients received Pimavanserin 34 mg. Responders were then randomized to continue Pimavanserin or switch to placebo in a double-blind fashion for up to 26 weeks.
-
Key Outcome Measures: Time to relapse of psychosis, and safety assessments including changes in the Mini-Mental State Examination (MMSE) score.
Study 020 (Pivotal Phase 3 Trial for PDP)
-
Objective: To evaluate the efficacy, tolerability, and safety of Pimavanserin for the treatment of Parkinson's disease psychosis.
-
Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with a diagnosis of Parkinson's disease and psychotic symptoms.
-
Procedure: Patients were randomized to receive Pimavanserin 34 mg or placebo once daily for 6 weeks.
-
Key Outcome Measures: The primary efficacy endpoint was the change from baseline to week 6 on the Scale for the Assessment of Positive Symptoms for Parkinson's Disease (SAPS-PD). Cognitive function was assessed as a secondary outcome using the MMSE. Post-hoc analyses stratified patients by baseline cognitive status (MMSE 21-24 vs. ≥25).
Network Meta-Analysis by Yunusa et al. (2023)
-
Objective: To evaluate the comparative efficacy, safety, and acceptability of atypical antipsychotics for Parkinson's disease psychosis.
-
Design: A systematic review and network meta-analysis of randomized controlled trials.
-
Data Sources: Included 19 unique studies evaluating pimavanserin, quetiapine, olanzapine, clozapine, ziprasidone, and risperidone in a total of 1,242 patients with PDP.
-
Key Outcome Measures: Efficacy was assessed using the Clinical Global Impression Scale for Severity (CGI-S) and the Scale for Assessment of Positive Symptoms for Parkinson's Disease Psychosis/Hallucinations and Delusions. Safety outcomes included motor function (Unified Parkinson's Disease Rating Scale) and cognitive function (Mini-Mental State Examination).
Signaling Pathways and Experimental Workflows
The distinct pharmacological profile of Pimavanserin underpins its cognitive-sparing effects. Unlike other atypical antipsychotics that interact with multiple receptor systems, Pimavanserin's targeted action on the 5-HT2A receptor is key.
Caption: Pimavanserin's selective 5-HT2A receptor inverse agonism.
The workflow for a typical clinical trial evaluating the cognitive impact of an antipsychotic is depicted below.
Caption: A generalized workflow for a randomized controlled trial.
Conclusion
The available evidence strongly suggests that Pimavanserin has a favorable cognitive safety profile compared to several other atypical antipsychotics, particularly in vulnerable populations with underlying neurodegenerative diseases. Its selective mechanism of action, which avoids direct interference with dopamine (B1211576) pathways, is a likely contributor to this observed difference. For researchers and clinicians, this distinction is critical when considering treatment options for psychosis where the preservation of cognitive function is a paramount concern. Further head-to-head comparative studies would be beneficial to more definitively delineate the cognitive effects of Pimavanserin relative to other antipsychotic agents.
References
- 1. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dementia-related psychosis and the potential role for pimavanserin | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Motor- and cognition-related safety of pimavanserin in patients with Parkinson's disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Motor- and cognition-related safety of pimavanserin in patients with Parkinson's disease psychosis [frontiersin.org]
- 5. Motor- and cognition-related safety of pimavanserin in patients with Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Efficacy, Safety, and Acceptability of Pimavanserin and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurologylive.com [neurologylive.com]
- 10. Pimavanserin: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pimavanserin for Parkinson's Disease psychosis: Effects stratified by baseline cognition and use of cognitive-enhancing medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pimavanserin: Potential Treatment For Dementia-Related Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pimavanserin: Potential Treatment For Dementia-Related Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. Cognitive Effects of Atypical Antipsychotic Medications in Patients with Alzheimer’s Disease: Outcomes from CATIE-AD - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pimavanserin's 5-HT2A Selectivity Against Novel Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pimavanserin's performance against emerging compounds targeting the serotonin (B10506) 5-HT2A receptor. This analysis is supported by experimental data on binding affinities and functional activity, alongside detailed methodologies for key assays.
Pimavanserin is a selective serotonin inverse agonist and antagonist that preferentially targets 5-HT2A receptors.[1][2] It exhibits high binding affinity for the 5-HT2A receptor with a Ki value of 0.087 nM.[3] Its mechanism of action is thought to be a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors, and to a lesser extent, at 5-HT2C receptors.[3] Notably, Pimavanserin shows no significant affinity for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors, which is a critical feature for avoiding motor side effects associated with traditional antipsychotics.[4][2][3]
Recent drug discovery efforts have yielded several novel compounds with high affinity and selectivity for the 5-HT2A receptor. This guide benchmarks Pimavanserin against a selection of these newer agents, providing a comparative analysis of their receptor binding profiles.
Comparative Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of Pimavanserin and several novel compounds for the human 5-HT2A receptor and other key receptors to illustrate their selectivity profiles. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | Reference |
| Pimavanserin | 0.087 | 0.44 | >300 | [3] |
| EMD-281014 | 0.35 (IC50) | 1334 (IC50) | >10,000 | |
| Novel Pimavanserin Analogue (Compound 2) | Higher potency than Pimavanserin | Not specified | Not specified | [5][6] |
| Novel Pimavanserin Analogue (Compound 3) | Higher potency than Pimavanserin | Not specified | Not specified | [5][6] |
| Novel Pimavanserin Analogue (Compound 4) | Higher potency than Pimavanserin | Not specified | Not specified | [5][6] |
| (+)-M100907 based bivalent ligand (Compound 8) | 57 | Not specified | Not specified | [7] |
| ST-2300 (Pimavanserin Derivative) | 1302 | Not specified | Not specified | [8] |
Functional Activity Profile
Pimavanserin demonstrates functional selectivity, acting as an inverse agonist at the 5-HT2A receptor's Gαi1-protein mediated signaling pathway and as a neutral antagonist at the canonical Gαq/11-protein pathway in the human brain cortex.[9][10] This nuanced activity is a key aspect of its pharmacological profile. The functional activities of more recently developed compounds are still under extensive investigation, but initial studies on novel Pimavanserin analogues suggest they also act as potent 5-HT2A receptor inverse agonists.[5][6]
Experimental Protocols
The determination of binding affinity and functional selectivity relies on precise experimental methodologies. Below are detailed protocols for key assays cited in this guide.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue (e.g., rat frontal cortex).[11][12][13]
-
Test compounds (e.g., Pimavanserin, novel compounds).
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Scintillation counter.[14]
Procedure:
-
Incubation: Incubate the receptor membrane preparation with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[11]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[11] To minimize non-specific binding, filters can be pre-soaked in a solution like 0.5% polyethyleneimine.[13]
Functional Assays (e.g., Inositol (B14025) Phosphate Accumulation Assay)
These assays are used to determine the functional activity of a compound (e.g., agonist, antagonist, inverse agonist) at a specific signaling pathway.
Objective: To measure the ability of a compound to modulate the 5-HT2A receptor-mediated Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates (IPs).[14]
Materials:
-
Cells stably expressing the human 5-HT2A receptor.[15]
-
Agonist (e.g., serotonin).[15]
-
Test compounds.
-
Assay kits for measuring IP accumulation (e.g., IP-One HTRF assay).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (for antagonist/inverse agonist testing) or with the test compound alone (for agonist testing).
-
Agonist Stimulation: Add a known concentration of an agonist (like serotonin) to stimulate the receptor (for antagonist testing).[15]
-
Lysis and Detection: Lyse the cells and measure the accumulation of inositol phosphates according to the assay kit manufacturer's instructions.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal efficacy (Emax).
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for assessing compound selectivity.
Canonical 5-HT2A Receptor Signaling Pathway
References
- 1. acadia.com [acadia.com]
- 2. acadia.com [acadia.com]
- 3. acadia.com [acadia.com]
- 4. Newly Published Retrospective Analysis Showed Lower All-Cause Mortality Risk Among Parkinson’s Disease Psychosis Patients Treated with NUPLAZID® (pimavanserin) Compared to Those Treated with Other Atypical Antipsychotics [businesswire.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural combination of established 5-HT(2A) receptor ligands: new aspects of the binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. addi.ehu.es [addi.ehu.es]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Proper Disposal of Pimavanserin Tartrate in a Research Environment
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Pimavanserin tartrate, a non-controlled, biologically active pharmaceutical compound. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Researchers, scientists, and drug development professionals must manage this substance as potentially hazardous waste due to its pharmacological activity.
Regulatory Framework
The disposal of chemical waste, including research pharmaceuticals, is governed by federal and state regulations. The primary federal legislation is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[1] While this compound is not specifically listed as a hazardous waste under RCRA, its biological activity necessitates that it be managed as a hazardous chemical waste within a laboratory setting to prevent environmental contamination and ensure safety.[2][3] University and institutional Environmental Health and Safety (EHS) departments provide specific guidelines based on these regulations.[1][4]
Core Disposal Principles
-
Do Not Dispose Down the Drain: this compound should never be disposed of via the sanitary sewer.[5] Pharmaceuticals are biologically active substances that can harm aquatic life and are not always effectively removed by wastewater treatment processes.[6]
-
Do Not Dispose in Regular Trash: Solid forms of this compound or materials contaminated with it should not be placed in the regular trash.[7]
-
Incineration is the Preferred Method: The recommended final disposal method for this compound is incineration by a licensed hazardous waste management facility.[4][5][8] This ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Protocol for this compound
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials contaminated with this compound must be considered chemical waste. This includes:
-
Expired or unused pure this compound (solid powder).
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., vials, pipette tips, tubes).
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
-
Use Designated Waste Containers:
2. Labeling of Waste Containers:
-
Proper Identification: Immediately label the waste container with a "Hazardous Waste" label provided by your institution's EHS department.[4]
-
Complete Information: The label must include:
3. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[1][4] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers must be placed in secondary containment (e.g., a plastic tub) to prevent spills.
-
Segregation: Store the this compound waste away from incompatible chemicals.
4. Requesting Waste Pickup:
-
Monitor Fill Level: Do not overfill waste containers. A common guideline is to request a pickup when the container is approximately three-quarters full.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[1][4] EHS will then transport the waste for proper disposal, typically via incineration.[4][8]
Disposal of Empty this compound Containers
-
Definition of "Empty": A container that held a non-acutely hazardous chemical like this compound is considered "RCRA empty" when all contents have been removed by normal means (e.g., scraping, pouring) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Rinsing Procedure:
-
Rinse the empty container with a suitable solvent (e.g., ethanol, methanol).
-
The first rinseate must be collected and disposed of as hazardous chemical waste in your this compound waste container.[9]
-
Subsequent rinses of containers that held non-acutely hazardous materials may typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.
-
-
Final Disposal of Rinsed Container: Once properly rinsed and air-dried, obliterate or remove the original label and dispose of the container in the appropriate recycling or regular trash bin as per institutional policy.[9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Waste Accumulation | 55 gallons per Satellite Accumulation Area | [1] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | [1] |
| "RCRA Empty" Residue Limit | ≤ 3% by weight of container capacity | Rowan University |
Note: While this compound is not formally P-listed as acutely toxic, its biological activity warrants careful handling and waste minimization.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. trihazsolutions.com [trihazsolutions.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. Pharmaceutical Pollution and Disposal of Expired, Unused, and Unwanted Medicines in the Brazilian Context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. sites.rowan.edu [sites.rowan.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Pimavanserin Tartrate
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pimavanserin tartrate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an atypical antipsychotic agent. While specific occupational exposure limits have not been established, the available safety data indicates that the compound may cause skin and eye irritation and could be harmful if swallowed.[1] Therefore, cautious handling and the consistent use of appropriate personal protective equipment (PPE) are imperative.
Essential Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a combination of engineering controls and personal protective equipment must be utilized.
| Control Type | Requirement |
| Ventilation | A laboratory fume hood or other suitable local exhaust ventilation should be used.[2] |
| Eye Protection | Wear safety glasses with side shields or tightly fitting safety goggles.[2][3] |
| Skin Protection | Wear protective gloves and appropriate protective clothing.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator. For high airborne concentrations, a positive-pressure supplied air respirator may be necessary.[3] |
| Hygiene Facilities | Accessible safety showers and eyewash stations are required.[3][4][5] |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and procedural integrity.
Operational Plan: Step-by-Step Handling
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of the solid compound that may generate dust should be conducted within a certified chemical fume hood or other ventilated enclosure.
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
-
Experimental Use:
-
Spill Management:
-
In case of a spill, ensure the area is well-ventilated and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, prevent further spreading by covering with a plastic sheet.[3]
-
Mechanically collect the spilled material into a suitable, labeled container for disposal. Avoid creating dust.[3]
-
Thoroughly clean the contaminated surface.[3]
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[3][4]
-
Unused Product: Offer excess and expired materials to a licensed hazardous material disposal company.[2] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: All disposable labware, PPE, and other materials that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Containers: Do not reuse empty containers.[3] They should be disposed of in the same manner as the chemical waste.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
